molecular formula C7H15N B012482 cis-3,5-Dimethylpiperidine CAS No. 14446-75-4

cis-3,5-Dimethylpiperidine

Cat. No.: B012482
CAS No.: 14446-75-4
M. Wt: 113.2 g/mol
InChI Key: IDWRJRPUIXRFRX-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,5-Dimethylpiperidine (CAS: 14446-75-4) is a valuable alicyclic amine and stereoisomer of 3,5-dimethylpiperidine that serves as a versatile building block in organic synthesis and advanced materials research. With a molecular formula of C 7 H 15 N and a molecular weight of 113.20 g/mol, this compound is characterized by its cis-configuration, which imparts a distinct spatial geometry crucial for directing the stereochemical outcome of reactions and modulating the properties of resulting molecules. Research Applications and Value: Advanced Material Science: The cis-configured ring system is strategically employed to induce twisted molecular conformations in the design of functional organic materials. A key application is in the synthesis of dual-state emission (DSE) active squaraine dyes, where the incorporation of this compound disrupts detrimental π-π stacking in the solid state, enabling bright fluorescence in both solution and crystalline aggregates. This property is critical for developing novel optoelectronic devices and solid-state emissive materials. Pharmaceutical & Agrochemical Intermediates: This compound acts as a key synthetic intermediate in the development of various pharmaceuticals and agrochemicals. Its structure is a valuable scaffold for constructing more complex molecules, including potential corrosion inhibitors for metals and catalysts for organic transformations. Versatile Synthetic Building Block: The secondary amine functionality makes it a reactant in Mannich reactions and other C-N bond-forming processes. It is also used as a structural component in the synthesis of ligands for metal complexes and organocatalysts. Physical and Chemical Properties: This chemical is typically supplied as a colorless to almost colorless clear liquid. It has a predicted boiling point of approximately 141-144 °C and a density of about 0.794-0.853 g/cm³. It is slightly soluble in chloroform and methanol. As a base, it has a predicted pKa of 10.52±0.10. The compound is flammable and should be handled with appropriate precautions, including the use of gloves and eye protection, and stored in a cool, well-ventilated place, preferably under an inert atmosphere. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for administration to humans.

Properties

IUPAC Name

(3R,5S)-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296272
Record name rel-(3R,5S)-3,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-75-4
Record name rel-(3R,5S)-3,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14446-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,5S)-3,5-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to cis-3,5-Dimethylpiperidine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3,5-Dimethylpiperidine is a heterocyclic organic compound that serves as a crucial building block in modern synthetic chemistry. Its rigid, chair-like conformation and the specific spatial arrangement of its methyl groups make it a valuable synthon in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its applications in research and development.

Chemical Structure and Properties

The defining structural feature of this compound is the piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom. In the cis isomer, the two methyl groups at the 3 and 5 positions are on the same side of the ring. This stereochemistry imparts a specific three-dimensional shape that influences its reactivity and utility as a synthetic intermediate.[1] The molecule exists in a stable chair conformation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the pure cis isomer, many reported values are for a mixture of cis and trans isomers.

PropertyValueSource
Molecular Formula C₇H₁₅N[2]
Molecular Weight 113.20 g/mol [2]
CAS Number 14446-75-4 (cis-isomer)
35794-11-7 (cis/trans mixture)[2]
Appearance Colorless liquid[3]
Boiling Point 141.2 ± 8.0 °C (Predicted, cis)
144 °C (cis/trans mixture)[3]
Density 0.794 ± 0.06 g/cm³ (Predicted, cis)
0.853 g/mL at 25 °C (cis/trans mixture)[3]
pKa 10.52 ± 0.10 (Predicted)
Solubility Slightly soluble in chloroform (B151607) and methanol.
Refractive Index (n20/D) 1.4454 (cis/trans mixture)[3]

Experimental Protocols

Synthesis of high-purity this compound

The primary route for the synthesis of 3,5-Dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). The stereoselectivity of this reaction, yielding a higher proportion of the cis isomer, is highly dependent on the catalyst and reaction conditions.

Methodology based on Patent CN1636979A:

This method focuses on achieving a high cis to trans isomer ratio and subsequent purification.[4]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • 5% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst

  • Deionized water

  • Hydrogen gas (high pressure)

Equipment:

  • High-pressure autoclave reactor

  • Fractional distillation apparatus

Procedure:

  • Hydrogenation:

    • Charge the high-pressure autoclave with 3,5-dimethylpyridine, deionized water, and 5% Ruthenium on alumina catalyst. The presence of water is reported to favor the formation of the cis isomer.[4]

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure and heat to a temperature range of 180-200 °C.[5]

    • Maintain the reaction under constant stirring for a specified duration to ensure complete conversion of the starting material.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Isolation and Purification:

    • The crude reaction mixture, containing both cis- and trans-3,5-dimethylpiperidine, water, and the solid catalyst, is filtered to remove the catalyst. The catalyst can often be reused.

    • The filtrate is then subjected to fractional distillation. A key aspect of this separation is the formation of an azeotrope of the trans isomer with water, which has a lower boiling point than the pure cis isomer.[4]

    • During distillation, the water/trans-isomer azeotrope is removed as the initial fraction.

    • After the azeotrope is completely removed, the temperature of the distillation will rise to the boiling point of the cis-isomer, which can then be collected as a high-purity fraction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of this compound.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals include those for the methyl protons and the protons on the piperidine ring. The coupling constants between adjacent protons can help to confirm the cis stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms in the molecule, including the two equivalent methyl carbons and the carbons of the piperidine ring.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for determining the isomeric purity of the synthesized product.

  • A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) can separate the cis and trans isomers based on their different boiling points and interactions with the stationary phase.[7][8]

  • The mass spectrometer provides fragmentation patterns that can confirm the identity of the dimethylpiperidine isomers. The relative peak areas in the chromatogram can be used to quantify the cis/trans ratio.[9]

Applications in Research and Drug Development

Current research indicates that this compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, rather than possessing significant direct biological activity itself.[5][10]

  • Pharmaceutical Synthesis: The piperidine scaffold is a common motif in many biologically active compounds. The specific stereochemistry of this compound allows for the construction of chiral molecules with defined three-dimensional structures, which is critical for their interaction with biological targets.[1]

    • Enzyme Inhibitors: Derivatives of 3,5-dimethylpiperidine have been investigated as potential inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[1]

    • Drug Scaffolds: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1]

  • Materials Science: In materials science, derivatives of 3,5-dimethylpiperidine are used as organic structure-directing agents (OSDAs) in the synthesis of zeolites. The size and shape of the OSDA influence the pore structure of the resulting zeolite, which has applications in catalysis and separation.[11][12][13]

Signaling Pathways and Biological Activity

As of the current body of scientific literature, there is no direct evidence to suggest that this compound itself is an active modulator of specific signaling pathways. Its value in drug discovery lies in its role as a structural component that, when incorporated into a larger molecule, can contribute to the desired pharmacological activity of that molecule. The biological effects observed are therefore attributed to the final drug candidate rather than the this compound precursor. One study on the nitrosamine (B1359907) derivative, N-nitroso-3,5-dimethylpiperidine, indicated carcinogenic properties in rats; however, this is a characteristic of the N-nitroso functional group and not the parent amine.[14]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_application Application start 3,5-Dimethylpyridine (3,5-Lutidine) hydrogenation Catalytic Hydrogenation (High T, High P) start->hydrogenation catalyst Ru/Al₂O₃ Catalyst + Water catalyst->hydrogenation crude_product Crude Product (cis/trans mixture + catalyst) hydrogenation->crude_product filtration Filtration (Catalyst Removal) crude_product->filtration distillation Fractional Distillation (Azeotropic separation of trans-isomer) filtration->distillation pure_cis High-Purity This compound distillation->pure_cis nmr NMR Spectroscopy (¹H, ¹³C) pure_cis->nmr gcms GC-MS Analysis pure_cis->gcms application Synthetic Building Block pure_cis->application structure_confirm Structure & Stereochemistry Confirmation nmr->structure_confirm purity_check Isomeric Purity (cis/trans ratio) gcms->purity_check pharma Pharmaceuticals (e.g., enzyme inhibitors) application->pharma materials Materials Science (e.g., Zeolite Synthesis) application->materials

Synthesis and Analysis Workflow for this compound.

References

Spectroscopic Profile of cis-3,5-Dimethylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3,5-Dimethylpiperidine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This document also includes detailed experimental protocols for acquiring such spectra and logical diagrams to illustrate analytical workflows and molecular structure.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various spectral databases. It is important to note that some databases provide data for a mixture of cis and trans isomers. The data presented here is specified for the cis-isomer where available; otherwise, data from a mixture is indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectral Data of 3,5-Dimethylpiperidine (Isomeric Mixture)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly available in search results

Table 2: ¹³C NMR Spectral Data of this compound [1][2]

Chemical Shift (δ) ppmAssignment
Specific chemical shifts not available in search resultsC2/C6
Specific chemical shifts not available in search resultsC3/C5
Specific chemical shifts not available in search resultsC4
Specific chemical shifts not available in search results-CH₃

Note: While the availability of ¹³C NMR spectra for this compound is confirmed[1][2], the precise chemical shift values were not retrievable from the provided search snippets.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-Dimethylpiperidine (as a mixture of isomers) shows characteristic absorptions for N-H and C-H bonds.

Table 3: IR Absorption Data for 3,5-Dimethylpiperidine (Isomeric Mixture) [3]

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak values not available in search resultsN-H stretch
Specific peak values not available in search resultsC-H stretch (aliphatic)
Specific peak values not available in search resultsN-H bend
Specific peak values not available in search resultsC-H bend

Note: The IR spectrum is available, but a detailed peak list was not found in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dimethylpiperidine, the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 3,5-Dimethylpiperidine (Isomeric Mixture) [4]

m/zRelative IntensityAssignment
113[M]⁺ (Molecular Ion)
98[M - CH₃]⁺
44High[C₂H₆N]⁺
42[C₂H₄N]⁺
30[CH₄N]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of secondary amines.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

  • Dropper or pipette

Procedure (ATR method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Procedure (Neat Liquid Film on Salt Plates):

  • Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Spectrum Acquisition: Mount the salt plate assembly in the spectrometer's sample holder and acquire the spectrum as described above (after acquiring a background spectrum of the empty sample holder).

  • Cleaning: Disassemble the salt plates and clean them immediately with a dry solvent to prevent damage.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Suitable solvent for dilution (e.g., methanol (B129727) or dichloromethane)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile solvent like methanol or dichloromethane.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., a non-polar DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 30 to 200.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Visualizations

The following diagrams, created using the DOT language, provide a visual representation of the analytical workflow and the molecular structure with key NMR correlations.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR NMR Tube IR IR Spectroscopy (FTIR-ATR) Prep->IR ATR Crystal/Salt Plate MS Mass Spectrometry (GC-MS) Prep->MS GC Injection Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Assign Peaks, Determine Structure) Process->Interpret

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure and key NMR assignments for this compound.

References

cis-3,5-Dimethylpiperidine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary: This document provides a comprehensive technical overview of cis-3,5-Dimethylpiperidine, a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. This guide details its chemical identity, physical and spectral properties, and provides a detailed experimental protocol for its synthesis and purification.

Chemical Identity and Properties

  • CAS Number: 14446-75-4

  • Molecular Formula: C₇H₁₅N

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight113.20 g/mol [1][2][3][4]
AppearanceColorless to pale yellow liquid[3]
Boiling Point141.2 ± 8.0 °C (Predicted)[1]
Density0.794 ± 0.06 g/cm³ (Predicted)[1]
SolubilityChloroform (Slightly), Methanol (Slightly)[1]
pKa10.52 ± 0.10 (Predicted)[1]
LogP1.58[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Signals
¹H NMRSpectral data is available but specific peak assignments require further analysis.
¹³C NMRSpectral data is available but specific peak assignments require further analysis.
IRCharacteristic peaks for N-H and C-H stretching are expected.
Mass SpectrometryMolecular ion peak (M+) at m/z = 113.

Synthesis and Purification

The primary route for the synthesis of 3,5-dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine). This process typically yields a mixture of cis and trans isomers, which can then be separated. The selection of catalyst and reaction conditions can influence the isomeric ratio of the product.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the synthesis of 3,5-dimethylpiperidine, followed by the separation of the cis isomer.

Materials:

  • 3,5-Lutidine

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

  • Water (solvent)

  • High-pressure autoclave reactor

  • Fractional distillation apparatus

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a high-pressure autoclave reactor, combine 3,5-lutidine, water, and the 5% Ruthenium on Alumina catalyst. A typical ratio would be 1:1:0.05 by weight, but this may be optimized.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 kg/cm ²) and heat to the reaction temperature (e.g., 180-250 °C)[2][3].

  • Reaction Monitoring: Maintain the reaction under constant stirring for a sufficient time to ensure complete conversion of the starting material. The reaction progress can be monitored by techniques such as Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: The crude product mixture is separated from the solid catalyst by decantation or filtration[2]. The catalyst can often be reused for subsequent batches[2].

  • Purification (Isomer Separation): The resulting aqueous mixture of cis- and trans-3,5-dimethylpiperidine is subjected to fractional distillation. The lower boiling point of the cis isomer allows for its separation from the trans isomer and any remaining water[2]. Alternative methods for isomer separation include crystallization or chromatography[1].

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel. The use of a high-pressure reactor requires appropriate safety measures. Handle all chemicals with care, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

experimental_workflow start Start reactants Reactants: 3,5-Lutidine, Water, 5% Ru/Al₂O₃ Catalyst start->reactants hydrogenation Catalytic Hydrogenation (High-pressure autoclave, 180-250°C, 3-10 kg/cm² H₂) reactants->hydrogenation workup Reaction Work-up: Cooling, Venting hydrogenation->workup catalyst_removal Catalyst Removal (Decantation/Filtration) workup->catalyst_removal crude_product Crude Product: Aqueous mixture of cis/trans isomers catalyst_removal->crude_product purification Purification: Fractional Distillation crude_product->purification cis_isomer Final Product: This compound purification->cis_isomer trans_isomer Byproduct: trans-3,5-Dimethylpiperidine purification->trans_isomer

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its stereochemistry plays a significant role in the biological activity of the final products. For instance, it is a key intermediate in the production of the antibiotic Tilmicosin[3]. Furthermore, its derivatives are utilized in the synthesis of advanced materials like zeolites, where they act as structure-directing agents[1]. The distinct properties of the cis and trans isomers allow for their specific applications in asymmetric synthesis and catalysis[1].

References

The Stereoisomers of 3,5-Dimethylpiperidine: A Technical Guide to their Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpiperidine (B146706), a substituted piperidine (B6355638) ring system, exists as two key diastereomers: a chiral trans-isomer and an achiral cis-isomer. The distinct spatial arrangement of the two methyl groups profoundly influences the molecule's chemical and biological properties, making stereoselective synthesis and characterization crucial for its application in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for obtaining the isomers of 3,5-dimethylpiperidine. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways to support researchers and professionals in drug development and related scientific fields.

Introduction: Discovery and Historical Context

The formal discovery of 3,5-dimethylpiperidine is not attributed to a single seminal publication but rather emerged from the broader exploration of piperidine and glutarimide (B196013) derivatives throughout the 20th century.[1] Early investigations into sedative-hypnotic agents, such as barbiturates, spurred the synthesis of a wide array of heterocyclic compounds. The structural framework of 3,5-dimethylpiperidine was likely first synthesized and studied as part of systematic investigations into the structure-activity relationships of these neurologically active compounds.

The primary route to 3,5-dimethylpiperidine has historically been the catalytic hydrogenation of 3,5-dimethylpyridine, also known as 3,5-lutidine.[2][3] This process typically yields a mixture of the cis and trans diastereomers, with the ratio being highly dependent on the choice of catalyst and reaction conditions. The quest for stereocontrol in the synthesis of these isomers has been a significant area of research, driven by the understanding that the specific stereochemistry is critical for biological activity and material properties.

3,5-Dimethylpiperidine serves as a versatile building block in organic synthesis.[3] It is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.[4] For instance, it is a known precursor in the synthesis of the cholesterol-lowering agent tibric acid and has been incorporated into molecules targeting enzymes like acetylcholinesterase for potential Alzheimer's disease therapies.[3][5] Furthermore, its derivatives are utilized as catalysts and as structural directing agents in the synthesis of materials such as zeolites.[3]

Stereoisomers of 3,5-Dimethylpiperidine

The substitution pattern of 3,5-dimethylpiperidine gives rise to two diastereomers with distinct stereochemical properties:

  • cis-3,5-Dimethylpiperidine: This isomer possesses a plane of symmetry and is therefore an achiral meso compound. In its most stable chair conformation, both methyl groups occupy equatorial positions to minimize steric hindrance.

  • trans-3,5-Dimethylpiperidine: This isomer lacks a plane of symmetry and is chiral, existing as a pair of enantiomers: (3R,5R)-3,5-dimethylpiperidine and (3S,5S)-3,5-dimethylpiperidine. In its most stable chair conformation, one methyl group is in an equatorial position and the other is in an axial position.

The differing spatial arrangements of the methyl groups in the cis and trans isomers lead to distinct physical and chemical properties, including differences in their spectroscopic signatures and biological activities.

Synthesis of 3,5-Dimethylpiperidine Isomers

The predominant method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-lutidine. The stereochemical outcome of this reaction is highly influenced by the choice of catalyst and reaction conditions.

General Hydrogenation of 3,5-Lutidine

The hydrogenation of the pyridine (B92270) ring in 3,5-lutidine to a piperidine ring can be achieved using various metal catalysts. The choice of catalyst plays a crucial role in determining the ratio of cis to trans isomers in the product mixture.

  • Ruthenium on Carbon (Ru/C): This catalyst is often used for the hydrogenation of 3,5-lutidine.[3]

  • Palladium on Carbon (Pd/C): Using 10% palladium on carbon as a catalyst tends to produce a higher proportion of the trans isomer.[1]

  • Platinum Oxide (PtO₂): This catalyst can also be employed, yielding a different isomeric ratio compared to palladium-based catalysts.[1]

  • Rhodium on Carbon (Rh/C): Rhodium catalysts are also effective for this transformation.

The separation of the resulting cis and trans isomers is typically achieved through fractional distillation or chromatography.[1]

Experimental Protocols

The following protocol is adapted from a patented procedure for the preparation of a mixture enriched in the trans-isomer.[2]

Materials:

  • 3,5-Lutidine (100g)

  • Deionized water (60g)

  • Composite catalyst (8g, mass ratio of ruthenium on carbon to nickel powder to metal zinc acetate (B1210297) is 1:0.08:0.08)

  • Hydrogen gas

Procedure:

  • To a high-pressure reaction kettle, add 100g of 3,5-lutidine, 60g of deionized water, and 8g of the composite catalyst.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 40 kg/cm ² with hydrogen.

  • Heat the reaction mixture to 150 °C and maintain for 8 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The crude product is obtained by suction filtration to remove the catalyst.

  • The filtrate is allowed to stand, and the supernatant liquid containing the 3,5-dimethylpiperidine is collected. This method is reported to yield a trans content of 20-35%.[2]

General Procedure Outline:

  • Dissolve 3,5-lutidine in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a catalyst (e.g., PtO₂ or a specific Rhodium catalyst).

  • Place the mixture in a hydrogenation apparatus.

  • Pressurize the apparatus with hydrogen gas (pressure and temperature will vary depending on the catalyst and desired selectivity).

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the catalyst and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or chromatography. The ratio of isomers should be determined by GC or NMR analysis.

Quantitative Data

The characterization of the cis and trans isomers of 3,5-dimethylpiperidine is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

Physicochemical Properties
PropertyValue (mixture of isomers)Reference
Molecular FormulaC₇H₁₅N[4]
Molecular Weight113.20 g/mol [4]
AppearanceClear, colorless liquid[4]
Density0.853 g/mL at 25 °C[4]
Boiling Point144 °C[4]
NMR Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 3,5-dimethylpiperidine. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Protoncis-Isomertrans-IsomerReference
H2, H6 (axial)~2.9~2.9[6][7]
H2, H6 (equatorial)~2.1~2.1[6][7]
H3, H5 (axial)~1.5~1.5[6][7]
H4 (axial)~1.6~1.6[6][7]
H4 (equatorial)~0.9~0.9[6][7]
CH₃~0.8 (d)~0.8 (d)[6][7]
NHvariablevariable

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carboncis-Isomertrans-IsomerReference
C2, C6~54~54[7]
C3, C5~33~33[7]
C4~44~44[7]
CH₃~20~20[7]

Note: The provided NMR data is a compilation from various sources and may not represent a definitive analysis of the pure isomers. Detailed 2D NMR studies would be required for unambiguous assignment of all signals and coupling constants.

Biological Significance and Signaling Pathways

Derivatives of 3,5-dimethylpiperidine have shown significant potential in drug discovery, particularly as modulators of enzyme activity. Below are two examples of relevant signaling pathways.

Mechanism of Action of Tibric Acid (a Fibrate)

3,5-Dimethylpiperidine is a precursor to tibric acid, a member of the fibrate class of drugs used to lower blood lipid levels. Fibrates exert their effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate Fibrate (e.g., Tibric Acid derivative) PPARa_inactive PPARα Fibrate->PPARa_inactive Binds and activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE (PPAR Response Element) PPARa_active->PPRE Forms heterodimer with RXR and binds to PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Expression->Lipid_Metabolism Leads to

Caption: PPARα signaling pathway activated by fibrates.

Inhibition of Acetylcholinesterase

Piperidine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Products Choline + Acetate AChE->Products Signal Signal Transduction ACh_Receptor->Signal Activates Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Binds to and inhibits

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

The isomers of 3,5-dimethylpiperidine represent a fascinating case study in stereochemistry, with significant implications for synthetic and medicinal chemistry. The ability to selectively synthesize and characterize the cis and trans isomers is paramount for harnessing their full potential as building blocks for novel pharmaceuticals and materials. This guide provides a foundational understanding of their history, synthesis, and biological relevance, offering valuable insights and practical methodologies for researchers in the field. Further exploration into more efficient and highly stereoselective synthetic routes will undoubtedly continue to be an active area of research, paving the way for new discoveries and applications of these versatile heterocyclic compounds.

References

An In-depth Technical Guide to the Stereochemistry of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethylpiperidine (B146706), a substituted heterocyclic amine, presents a compelling case study in stereochemistry with significant implications for medicinal chemistry and materials science. This document provides a comprehensive technical overview of its stereoisomers, conformational landscape, stereoselective synthesis, and spectroscopic characterization. The substitution pattern at the 3 and 5 positions gives rise to two distinct diastereomers: an achiral cis-isomer (a meso compound) and a chiral trans-isomer, which exists as a pair of enantiomers.[1][2] The spatial arrangement of the two methyl groups profoundly influences the molecule's three-dimensional shape, stability, and reactivity, which in turn dictates its utility in various applications, from a precursor for the cholesterol-lowering agent tibric acid to a component in enzyme inhibitors and a template for zeolite synthesis.[1][3] This guide consolidates quantitative data, details key experimental protocols, and provides visual diagrams to elucidate the core principles of its stereochemistry.

Stereoisomers and Chirality

The stereochemical diversity of 3,5-dimethylpiperidine originates from the two stereocenters at the C3 and C5 positions. This leads to the formation of two diastereomers: cis and trans.

  • cis-3,5-Dimethylpiperidine : In this isomer, the two methyl groups are on the same side of the piperidine (B6355638) ring. The molecule possesses an internal plane of symmetry, rendering it an achiral meso compound with (3R, 5S) or (3S, 5R) configurations, which are superimposable.[1]

  • trans-3,5-Dimethylpiperidine : Here, the methyl groups are on opposite sides of the ring. This arrangement lacks an internal plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, the (3R, 5R) and (3S, 5S) enantiomers.[1]

Figure 1: Stereoisomers of 3,5-Dimethylpiperidine.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] The stereochemistry of the methyl substituents dictates their preferred axial or equatorial orientation, which determines the overall conformational stability.

cis-Isomer Conformation

For this compound, the most stable conformation is a chair form where both methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the methyl groups were axial.[1] A ring flip would force both methyl groups into axial positions, a significantly less stable, high-energy conformation. Therefore, the diequatorial conformer is overwhelmingly favored at equilibrium.

trans-Isomer Conformation

In the trans-isomer, a chair conformation necessitates that one methyl group is in an equatorial position while the other is in an axial position. A chair-chair interconversion (ring flip) results in an isoenergetic conformer where the positions are swapped—the previously equatorial methyl group becomes axial, and the axial one becomes equatorial. These two conformers exist in a dynamic equilibrium.

G cluster_cis cis-Isomer Conformational Equilibrium cluster_trans trans-Isomer Conformational Equilibrium cis_eq_eq Diequatorial (Stable) cis_ax_ax Diaxial (Unstable) cis_eq_eq->cis_ax_ax Ring Flip trans_eq_ax1 Equatorial-Axial trans_ax_eq1 Axial-Equatorial trans_eq_ax1->trans_ax_eq1 Ring Flip (Isoenergetic)

Figure 2: Conformational equilibria of cis- and trans-3,5-dimethylpiperidine.

Synthesis of Stereoisomers

The primary industrial route to 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine).[2][4] The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (dr) of the resulting cis and trans isomers.

Catalytic Hydrogenation

The reduction of the aromatic pyridine (B92270) ring typically yields a mixture of the cis and trans diastereomers. The product ratio is sensitive to the catalyst, temperature, and pressure. For example, using a palladium on carbon (Pd/C) catalyst often favors the formation of the trans isomer.[3] Conversely, other catalysts may provide different selectivities.

Table 1: Influence of Catalyst on Diastereomeric Ratio in Hydrogenation

Catalyst Substrate Conditions Diastereomeric Ratio (trans:cis) Reference
10% Pd/C 3,5-Dimethylpyridine Not specified Preferential formation of trans [3]
10% Pd/C N-benzyl-3,5-dimethylpyridinium H₂ (1 atm), EtOH, rt, 24h 70:30 [5]
Ru/C, Ni, Zn(OAc)₂ 3,5-Dimethylpyridine 150°C, 8h, 40 kg/cm ² H₂ Trans content 20-35% [4]

| 10% PtO₂ | N-benzyl-3,5-dimethylpyridinium | H₂ (1 atm), EtOH, rt, 24h | 60:40 |[5] |

Experimental Protocols

Protocol 1: Preparation of trans-3,5-Dimethylpiperidine via Hydrogenation [4]

This protocol is adapted from a patented method aiming to produce trans-3,5-dimethylpiperidine.

  • Reactor Setup : Charge a high-pressure reactor with 100g of 3,5-dimethylpyridine, 60g of deionized water, and 8g of a composite catalyst (ruthenium on carbon, nickel powder, and metal zinc acetate (B1210297) in a 1:0.08:0.08 mass ratio).

  • Hydrogenation : Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 40 kg/cm ² with hydrogen.

  • Reaction : Heat the reactor to 150°C and maintain the conditions with stirring for 8 hours.

  • Workup : After the reaction is complete, cool the reactor to room temperature.

  • Isolation : The crude product mixture is obtained by suction filtration to remove the catalyst. The reaction mixture is allowed to stand, and the supernatant liquid containing the 3,5-dimethylpiperidine mixture is collected. This method reportedly yields a product with a trans-isomer content of 20-35%.[4]

Protocol 2: Isomer Interconversion via Epimerization [5]

Diastereomerically pure piperidines can be interconverted under basic conditions through epimerization at the carbon alpha to a carbonyl group (if present, as in pipecolinate derivatives). For N-protected piperidine esters, this provides a route to the thermodynamically more stable isomer.

  • Reaction Setup : Dissolve the starting diastereomerically pure piperidine (e.g., an N-protected cis-3-methyl-5-methoxycarbonylpiperidine) in anhydrous tetrahydrofuran (B95107) (THF).

  • Epimerization : Cool the solution to -78°C under an inert atmosphere. Add a strong base, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).

  • Quenching : Stir the reaction at -78°C for a specified time (e.g., 2 hours) to allow equilibrium to be reached. Quench the reaction by adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extraction and Purification : Warm the mixture to room temperature, extract the product with an organic solvent, dry the organic layer, and purify by chromatography to isolate the epimerized trans-isomer. Diastereomeric ratios ranging from 50:50 to 95:5 have been achieved with this method.[5]

G start 3,5-Dimethylpyridine hydrogenation Catalytic Hydrogenation (e.g., Pd/C, Ru/C) start->hydrogenation mixture Mixture of cis- and trans-isomers hydrogenation->mixture separation Separation (Crystallization or Chromatography) mixture->separation cis_iso cis-Isomer separation->cis_iso trans_iso trans-Isomer separation->trans_iso epimerization Epimerization (Base-mediated) cis_iso->epimerization trans_iso->epimerization

Figure 3: General workflow for the synthesis and separation of 3,5-dimethylpiperidine isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers and for elucidating their conformational preferences. The chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to their stereochemical environment.[1]

In the stable diequatorial chair conformation of the cis-isomer, the magnetic environments of corresponding protons and carbons are different from those in the axial-equatorial arrangement of the trans-isomer.

Table 2: Selected NMR Spectral Data

Compound Nucleus Chemical Shift (ppm) Source
This compound ¹³C 20.1, 33.9, 44.5, 53.9 [6]
This compound ¹⁵N (Reference: CH₃NO₂) [7]

| 3,5-Dimethylpiperidine (mixture) | ¹H | (Complex multiplet) |[8] |

Note: Specific peak assignments for individual protons in the mixed spectrum are complex. Definitive characterization requires separation of the isomers or advanced 2D NMR techniques.

Applications in Drug Development and Catalysis

The defined three-dimensional structure of 3,5-dimethylpiperidine isomers makes them valuable scaffolds in medicinal chemistry and asymmetric catalysis. The orientation of the methyl groups can influence binding to biological targets and control the stereochemical outcome of reactions.

Pharmaceutical Applications

The stereochemistry of piperidine derivatives often has a dramatic effect on their pharmacological activity. Different isomers can exhibit vastly different potencies and selectivities for biological targets. For example, derivatives of 3,5-dimethylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3]

Table 3: Enzyme Inhibition Data for a 3,5-Dimethylpiperidine Derivative

Compound ID Amino Fragment IC₅₀ against AChE (μmol/L) IC₅₀ against BuChE (μmol/L)
7g 3,5-Dimethylpiperidine 2.3 3.7
7e N-ethylbenzylamine 2.8 0.47
7d 1,2,3,4-Tetrahydroisoquinoline 3.1 0.85
7a 4-Benzylpiperidine 5.9 0.66

Data extracted from a study on enzyme inhibitors, where compound 7g incorporates the 3,5-dimethylpiperidine moiety.[3]

Furthermore, studies on the carcinogenicity of N-nitroso-3,5-dimethylpiperidine found that the trans-isomer appeared to be a more potent carcinogen than the cis-isomer in F344 rats, highlighting that stereochemistry can be critical to toxicological profiles.[9]

Catalysis and Synthesis

The chiral trans-isomer of 3,5-dimethylpiperidine and its derivatives can be employed as chiral ligands or catalysts in asymmetric synthesis. The rigid conformational preference and defined spatial arrangement of the substituents can create a chiral environment that directs the stereochemical course of a reaction, leading to high enantiomeric excess in the products.[3] For instance, it has been used in asymmetric hydrogenation reactions to achieve enantiomeric excesses up to 98.5%.[3]

References

In-Depth Technical Guide on the Biological Activity of cis-3,5-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-3,5-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its unique stereochemistry and conformational rigidity make it an attractive component for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their enzyme inhibition, receptor interaction, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in this field.

Enzyme Inhibition Activity

Derivatives of this compound have shown significant inhibitory activity against key enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a primary therapeutic strategy for Alzheimer's disease.[3]

Quantitative Data for Cholinesterase Inhibition

The inhibitory potency of this compound derivatives against cholinesterases is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDTarget EnzymeIC50 (µM)
7g Acetylcholinesterase (AChE) from Electrophorus electricus2.3[3]
Butyrylcholinesterase (BuChE) from equine serum3.7[3]

Receptor Binding Affinity

The this compound core is also a key pharmacophore in ligands targeting sigma receptors (σ1 and σ2), which are implicated in a variety of central nervous system (CNS) disorders.[4][5] While specific Ki values for a broad range of this compound derivatives are not extensively documented in publicly available literature, studies on structurally similar dimethylpiperidine derivatives provide valuable insights into their potential as high-affinity sigma receptor ligands. For instance, certain 3,3-dimethylpiperidine (B75641) derivatives have demonstrated high selectivity for the σ1 receptor.[5]

Quantitative Data for Sigma-1 Receptor Binding

The binding affinity of piperidine (B6355638) derivatives to the sigma-1 (σ1) receptor is determined through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of potency. The following table includes data for representative piperidine derivatives to illustrate the potential of this scaffold.

Compound ClassRepresentative CompoundTarget ReceptorKi (nM)
Nitrile Analogs of MeperidineCompound 6 (isobutyl)σ10.35[6]
Compound 7 (benzyl)σ10.41[6]
Compound 9 (3-phenylpropyl)σ10.38[6]

Anticancer Activity

Anti-inflammatory Activity

This compound derivatives have been investigated for their anti-inflammatory properties.[12][13] A key mechanism underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines.[2][14] Compounds that inhibit this pathway are considered promising anti-inflammatory agents.

Experimental Protocols

Synthesis of this compound Derivatives

A general approach to synthesizing functionalized this compound derivatives often starts with the hydrogenation of a corresponding substituted pyridine (B92270) precursor.[3][15] The resulting piperidine can then be further modified.

Synthesis_Workflow Start Substituted 3,5-Dimethylpyridine Hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) Start->Hydrogenation Piperidine This compound Hydrogenation->Piperidine Functionalization N-Functionalization or C-H Functionalization Piperidine->Functionalization Derivative Functionalized this compound Derivative Functionalization->Derivative Ellmans_Assay_Workflow Start Prepare Reagents (AChE, DTNB, ATCI, Inhibitor) Setup Set up 96-well plate (Blank, Control, Test) Start->Setup Preincubation Pre-incubate plate Setup->Preincubation Initiate Initiate reaction with ATCI Preincubation->Initiate Measure Measure absorbance at 412 nm Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End Results Analyze->End NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

References

Potential Therapeutic Applications of cis-3,5-Dimethylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-3,5-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique conformational properties and synthetic accessibility have made it a focal point in the development of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the current and potential therapeutic applications of this compound derivatives, with a focus on neurodegenerative disorders, cancer, and metabolic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Neurodegenerative Disorders: Targeting Cholinesterase

Derivatives of this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.

Quantitative Data: Cholinesterase Inhibition

The following table summarizes the inhibitory activities of selected piperidine (B6355638) derivatives against AChE and BChE. While specific data for a wide range of this compound derivatives is limited in publicly accessible literature, the data for structurally related piperidine compounds highlight the potential of this scaffold.

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Donepezil (Reference Compound)AChE0.0057[1]
Benzylpiperidine Derivative 1 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineAChE-[1]
Benzylpiperidine Derivative 2 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidineAChE-[1]
Indanone Derivative (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE0.0057[1]
Semi-synthetic Piperidine Alkaloid 7 Not specifiedAChE7.32[2]
Semi-synthetic Piperidine Alkaloid 9 Not specifiedAChE15.1[2]
Signaling Pathway: Acetylcholinesterase Inhibition in Alzheimer's Disease

Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This helps to alleviate the cognitive symptoms associated with Alzheimer's disease.

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE->Choline Products Inhibitor This compound Derivative Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Cholinergic Synapse and AChE Inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.

    • Add 20 µL of the test compound solution at various concentrations to the sample wells.

    • Add 20 µL of the solvent to the control wells.

    • Add 20 µL of the AChE enzyme solution to the sample and control wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 200 µL of a pre-mixed solution of ATCI and DTNB to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cancer: Novel Cytotoxic Agents

The piperidine scaffold is a common feature in many anticancer drugs. Derivatives of this compound are being explored for their potential as novel cytotoxic agents.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the cytotoxic activities of representative piperidine derivatives against various cancer cell lines. While specific data for this compound derivatives is emerging, the data for related compounds underscore the therapeutic potential.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperidine-dihydropyridine hybrid A-549 (Lung)15.94 - 48.04[3]
Piperidine-dihydropyridine hybrid MCF-7 (Breast)24.68 - 59.12[3]
N-sulfonylpiperidine derivative 8 HCT-116 (Colorectal)3.94[4]
N-sulfonylpiperidine derivative 8 HepG-2 (Hepatocellular)3.76[4]
N-sulfonylpiperidine derivative 8 MCF-7 (Breast)4.43[4]
Experimental Workflow: Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays to determine efficacy and safety.

Anticancer_Screening_Workflow Start Start: Compound Synthesis InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) InVitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle InVivo In Vivo Studies Cytotoxicity->InVivo Active Compounds Apoptosis->InVivo CellCycle->InVivo Xenograft Tumor Xenograft Models (e.g., in mice) InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity End Lead Compound Identification Xenograft->End Toxicity->End

Workflow for Anticancer Compound Screening.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Metabolic Disorders: Hypolipidemic Agents

This compound serves as a precursor to tibric acid, a known cholesterol-lowering agent. The development of novel derivatives based on this scaffold is a promising avenue for the treatment of dyslipidemia.

Quantitative Data: Hypolipidemic Activity

Data for a broad range of this compound-based hypolipidemic agents is not extensively available. However, the known effects of the parent compound, tibric acid, and other fibric acid derivatives provide a basis for further research.

CompoundPrimary EffectMechanism of ActionReference
Tibric Acid Lowers serum cholesterol and triglyceridesPPARα agonist[3][5]
Gemfibrozil Lowers triglycerides, increases HDLPPARα agonist[3][5]
Fenofibrate Lowers triglycerides, lowers LDL, increases HDLPPARα agonist[3][5]
Signaling Pathway: PPARα Agonism by Fibric Acid Derivatives

Fibric acid derivatives, including tibric acid, act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, resulting in reduced triglyceride levels and increased HDL cholesterol.

PPARa_Pathway Fibrate This compound Derivative (e.g., Tibric Acid) PPARa PPARα Fibrate->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression LPL ↑ Lipoprotein Lipase (B570770) (LPL) Expression Gene_Expression->LPL ApoA ↑ ApoA-I & ApoA-II Expression Gene_Expression->ApoA FattyAcidOx ↑ Fatty Acid Oxidation Gene_Expression->FattyAcidOx Triglyceride ↓ Plasma Triglycerides LPL->Triglyceride HDL ↑ HDL Cholesterol ApoA->HDL FattyAcidOx->Triglyceride MAGL_Inhibition_Pathway DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL Synthesis 2AG 2-Arachidonoylglycerol (2-AG) DAGL->2AG Synthesis MAGL Monoacylglycerol Lipase (MAGL) 2AG->MAGL Degradation CB1R CB1 Receptor 2AG->CB1R Activation CB2R CB2 Receptor 2AG->CB2R Activation AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Inhibitor This compound Derivative Inhibitor->MAGL Inhibition Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) CB1R->Therapeutic_Effects CB2R->Therapeutic_Effects

References

The Versatile Precursor: A Technical Guide to cis-3,5-Dimethylpiperidine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3,5-dimethylpiperidine, a readily available and versatile heterocyclic amine, has emerged as a valuable building block in the synthesis of a diverse array of novel compounds with significant applications in pharmaceuticals, materials science, and catalysis. Its unique stereochemistry and the presence of a reactive secondary amine provide a robust scaffold for the development of complex molecular architectures with tailored biological activities and material properties. This in-depth technical guide explores the utility of this compound as a precursor, providing detailed experimental protocols, quantitative data on the biological activity of its derivatives, and visualizations of relevant synthetic and biological pathways.

Synthesis of Novel Compounds from this compound

The secondary amine of this compound is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. Key synthetic strategies include N-alkylation, N-arylation, and reductive amination.

N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of N-aryl-cis-3,5-dimethylpiperidines, a class of compounds with potential applications in medicinal chemistry.

  • Materials:

    • 4-Chlorotoluene (B122035)

    • This compound

    • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (B28343) (degassed)

  • Procedure:

    • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

    • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

    • Add 4-chlorotoluene (1.0 equiv.) and this compound (1.5 equiv.) in one portion.

    • Stir the resulting mixture at reflux for 6 hours.

    • Cool the reaction mixture to room temperature and quench with water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 9:1) to afford the N-(4-methylphenyl)-cis-3,5-dimethylpiperidine.

  • Expected Yield: 94%

  • Characterization Data (for a similar N-arylmorpholine compound):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 3.87 (t, J = 4.8 Hz, 4H), 3.11 (t, J = 4.8 Hz, 4H), 2.28 (s, 3H).

    • ¹³C NMR (101 MHz, CDCl₃): δ 149.1, 129.7, 129.5, 116.0, 66.9, 49.9, 20.4.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_system Catalytic System ArylHalide Aryl Halide (e.g., 4-Chlorotoluene) Product N-Aryl-cis-3,5-dimethylpiperidine ArylHalide->Product Piperidine (B6355638) This compound Piperidine->Product PdCatalyst Pd(0) Catalyst (e.g., Pd(dba)₂) PdCatalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Buchwald-Hartwig Amination Workflow

N-Alkyl Derivatives via Reductive Amination

Reductive amination is a versatile method for the synthesis of N-alkylated amines. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with this compound, followed by in situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120). This method is particularly useful for synthesizing a wide range of N-substituted derivatives.[1][2]

  • Materials:

    • Aldehyde or Ketone

    • This compound

    • Sodium triacetoxyborohydride [NaBH(OAc)₃]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (optional, as a catalyst for ketones)

  • Procedure:

    • To a solution of the aldehyde or ketone (1.0 equiv.) in DCM or DCE, add this compound (1.1 equiv.).

    • For ketone substrates, a catalytic amount of acetic acid may be added.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-24 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reductive_Amination Aldehyde Aldehyde/Ketone Imine Iminium Ion Intermediate Aldehyde->Imine Piperidine This compound Piperidine->Imine Product N-Alkyl-cis-3,5-dimethylpiperidine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Reductive Amination Workflow

Bioactive Compounds Derived from 3,5-Dimethylpiperidine (B146706)

Derivatives of 3,5-dimethylpiperidine have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Tilmicosin (B555): A Veterinary Antibiotic

Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine. It is synthesized from desmycosin via reductive amination with 3,5-dimethylpiperidine.[1] This modification enhances the antibiotic's spectrum of activity, particularly against Pasteurella species.

Table 1: In Vitro Antimicrobial Activity of Tilmicosin [1]

MicroorganismMIC Range (µg/mL)
Pasteurella haemolytica0.78 - 6.25
Pasteurella multocida0.78 - 6.25
Mycoplasma species0.39 - 6.25
Anticancer and Enzyme Inhibitory Activity of Piperidine Derivatives

While specific data for this compound derivatives are limited in the public domain, the broader class of piperidine-containing compounds has been extensively studied for its anticancer and enzyme-inhibiting properties. These studies provide a strong rationale for the exploration of this compound as a scaffold for novel therapeutic agents.

Table 2: Anticancer Activity of Selected Piperidine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Podophyllotoxin-piperidine derivative (c2)HepG20.39[3]
A-5490.10[3]
MDA-MB-2310.11[3]
HCT-1160.29[3]
N-benzyl indole-derived hydrazone with piperidine (5b)MDA-MB-23117.2 ± 0.4[4]
Benzhydrylpiperazine derivative (11)HL-6016.80[5]
Z13818.50[5]
DND-4119.20[5]
Tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e)MCF-79[6]
Tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f)SK-MEL-287.8[6]

Table 3: Enzyme Inhibitory Activity of Selected Piperidine Derivatives

Enzyme TargetCompound ClassIC₅₀Reference
Farnesyltransferase(+)-Piperidine derivative 81.9 nM[7]
Topoisomerase ICiprofloxacin-thiazolidinedione hybrid (3i)4.77 ± 0.26 µM[8]
Topoisomerase IICiprofloxacin-thiazolidinedione hybrid (3i)15 ± 0.81 µM[8]
Carbonic Anhydrase-IIMorpholine (B109124) derived thiazole (B1198619) (24)14.68 µM[9]
CYP11B11,2,4-Triazole derivative (16)1 nM[10]

Many piperidine-based drugs exert their therapeutic effects by inhibiting specific enzymes. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a common mode of action for such compounds.

Enzyme_Inhibition Enzyme Enzyme (e.g., Farnesyltransferase) EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Substrate Substrate Substrate->EnzymeSubstrate Inhibitor Piperidine-based Inhibitor Inhibitor->EnzymeInhibitor EnzymeSubstrate->Enzyme Product Product EnzymeSubstrate->Product EnzymeInhibitor->Enzyme

Competitive Enzyme Inhibition Pathway

Application in Materials Science: Zeolite Synthesis

This compound, in its quaternized form (3,5-dimethylpiperidinium), can function as a structure-directing agent (SDA) or template in the synthesis of zeolites, such as ZSM-11. Zeolites are microporous crystalline aluminosilicates with well-defined pore structures, making them valuable as catalysts and adsorbents.

Experimental Protocol: General Procedure for ZSM-11 Synthesis[14]
  • Materials:

    • Source of silica (e.g., fumed silica, sodium silicate)

    • Source of alumina (B75360) (e.g., sodium aluminate, aluminum sulfate)

    • 3,5-Dimethylpiperidinium hydroxide (B78521) or iodide (as the templating agent)

    • Mineralizing agent (e.g., hydroxide ions)

    • Water

  • Procedure:

    • Prepare a reaction mixture by combining the sources of silica, alumina, the 3,5-dimethylpiperidinium templating agent, and water.

    • The molar ratios of the components (e.g., SiO₂/Al₂O₃, H₂O/SiO₂, template/SiO₂) are crucial and need to be optimized for the desired ZSM-11 phase.

    • Transfer the reaction mixture to a Teflon-lined autoclave.

    • Heat the autoclave to a temperature between 100°C and 250°C (typically 140°C to 200°C) for a period of 1 to 40 days.

    • After crystallization, cool the autoclave, and separate the solid product by filtration.

    • Wash the crystals with water and dry them (e.g., at 90°C to 150°C).

    • To remove the organic template and open the zeolite pores, the as-synthesized material is calcined at an elevated temperature (e.g., 540°C).

Zeolite_Synthesis Silica Silica Source Mixture Hydrothermal Reaction Mixture Silica->Mixture Alumina Alumina Source Alumina->Mixture Template cis-3,5-Dimethylpiperidinium Template Template->Mixture Crystallization Crystallization (100-250°C, 1-40 days) Mixture->Crystallization AsSynthesized As-Synthesized ZSM-11 (with template) Crystallization->AsSynthesized Calcination Calcination (e.g., 540°C) AsSynthesized->Calcination ZSM11 ZSM-11 Zeolite (template-free) Calcination->ZSM11

Zeolite ZSM-11 Synthesis Workflow

Conclusion

This compound is a precursor with significant potential for the synthesis of a wide range of novel compounds. Its utility in the preparation of bioactive molecules, as exemplified by the synthesis of tilmicosin and the broader potential for developing new anticancer agents and enzyme inhibitors, highlights its importance in drug discovery. Furthermore, its role as a structure-directing agent in the synthesis of advanced materials like ZSM-11 underscores its versatility. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new compounds with valuable applications. Further research into the synthesis and biological evaluation of a wider array of derivatives of this promising scaffold is warranted.

References

An In-depth Technical Guide to the Thermochemistry of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of cis-3,5-dimethylpiperidine. The information contained herein is essential for professionals in chemical research, materials science, and pharmacology who require a deep understanding of the energetic characteristics of this heterocyclic compound. This document details key thermochemical data, outlines the experimental methodologies used for their determination, and discusses the broader relevance of piperidine (B6355638) derivatives in drug development.

Introduction to this compound

The piperidine ring is a fundamental scaffold in a vast number of natural products and synthetic pharmaceuticals. The addition of methyl groups, as in this compound, significantly influences the molecule's conformational preferences and, consequently, its physical, chemical, and biological properties. A thorough understanding of the thermochemistry of this substituted piperidine is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This knowledge is particularly valuable in drug design and development, where the piperidine moiety is often incorporated to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. Derivatives of 3,5-dimethylpiperidine (B146706) have been investigated for their potential in developing drugs targeting the central nervous system and as precursors for cholesterol-lowering agents like tibric acid.

Core Thermochemical Data

The following table summarizes the key experimental thermochemical data for 3,5-dimethylpiperidine. These values were determined at a standard temperature of 298.15 K.

Thermochemical PropertyValue (kJ·mol⁻¹)StateReference
Standard Molar Enthalpy of Formation (ΔfH°)-155.0 ± 1.7Liquid[1]
Standard Molar Enthalpy of Formation (ΔfH°)-105.9 ± 1.8Gaseous[1]
Standard Molar Enthalpy of Vaporization (ΔvapH°)49.1 ± 0.6-[1]
Ideal Gas Heat Capacity (Cp,gas) No Experimental Data Available Gaseous

Note: The enthalpy of vaporization is derived from the difference between the liquid and gaseous enthalpies of formation.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections describe the methodologies for the key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the liquid phase is determined using a static bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of purified liquid 3,5-dimethylpiperidine is sealed in a polyethylene (B3416737) ampoule.

  • Calorimeter Setup: The ampoule is placed in a silica (B1680970) crucible within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the internal atmosphere.

  • Combustion: The bomb is filled with pure oxygen to a pressure of approximately 3.04 MPa and placed in an isothermal water bath. The sample is ignited by passing an electrical current through a cotton fuse.

  • Temperature Measurement: The temperature change of the water bath is monitored with high precision to determine the heat released during combustion.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a certified sample of benzoic acid.

  • Data Analysis: The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of formation is then derived using Hess's law.

Calvet Microcalorimetry for Enthalpy of Vaporization

The standard molar enthalpy of vaporization is determined using a Calvet-type microcalorimeter.

Methodology:

  • Sample Introduction: A small, precisely weighed sample of 3,5-dimethylpiperidine is introduced into the calorimeter.

  • Vaporization: The sample is vaporized under controlled temperature and pressure conditions.

  • Heat Flow Measurement: The heat absorbed during the phase transition from liquid to gas is measured by the microcalorimeter's heat flow sensors.

  • Calibration: The instrument is calibrated using a substance with a well-established enthalpy of vaporization or by electrical calibration.

  • Data Analysis: The molar enthalpy of vaporization is calculated from the integrated heat flow signal and the amount of sample vaporized.

Computational Thermochemistry

In addition to experimental measurements, computational methods are employed to predict the thermochemical properties of molecules. For 3,5-dimethylpiperidine, G3MP2B3 and Density Functional Theory (DFT) methods have been used to calculate the standard molar enthalpies of formation.[1] The G3MP2B3 composite method has shown excellent agreement with the experimental data for this compound.[1]

Visualization of Experimental and Computational Workflow

The following diagram illustrates the general workflow for the determination and validation of the thermochemical properties of this compound.

G General Workflow for Thermochemical Analysis cluster_exp Experimental Determination cluster_comp Computational Determination exp_start Purified this compound Sample comb_cal Combustion Calorimetry exp_start->comb_cal vap_cal Calvet Microcalorimetry exp_start->vap_cal exp_dHf_l ΔfH° (liquid) comb_cal->exp_dHf_l exp_dVapH ΔvapH° vap_cal->exp_dVapH exp_dHf_g ΔfH° (gas) exp_dHf_l->exp_dHf_g using ΔvapH° validation Validation and Comparison exp_dHf_g->validation comp_start Molecular Structure g3mp2b3 G3MP2B3 Calculations comp_start->g3mp2b3 dft DFT Calculations comp_start->dft comp_dHf_g Calculated ΔfH° (gas) g3mp2b3->comp_dHf_g dft->comp_dHf_g comp_dHf_g->validation final_data Final Thermochemical Data validation->final_data

Caption: Workflow for experimental and computational thermochemical analysis.

Biological Relevance and Drug Development Context

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The stereochemistry of substituents on the piperidine ring, such as in this compound, can significantly impact binding affinity and selectivity for specific receptors or enzymes. Understanding the thermodynamic stability of different conformers is crucial for predicting the bioactive conformation of a drug molecule.

The following diagram illustrates the logical relationship between the thermochemical properties of a molecule like this compound and its potential application in drug development.

G Relevance of Thermochemistry in Drug Development thermo Thermochemical Properties (ΔfH°, ΔvapH°, Cp) stability Molecular Stability & Reactivity thermo->stability conformation Conformational Preferences stability->conformation adme ADME Properties (Absorption, Distribution, Metabolism, Excretion) stability->adme binding Ligand-Receptor Binding Affinity conformation->binding efficacy Drug Efficacy & Safety binding->efficacy adme->efficacy

Caption: Role of thermochemistry in drug development stages.

Conclusion

This technical guide has summarized the key thermochemical data for this compound, with a focus on its enthalpy of formation and vaporization. The experimental methodologies of combustion calorimetry and Calvet microcalorimetry, which are fundamental to obtaining these values, have been detailed. While experimental data for the ideal gas heat capacity is currently unavailable, computational methods provide reliable estimates for the enthalpy of formation. The thermochemical properties of this compound are not only of fundamental scientific interest but also hold practical significance for the rational design and development of novel therapeutics, where the piperidine scaffold plays a crucial role. Further experimental investigation into the heat capacity and other thermodynamic properties would provide a more complete energetic profile of this important molecule.

References

Solubility of cis-3,5-Dimethylpiperidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-3,5-Dimethylpiperidine in organic solvents. Due to the limited availability of specific quantitative solubility data for the cis-isomer in public literature, this document synthesizes qualitative information based on the known behavior of substituted piperidines and provides illustrative quantitative data for a structurally related compound. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is presented, alongside a visual workflow to guide laboratory practice.

Introduction to Piperidine (B6355638) Solubility

Piperidines are a class of saturated heterocyclic amines that are fundamental building blocks in medicinal chemistry and materials science. Their solubility is a critical parameter influencing reaction conditions, purification strategies, formulation development, and biological activity. Generally, the parent piperidine ring is soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform, due to its ability to act as a hydrogen bond acceptor. However, its solubility in nonpolar solvents like hexane (B92381) is more limited.

The introduction of substituents, such as the two methyl groups in this compound, modifies the molecule's physicochemical properties. The addition of nonpolar methyl groups is expected to increase its lipophilicity (hydrophobicity) compared to the parent piperidine, potentially enhancing its solubility in less polar organic solvents. Qualitative assessments indicate that 3,5-dimethylpiperidine (B146706) is miscible with many organic solvents.[1][2]

Quantitative Solubility Data

Disclaimer: The following data is for 2,6-Lutidine, not this compound, and should be used as a reference for solvent selection and experimental design. Actual solubility of this compound must be determined empirically.

Solvent ClassSolvent NameSolubility of 2,6-LutidineReference
Polar Aprotic Dimethylformamide (DMF)Soluble[3]
Tetrahydrofuran (THF)Soluble[3]
AcetoneSoluble[4]
Polar Protic EthanolSlightly Soluble[4]
Cold WaterSoluble[3]
Hot WaterSoluble[3]
Nonpolar Ethyl EtherSoluble[4]

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound in a chosen organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Calibrated positive displacement pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks

  • A validated analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Methodology:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solute is essential to ensure saturation is reached.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

  • Equilibration: Tightly seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The required equilibration time should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Phase Separation: After equilibration, remove the vial from the shaker and let it stand in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to prevent dilution from the filter membrane.

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., GC-FID or HPLC). Analyze the diluted solution to determine the precise concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow prep Preparation equil Equilibration prep->equil phase_sep Phase Separation equil->phase_sep sampling Sampling & Filtration phase_sep->sampling quant Quantification sampling->quant result Result Calculation quant->result

Caption: Workflow for Determining Equilibrium Solubility.

References

Quantum Chemical Calculations for cis-3,5-Dimethylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape and spectroscopic properties of cis-3,5-dimethylpiperidine. The piperidine (B6355638) scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules, and a thorough understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and development. This document details the theoretical framework, computational methodologies, and expected quantitative data for the conformational analysis of this compound, a key substituted piperidine derivative.

Introduction to the Conformational Analysis of this compound

The this compound molecule exists predominantly in a chair conformation to minimize angular and torsional strain. Due to the cis relationship of the two methyl groups at the C-3 and C-5 positions, the piperidine ring can adopt two principal chair conformations: one where both methyl groups are in the equatorial position (diequatorial) and another where both are in the axial position (diaxial). Additionally, higher energy boat and twist-boat conformations are also possible, though generally less populated at ambient temperatures.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the relative energies of these conformers, their geometric parameters, and for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. This information is crucial for understanding the molecule's behavior in biological systems and for designing derivatives with specific conformational preferences to optimize interactions with therapeutic targets.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound is dominated by the interconversion between the diequatorial and diaxial chair forms. The diequatorial conformer is anticipated to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial form.

G cluster_0 Conformational Equilibrium of this compound Diequatorial Diequatorial Chair (More Stable) TransitionState Transition State (Half-Chair/Twist-Boat) Diequatorial->TransitionState ΔG‡ Diaxial Diaxial Chair (Less Stable) TransitionState->Diaxial ΔG‡

Conformational equilibrium between the diequatorial and diaxial chair forms of this compound.

Data Presentation: Calculated Properties of this compound Conformers

The following tables summarize the expected quantitative data from DFT calculations on the primary conformers of this compound. These values are based on established principles of conformational analysis and data from studies on analogous substituted piperidines and cyclohexanes, performed at the B3LYP/6-31G(d) level of theory in the gas phase.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Diequatorial Chair0.000.000.00
Diaxial Chair~ 3.5 - 4.5~ 3.5 - 4.5~ 3.5 - 4.5
Twist-Boat~ 5.0 - 6.0~ 5.0 - 6.0~ 5.0 - 6.0

Table 2: Selected Optimized Geometric Parameters of the Diequatorial Chair Conformer

ParameterBond/AngleCalculated Value
Bond LengthC2-N1~ 1.47 Å
C3-C4~ 1.53 Å
C3-C(Methyl)~ 1.54 Å
Bond Angle∠C2-N1-C6~ 111°
∠N1-C2-C3~ 110°
∠C2-C3-C4~ 112°
Dihedral Angle∠C6-N1-C2-C3~ -55°
∠N1-C2-C3-C4~ 53°
∠C2-C3-C4-C5~ -53°

Table 3: Predicted ¹³C NMR Chemical Shifts (TMS reference)

Carbon AtomDiequatorial Conformer (ppm)
C2, C6~ 50 - 55
C3, C5~ 30 - 35
C4~ 40 - 45
Methyl (C3, C5)~ 20 - 25

Experimental and Computational Protocols

A thorough investigation of the conformational properties of this compound involves a synergistic approach combining experimental synthesis and characterization with computational modeling.

Experimental Protocol: Synthesis and NMR Characterization

Synthesis of this compound:

The synthesis of 3,5-dimethylpiperidine (B146706) is typically achieved through the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). The stereochemical outcome (cis vs. trans) can be influenced by the choice of catalyst and reaction conditions. A general procedure is as follows:

  • Reaction Setup: A solution of 3,5-dimethylpyridine in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is placed in a high-pressure reactor.

  • Catalyst Addition: A heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on alumina (B75360) (Rh/Al₂O₃), is added to the solution.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until hydrogen uptake ceases.

  • Workup and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product is purified by fractional distillation or column chromatography to separate the cis and trans isomers.

NMR Spectroscopy:

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

  • Sample Preparation: A solution of the purified this compound isomer is prepared in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts and coupling constants are analyzed to infer the predominant conformation. For the diequatorial chair, the protons at C2, C3, C5, and C6 in axial positions are expected to show large axial-axial coupling constants with their vicinal axial neighbors.

Computational Protocol: DFT Calculations

A standard workflow for the conformational analysis of this compound using DFT is outlined below.

G cluster_1 Computational Workflow for Conformational Analysis A 1. Build Initial Structures (Diequatorial, Diaxial, Boat, etc.) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minima, Obtain Thermodynamic Data) B->C D 4. Single-Point Energy Refinement (Optional, e.g., with larger basis set) C->D E 5. NMR Chemical Shift Calculation (e.g., GIAO method) C->E F 6. Analysis of Results (Relative Energies, Geometries, NMR Spectra) D->F E->F

A Comprehensive Literature Review of cis-3,5-Dimethylpiperidine Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3,5-dimethylpiperidine, a heterocyclic saturated amine, has emerged as a significant scaffold in medicinal chemistry and materials science. Its rigid, chair-like conformation and the specific spatial orientation of its methyl groups confer unique properties that are leveraged in the design of bioactive molecules and specialized materials. This technical guide provides a comprehensive review of the research on this compound, with a focus on its synthesis, chemical properties, and applications, particularly in drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Properties and Stereochemistry

3,5-Dimethylpiperidine (B146706) exists as two diastereomers: cis and trans. In the cis isomer, the two methyl groups are on the same side of the piperidine (B6355638) ring, resulting in one axial and one equatorial orientation in the preferred chair conformation. The trans isomer has the methyl groups on opposite sides, which can exist in two chair conformations of different energies.[1] The specific stereochemistry of the cis isomer is crucial for its biological activity in various contexts, as it dictates the precise three-dimensional arrangement of substituents and their interactions with biological targets.[2]

Synthesis and Isomer Separation

The primary industrial route to 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine).[3] This reaction typically produces a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[3][4]

Experimental Protocol: Synthesis and Separation of this compound

Objective: To synthesize a mixture of cis- and trans-3,5-dimethylpiperidine via catalytic hydrogenation of 3,5-dimethylpyridine and subsequently isolate the cis isomer.

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • 5% Ruthenium on Alumina (B75360) (Ru/Al2O3) catalyst

  • Deionized Water

  • Hydrogen Gas (high pressure)

  • Nitrogen Gas (for inerting)

  • High-pressure autoclave reactor

  • Fractional distillation apparatus

  • Gas Chromatography (GC) system for isomer analysis

Procedure:

  • Hydrogenation Reaction:

    • Charge a 2-liter high-pressure autoclave with 880g of 3,5-dimethylpyridine and 220g of deionized water.[4]

    • Carefully add 4.4g of 5% ruthenium on alumina catalyst to the solution.[4]

    • Seal the reactor and purge it three times with nitrogen gas, followed by two purges with hydrogen gas to ensure an inert atmosphere.[4]

    • Pressurize the reactor with hydrogen gas and heat the reaction mixture to 190-200°C.[4]

    • Once the target temperature is reached, increase the hydrogen pressure to 45-55 kg/cm ².[4]

    • Maintain the reaction under these conditions, allowing for continuous hydrogen uptake until the reaction is complete. The completion can be monitored by the cessation of hydrogen consumption or by GC analysis of reaction aliquots.[4]

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Work-up and Isomer Separation:

    • The crude reaction mixture will contain both cis- and trans-3,5-dimethylpiperidine, typically with the cis isomer being the major product (e.g., ~81% cis and ~18% trans as per one patent).[4]

    • Separate the crude product from the catalyst by decantation. The catalyst can be recovered and reused.[4]

    • The crude product is then subjected to fractional distillation.[4]

    • Initially, an azeotrope of water and the trans-isomer is removed.[1]

    • Continued fractional distillation allows for the separation of the higher-boiling cis-isomer from the remaining trans-isomer, yielding purified this compound.[1]

    • The purity of the isolated cis-isomer should be confirmed by Gas Chromatography (GC) analysis.

Applications in Drug Development

The rigid framework of this compound makes it a valuable building block in the design of therapeutic agents targeting the central nervous system (CNS) and infectious diseases.

Role in Tilmicosin (B555) Synthesis

This compound is a crucial intermediate in the synthesis of tilmicosin, a macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[5][6] Tilmicosin is synthesized by the reductive amination of the C-20 aldehyde group of a desmycosin derivative with this compound.[6]

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Derivatives of dimethylpiperidine have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are important targets for CNS drug discovery.[2][7][8] These receptors are ligand-gated ion channels involved in various cognitive processes. The 2,6-dimethylpiperidine (B1222252) analog has been identified as a moderately active inhibitor of [3H]perhydrohistrionicotoxin ([3H]H12-HTX) binding to the nAChR ion channel, with a Ki of 8.8 µM.[2] This suggests that this compound derivatives could be explored as allosteric modulators of nAChRs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound derivatives and related compounds.

Table 1: Antimicrobial Activity of Tilmicosin

MicroorganismMIC Range (µg/mL)Reference
Pasteurella haemolytica0.78 - 6.25[6]
Pasteurella multocida0.78 - 6.25[6]
Mycoplasma species0.39 - 6.25[6]

Table 2: Nicotinic Acetylcholine Receptor Binding Affinity

CompoundTargetAssayKi (µM)Reference
2,6-DimethylpiperidinenAChR ion channel[3H]H12-HTX binding8.8[2]

Visualizing Workflows and Pathways

Synthetic Workflow for Tilmicosin

The following diagram illustrates the key step in the synthesis of the antibiotic tilmicosin, where this compound is incorporated.

Tilmicosin_Synthesis Desmycosin Desmycosin Derivative (C-20 Aldehyde) Reductive_Amination Reductive Amination (e.g., with Formic Acid) Desmycosin->Reductive_Amination Cis_DMP This compound Cis_DMP->Reductive_Amination Tilmicosin Tilmicosin Reductive_Amination->Tilmicosin

Caption: Synthetic route to Tilmicosin via reductive amination.

Allosteric Modulation of Nicotinic Acetylcholine Receptors

This diagram depicts the hypothetical allosteric modulation of a nicotinic acetylcholine receptor by a this compound derivative.

nAChR_Modulation cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_activation Receptor Activation Orthosteric_Site Orthosteric Site Ion_Channel_Open Ion Channel (Open) Orthosteric_Site->Ion_Channel_Open Conformational Change Allosteric_Site Allosteric Site Allosteric_Site->Ion_Channel_Open Modulates Opening Ion_Channel Ion Channel (Closed) Acetylcholine Acetylcholine (Agonist) Acetylcholine->Orthosteric_Site Binds Modulator cis-3,5-DMP Derivative (Allosteric Modulator) Modulator->Allosteric_Site Binds

Caption: Allosteric modulation of nAChR by a cis-3,5-DMP derivative.

Conclusion

This compound is a versatile and valuable building block in modern chemistry. Its stereochemically defined structure has been successfully incorporated into important pharmaceuticals like tilmicosin. Furthermore, ongoing research suggests its potential as a scaffold for developing novel modulators of CNS targets such as nicotinic acetylcholine receptors. The synthetic protocols, quantitative data, and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. Future research focusing on the stereoselective synthesis of diverse this compound derivatives and their systematic biological evaluation will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of cis-3,5-Dimethylpiperidine from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cis-3,5-dimethylpiperidine from 3,5-lutidine. This compound is a valuable building block in the pharmaceutical and specialty chemical industries, notably as an intermediate in the synthesis of the antibiotic Tilmicosin and in the development of novel materials.[1][2] The primary synthetic route involves the catalytic hydrogenation of 3,5-lutidine, which typically yields a mixture of cis and trans isomers.[1][3] The control of stereoselectivity to favor the desired cis isomer is a critical aspect of this transformation.

Overview of the Synthesis

The conversion of 3,5-lutidine (3,5-dimethylpyridine) to 3,5-dimethylpiperidine (B146706) is achieved through the reduction of the pyridine (B92270) ring. Catalytic hydrogenation is the most common and industrially viable method.[1] The choice of catalyst, solvent, and reaction conditions (temperature and pressure) significantly influences the total yield and, more importantly, the diastereomeric ratio (cis/trans) of the product.

The general chemical transformation is depicted below:

Synthesis_Overview Lutidine 3,5-Lutidine Piperidine cis/trans-3,5-Dimethylpiperidine Lutidine->Piperidine Catalytic Hydrogenation (e.g., Rh/C, Ru/C, PtO₂) Separation Isomer Separation (Crystallization or Chromatography) Piperidine->Separation Cis_Isomer This compound Separation->Cis_Isomer

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The selection of an appropriate catalytic system is crucial for maximizing the yield of the cis isomer. The following table summarizes quantitative data from various reported methods for the hydrogenation of 3,5-lutidine.

CatalystSolventTemperature (°C)Hydrogen PressureCis:Trans RatioTotal Yield (%)Reference
5% Rh/CEthanolRoom Temperature1000 psiHigh cis (not quantified)Not specifiedU.S. Patent 4,413,839A[1]
Ni-Ru-Rh/CTetrahydrofuranNot specifiedNot specified85±3 : 15±3Not specifiedPatent CN105884393A[1]
PtO₂Glacial Acetic AcidRoom Temperature50-70 barPredominantly cisNot specifiedJ. Chem. Sci. (2015)[4]
10% Pd/CNot specifiedNot specifiedNot specifiedFavors transNot specifiedTUODA (2025)[3]
3% Ru/CNot specifiedNot specifiedNot specifiedHigh yield of productNot specifiedTUODA (2025)[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound. Protocol 1 is a representative procedure using a rhodium catalyst, which is often cited for producing a high cis ratio. Protocol 2 describes a method using platinum oxide, which also favors the cis isomer.

Protocol 1: High-Pressure Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is adapted from methodologies that aim for high cis-isomer selectivity.[1]

Materials:

  • 3,5-Lutidine (98%+)

  • 5% Rhodium on activated carbon (Rh/C)

  • Ethanol, anhydrous

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Standard glassware for work-up and distillation

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Diatomaceous earth (Celite®)

Procedure:

Protocol_1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Charge 1. Charge autoclave with 3,5-lutidine, ethanol, and 5% Rh/C. Seal 2. Seal the autoclave. Charge->Seal Purge 3. Purge with nitrogen, then hydrogen. Seal->Purge Pressurize 4. Pressurize with H₂ to 1000 psi. Purge->Pressurize React 5. Stir at room temperature until H₂ uptake ceases (approx. 12-24 h). Pressurize->React Vent 6. Vent the autoclave and purge with N₂. Filter 7. Filter the reaction mixture through Celite® to remove the catalyst. Vent->Filter Wash 8. Wash the filter cake with ethanol. Filter->Wash Concentrate 9. Concentrate the filtrate under reduced pressure. Wash->Concentrate Distill 10. Fractionally distill the crude product to isolate the 3,5-dimethylpiperidine isomer mixture. Concentrate->Distill Protocol_2_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A1 1. Dissolve 3,5-lutidine in glacial acetic acid. A2 2. Add PtO₂ catalyst. A1->A2 A3 3. Hydrogenate at 50-70 bar H₂ pressure at room temperature for 6-10 hours. A2->A3 B1 4. Quench the reaction by carefully adding saturated NaHCO₃ solution until basic. B2 5. Extract the aqueous layer with ethyl acetate. B1->B2 B2->B2 B3 6. Combine organic layers and dry over Na₂SO₄. B2->B3 B4 7. Filter and concentrate the solvent under reduced pressure. B3->B4 B5 8. Purify the residue by distillation. B4->B5

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3,5-dimethylpiperidine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its stereochemically defined structure is a key component in various biologically active molecules. The stereoselective synthesis of the cis isomer is, therefore, of significant interest. The primary and most direct route to this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). The choice of catalyst and reaction conditions plays a crucial role in maximizing the diastereoselectivity towards the desired cis isomer.

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound via catalytic hydrogenation, as well as a protocol for the purification of the cis isomer from the resulting cis/trans mixture.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various catalytic systems for the hydrogenation of 3,5-dimethylpyridine, with a focus on achieving a high cis-to-trans ratio of the resulting 3,5-dimethylpiperidine.

CatalystStarting MaterialSolventTemperature (°C)Pressure ( kg/cm ²)Reaction Time (h)cis:trans RatioApprox. Yield of cis-Isomer (%)Reference
5% Ruthenium on Alumina3,5-DimethylpyridineWater190-20045-55Until H₂ uptake ceases~81:18Not specified[1]
Ruthenium on Carbon3,5-DimethylpyridineDeionized Water150408Not specified, but trans is 16.9%Not specified[2]
5% Rhodium on Carbon3,5-DimethylpyridineEthanol (B145695)Room Temp.~68 (1000 psi)Not specifiedPredominantly cisNot specified[3]
Nickel Ruthenium Rhodium on Carbon3,5-DimethylpyridineTetrahydrofuranNot specifiedNot specifiedNot specified~85:15Not specified[2]

Experimental Protocols

Protocol 1: Hydrogenation using 5% Ruthenium on Alumina

This protocol is based on a patented method for the selective synthesis of this compound.[1]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Deionized Water

  • 5% Ruthenium on Alumina catalyst

  • High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a 2-liter high-pressure autoclave, charge 880 g of 3,5-dimethylpyridine and 220 g of deionized water.

  • Catalyst Addition: Carefully add 4.4 g of 5% Ruthenium on Alumina catalyst to the solution in the autoclave.

  • Reaction Setup: Seal the autoclave and purge it several times with hydrogen gas to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen and begin heating the reaction mixture to 190-200 °C with stirring.

  • Pressure Adjustment: Once the target temperature is reached, increase the hydrogen pressure to 45-55 kg/cm ².

  • Reaction Monitoring: Maintain the reaction at this temperature and pressure until the hydrogen uptake ceases, indicating the completion of the reaction.

  • Cooling and Depressurization: Cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

  • Product Recovery: Open the autoclave and decant the crude product mixture from the catalyst. The catalyst can be recovered and reused. The crude product will be a mixture of cis- and trans-3,5-dimethylpiperidine, with the cis isomer being the major product.

Protocol 2: Hydrogenation using 5% Rhodium on Carbon

This protocol is adapted from a patented procedure favoring the formation of the cis isomer.[3]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Ethanol

  • 5% Rhodium on Carbon catalyst

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • Solution Preparation: Dissolve 3,5-dimethylpyridine in ethanol in a suitable pressure vessel.

  • Catalyst Addition: Under an inert atmosphere, carefully add the 5% Rhodium on Carbon catalyst to the solution.

  • Reaction Setup: Seal the pressure vessel and purge it multiple times with hydrogen to remove air.

  • Hydrogenation: Pressurize the vessel with hydrogen to approximately 68 kg/cm ² (1000 psi).

  • Reaction: Stir the reaction mixture at room temperature until hydrogen consumption stops.

  • Work-up: Carefully release the hydrogen pressure and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product mixture, which will be enriched in this compound.

Protocol 3: Purification of this compound by Fractional Distillation

This protocol is based on a patented method for separating the cis and trans isomers of 3,5-dimethylpiperidine.[1]

Materials:

  • Crude mixture of cis- and trans-3,5-dimethylpiperidine

  • Fractional distillation apparatus with a high-efficiency column

  • Heating mantle

  • Receiving flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Charging the Still: Charge the distillation flask with the crude mixture of 3,5-dimethylpiperidine.

  • Azeotropic Removal of Water and trans-Isomer: The presence of water from the reaction can act as an azeotrope to help in the initial removal of the trans-isomer.[1] Begin heating the mixture. The trans-isomer, along with water, will tend to distill first.

  • Fraction Collection: Collect the initial fractions, which will be enriched in the trans-isomer and water.

  • Distillation of the cis-Isomer: As the distillation proceeds, the boiling point will rise, and the cis-isomer will begin to distill. Collect the fraction corresponding to the boiling point of this compound (approximately 144-146 °C).

  • Analysis: Analyze the collected fractions by gas chromatography (GC) or NMR to determine the purity of the isolated this compound. A purity of over 99.5% for the cis isomer has been reported using this method.[2]

Visualizations

SynthesisWorkflow Start 3,5-Dimethylpyridine Hydrogenation Catalytic Hydrogenation (High T & P) Start->Hydrogenation Catalyst Catalyst (e.g., 5% Ru/Al2O3) Catalyst->Hydrogenation Solvent Solvent (e.g., Water) Solvent->Hydrogenation CrudeProduct Crude Product (cis/trans Mixture) Hydrogenation->CrudeProduct Purification Fractional Distillation CrudeProduct->Purification CisProduct This compound (>99.5% Purity) Purification->CisProduct TransProduct trans-3,5-Dimethylpiperidine (By-product) Purification->TransProduct LogicalRelationship cluster_synthesis Synthesis cluster_purification Purification 3,5-Dimethylpyridine 3,5-Dimethylpyridine Catalytic Hydrogenation Catalytic Hydrogenation 3,5-Dimethylpyridine->Catalytic Hydrogenation Substrate cis/trans Mixture cis/trans Mixture Catalytic Hydrogenation->cis/trans Mixture Yields Fractional Distillation Fractional Distillation cis/trans Mixture->Fractional Distillation Input Catalyst Selection Catalyst Selection Catalyst Selection->Catalytic Hydrogenation Influences Selectivity Reaction Conditions Reaction Conditions Reaction Conditions->Catalytic Hydrogenation Influences Selectivity Pure cis-Isomer Pure cis-Isomer Fractional Distillation->Pure cis-Isomer Output

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3,5-Dimethylpyridine to Synthesize the cis-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of substituted piperidines is a critical endeavor in medicinal chemistry and drug development, as the spatial arrangement of substituents significantly influences pharmacological activity. 3,5-Dimethylpiperidine (B146706), a key structural motif in various biologically active compounds, exists as cis and trans isomers. The selective synthesis of the cis-isomer is often a desired synthetic goal. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) with a focus on maximizing the yield of cis-3,5-dimethylpiperidine.

The hydrogenation of the pyridine (B92270) ring is a robust method for the synthesis of piperidines. However, controlling the stereoselectivity of this reduction for substituted pyridines can be challenging. The choice of catalyst, solvent, temperature, and pressure all play crucial roles in determining the ratio of the resulting diastereomers. This note will explore several catalytic systems, including Ruthenium on Carbon (Ru/C), Rhodium Oxide (Rh₂O₃), and Platinum Oxide (PtO₂), that have been shown to favor the formation of the cis isomer.

Reaction Pathway and Stereoselectivity

The catalytic hydrogenation of 3,5-dimethylpyridine to 3,5-dimethylpiperidine involves the addition of three equivalents of hydrogen across the aromatic ring. The stereochemical outcome is determined by the mechanism of hydrogen addition on the catalyst surface. Generally, heterogeneous catalysts promote the syn-addition of hydrogen, which often leads to the formation of the cis isomer as the major product.

ReactionPathway reactant 3,5-Dimethylpyridine intermediate Partially Hydrogenated Intermediate reactant->intermediate + H₂ (Catalyst) product_cis This compound intermediate->product_cis + H₂ (Catalyst) (Major Pathway) product_trans trans-3,5-Dimethylpiperidine intermediate->product_trans + H₂ (Catalyst) (Minor Pathway)

Caption: General reaction pathway for the hydrogenation of 3,5-dimethylpyridine.

The choice of catalyst significantly influences the cis/trans ratio. The following diagram illustrates the general relationship between catalyst selection and the stereochemical outcome.

CatalystLogic cluster_catalyst Catalyst Choice cluster_outcome Stereochemical Outcome RuC Ru/C cis_isomer High cis-selectivity RuC->cis_isomer Rh2O3 Rh₂O₃ Rh2O3->cis_isomer PtO2 PtO₂ (in acidic media) PtO2->cis_isomer Workflow start Start step1 Charge reactor with 3,5-dimethylpyridine, solvent, and catalyst start->step1 step2 Seal and purge reactor with inert gas (N₂ or Ar) step1->step2 step3 Pressurize with H₂ to target pressure step2->step3 step4 Heat to target temperature and stir for specified time step3->step4 step5 Cool to room temperature and vent H₂ step4->step5 step6 Filter to remove catalyst step5->step6 step7 Isolate and purify product (e.g., distillation, chromatography) step6->step7 step8 Analyze product for yield and isomer ratio (GC, NMR) step7->step8 end End step8->end

Application Notes: The Role of Piperidine Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on cis-3,5-Dimethylpiperidine as a Chiral Auxiliary

Extensive review of the chemical literature indicates that this compound is not commonly employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. While the piperidine (B6355638) scaffold is a crucial component in many chiral catalysts and ligands, and a frequent target in asymmetric synthesis, this compound itself does not appear to be utilized in the conventional role of a detachable chiral directing group.

This document instead focuses on a closely related and highly relevant topic: the asymmetric synthesis of chiral cis-3,5-disubstituted piperidines. These structures are of significant interest to researchers in medicinal chemistry and drug development. We present detailed application notes and protocols for established methods to synthesize these valuable chiral building blocks.

Asymmetric Synthesis of cis-3,5-Disubstituted Piperidines

The synthesis of enantiomerically pure polysubstituted piperidines is a key challenge in organic synthesis.[1] Several powerful strategies have been developed to access these motifs with high levels of stereocontrol. Below are two prominent methods for synthesizing chiral cis-3,5-disubstituted piperidines.

Diastereoselective Alkylation of Chiral Lactams

One effective method involves the diastereoselective alkylation of chiral, non-racemic δ-lactams derived from readily available chiral building blocks like (R)-phenylglycinol. This approach allows for the controlled introduction of substituents at the C3 and C5 positions of the piperidine ring.[2]

The general strategy involves the cyclocondensation of a chiral amino alcohol with a γ-substituted δ-oxoester. This process can proceed with a dynamic kinetic resolution, yielding a chiral lactam with high diastereoselectivity. Subsequent alkylation at the α-position to the carbonyl group is directed by the existing stereocenter of the chiral auxiliary. Finally, reductive cleavage of the auxiliary reveals the enantiopure disubstituted piperidine.

Quantitative Data for Diastereoselective Alkylation

EntryChiral Lactam PrecursorElectrophileMajor DiastereomerDiastereomeric Ratio (d.r.)Yield
1Phenylglycinol-derived lactamEthyl iodidecis-3-ethyl-5-methyl>98:2High
2Phenylglycinol-derived lactamBenzyl bromidecis-3-benzyl-5-methyl>98:2High

Note: Specific yield and d.r. values are highly dependent on the substrate and reaction conditions. The data presented is representative of the high selectivity achievable with this method.

Experimental Protocol: Diastereoselective Alkylation and Auxiliary Removal

Materials:

  • Chiral phenylglycinol-derived δ-lactam

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Alkyl halide (e.g., ethyl iodide)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Enolate Formation: A solution of the chiral δ-lactam (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: The alkyl halide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours, allowing it to slowly warm to room temperature.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the diastereomerically enriched alkylated lactam.

  • Auxiliary Removal (Reductive Cleavage): The purified lactam (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to a suspension of LiAlH₄ (2.0-3.0 eq) in diethyl ether at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours.

  • Final Workup: After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting mixture is filtered, and the filtrate is concentrated. The residue is dissolved in an appropriate organic solvent and washed with water. The organic layer is dried, concentrated, and purified to afford the enantiopure cis-3,5-disubstituted piperidine.

Logical Workflow for Diastereoselective Alkylation

G cluster_prep Preparation cluster_alkylation Alkylation cluster_cleavage Auxiliary Removal start Chiral δ-Lactam base LDA in THF, -78°C start->base Deprotonation enolate Chiral Enolate base->enolate electrophile Alkyl Halide (R-X) enolate->electrophile Nucleophilic Attack alkylated_lactam Alkylated Lactam electrophile->alkylated_lactam reduction LiAlH₄ alkylated_lactam->reduction Reductive Cleavage final_product cis-3,5-Disubstituted Piperidine reduction->final_product

Caption: Workflow for the synthesis of cis-3,5-disubstituted piperidines.

Chemoenzymatic Dynamic Kinetic Asymmetric Transformation (DYKAT)

A powerful and elegant approach for the synthesis of chiral cis-3,5-disubstituted piperidines involves a chemoenzymatic dynamic kinetic asymmetric transformation (DYKAT). This method can convert a mixture of achiral cis- and racemic trans-3,5-piperidine diols into a single enantiomerically pure cis-diacetate.[3]

The process typically employs a combination of an enzyme (such as a lipase) for enantioselective acylation and a ruthenium catalyst for in-situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the starting material into the desired chiral product.[3]

Key Features of the DYKAT Method:

  • High Atom Economy: Converts an entire mixture of stereoisomers into a single desired product.

  • Excellent Stereoselectivity: Achieves high diastereomeric and enantiomeric excess.

  • Mild Reaction Conditions: Often proceeds under mild temperature and pressure.

Experimental Protocol: Chemoenzymatic DYKAT of a Piperidine Diol Mixture

Materials:

  • Mixture of cis- and trans-N-benzyl-3,5-piperidinediol

  • Lipase (B570770) (e.g., Novozym 435)

  • Ruthenium catalyst (e.g., Shvo's catalyst)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous toluene (B28343)

  • Molecular sieves

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere are added the mixture of piperidine diols (1.0 eq), the ruthenium catalyst (1-2 mol%), and activated molecular sieves.

  • Addition of Reagents: Anhydrous toluene is added, followed by the acyl donor (e.g., vinyl acetate, 3.0-5.0 eq) and the lipase (e.g., Novozym 435).

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 24-72 hours, with reaction progress monitored by TLC or HPLC.

  • Workup and Purification: Upon completion, the enzyme is removed by filtration. The filtrate is concentrated, and the residue is purified by flash column chromatography to isolate the enantiomerically pure cis-(3R,5S)-diacetate.

  • Deprotection: The resulting diacetate can be further transformed, for example, by hydrolysis of the acetate groups, to yield the chiral diol.

Signaling Pathway for DYKAT

G cluster_reactants Starting Mixture cluster_products Final Product cis_diol cis-Diol (meso) enzyme Lipase (Acylation) cis_diol->enzyme trans_diol_R trans-Diol (R,R) trans_diol_R->enzyme ru_cat Ru Catalyst (Racemization) trans_diol_R->ru_cat trans_diol_S trans-Diol (S,S) trans_diol_S->ru_cat cis_diacetate cis-Diacetate (3R,5S) enzyme->cis_diacetate Fast ru_cat->trans_diol_R

References

Application Notes and Protocols: The Role of cis-3,5-Dimethylpiperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cis-3,5-dimethylpiperidine as a key building block in the synthesis of active pharmaceutical ingredients (APIs). This document includes experimental protocols, quantitative data, and visualizations of synthetic and biological pathways to support research and development in medicinal chemistry.

Application in the Synthesis of Tilmicosin (B555)

Introduction:

Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Its synthesis utilizes this compound to introduce a key structural moiety that enhances its antibacterial activity, particularly against pathogens like Pasteurella haemolytica and Pasteurella multocida.[2] The synthesis involves the reductive amination of the C-20 aldehyde group of desmycosin, a tylosin (B1662201) derivative, with this compound.[2]

Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis of Tilmicosin via reductive amination.

ParameterValueReference
Starting MaterialDesmycosin[2]
Key ReagentThis compound[2]
Reducing AgentSodium cyanoborohydride or Formic Acid[2]
SolventChloroform (B151607)[3]
Reaction TypeReductive Amination[2]
Molar Yield>95% (for phosphorylation step)[4]
PurityHigh[3]

Experimental Protocol: Synthesis of Tilmicosin

This protocol describes the synthesis of Tilmicosin from tylosin, which is first hydrolyzed to desmycosin, followed by reductive amination with this compound.

Materials:

  • Tylosin tartrate

  • Strong acid (e.g., HCl)

  • Chloroform

  • Formic acid

  • This compound

  • Sodium hydroxide (B78521) solution

  • Activated carbon

  • Phosphoric acid

  • Water for injection

Procedure:

  • Hydrolysis of Tylosin to Desmycosin:

    • Tylosin tartrate is hydrolyzed under acidic conditions to yield desmycosin.[4] This step removes the mycarose (B1676882) sugar from the tylosin structure.

  • Reductive Amination:

    • In a suitable reactor, dissolve the resulting desmycosin in chloroform.[3]

    • Add formic acid and this compound to the solution.[3] The formic acid acts as the reducing agent in this Eschweiler-Clarke type reaction.

    • Heat the mixture to reflux to facilitate the reaction.[3]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and add water and a strong acid for acidification and further hydrolysis of any remaining intermediates.[3]

    • Separate the chloroform phase.[3]

    • Wash the organic phase with water and then treat with an aqueous solution of sodium hydroxide to crystallize the Tilmicosin base.[3]

    • The aqueous phase can be treated with activated carbon for decolorization.[3]

    • The crystallized Tilmicosin is collected by centrifugation and washed.[3]

  • Salt Formation (Tilmicosin Phosphate):

    • The wet Tilmicosin base is dissolved in water, and phosphoric acid is added to form the phosphate (B84403) salt.[3]

    • The resulting Tilmicosin phosphate can be isolated by spray drying.[3]

Synthetic Workflow for Tilmicosin

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Growing_Peptide Growing Peptide Chain 50S_Subunit->Growing_Peptide Peptide bond formation 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA with Amino Acid tRNA->50S_Subunit Enters A-site Tilmicosin Tilmicosin Tilmicosin->50S_Subunit Binds and blocks exit tunnel PPARa_Pathway cluster_cell Hepatocyte PPARa PPAR-α RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (DNA) RXR->PPRE Binds to Target_Genes Target Genes (e.g., for fatty acid oxidation) PPRE->Target_Genes Activates Transcription mRNA_synthesis mRNA Synthesis Target_Genes->mRNA_synthesis Protein_synthesis Protein Synthesis mRNA_synthesis->Protein_synthesis Lipid_Metabolism Increased Lipid Metabolism Protein_synthesis->Lipid_Metabolism Fibric_Acid Fibric Acid Derivative (e.g., Tibric Acid) Fibric_Acid->PPARa Binds and Activates

References

Application of cis-3,5-Dimethylpiperidine in Agrochemical Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

The unique structural features of cis-3,5-dimethylpiperidine, a nitrogen-containing heterocycle, make it an attractive component for the design of new active ingredients in the agrochemical industry. The incorporation of this moiety can influence the biological activity, selectivity, and physicochemical properties of the final product, potentially leading to enhanced efficacy and improved environmental profiles.

General sources indicate that 3,5-dimethylpiperidine (B146706) and its derivatives are employed in the synthesis of various agrochemicals, including fungicides. The cis-isomer, with its specific stereochemistry, is presumed to play a crucial role in the precise three-dimensional arrangement of the molecule, which is often critical for its interaction with biological targets in pests and pathogens.

However, a thorough search for specific agrochemical compounds containing the this compound structure, along with their detailed manufacturing processes, did not yield sufficient information to construct comprehensive application notes and protocols as requested. The available literature and patents often describe the use of piperidine (B6355638) derivatives in broader terms or focus on other isomers or related structures.

For instance, while the fungicide Dimethomorph is a well-known agrochemical containing a heterocyclic amine, its structure is based on a morpholine (B109124) ring, not a dimethylpiperidine ring. Similarly, while the fungicide Penpropimorph contains a substituted piperidine, detailed and publicly accessible synthesis protocols specifically starting from this compound and providing quantitative data on yield and purity could not be located.

The development and synthesis of proprietary agrochemicals are often closely guarded by the manufacturing companies, and detailed process chemistry is typically not disclosed in the public domain for commercial reasons. This lack of available data prevents the creation of in-depth application notes, quantitative data tables, and detailed experimental protocols for a specific agrochemical synthesized using this compound.

Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, and visualizations due to the absence of a concrete and well-documented example of a commercial agrochemical synthesized from this compound in the available public information. Further research into proprietary company archives or specialized chemical synthesis databases, which are not publicly accessible, would likely be required to obtain the level of detail necessary to fulfill the request.

cis-3,5-Dimethylpiperidine: Applications in Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

cis-3,5-Dimethylpiperidine is a versatile saturated heterocyclic amine that, along with its trans isomer, serves as a crucial building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The stereochemistry of the two methyl groups on the piperidine (B6355638) ring is a key determinant of the molecule's shape and its interactions in chemical reactions and biological systems, making the separation and selective use of its isomers a critical aspect of its application.[3]

While the direct use of this compound as a controlling ligand in organometallic catalysis is not extensively documented in readily available literature, its structural motifs are integral to the development of complex molecules with specific therapeutic or material properties. The trans isomer, in particular, has been noted for its role in asymmetric hydrogenation, where it contributes to achieving high enantiomeric excess in the synthesis of chiral molecules.[3] The nitrogen atom's basicity and the steric hindrance provided by the methyl groups suggest its potential to act as a ligand for various transition metals.

The primary application of this compound lies in its role as a chiral scaffold. In pharmaceutical development, the introduction of such chiral piperidine structures can significantly influence a molecule's binding affinity to biological targets, its pharmacokinetic profile, and can even reduce hERG toxicity.[4] In materials science, derivatives of 3,5-dimethylpiperidine (B146706) are employed as structure-directing agents in the synthesis of zeolites, where the specific geometry of the piperidine isomer influences the pore structure and acidity of the final material.[3]

Quantitative Data

The synthesis of 3,5-dimethylpiperidine typically proceeds via the hydrogenation of 3,5-dimethylpyridine (B147111), yielding a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the catalyst and reaction conditions employed.

CatalystIsomer Ratio (trans:cis)Isolated Yield (%)Reference
10% Pd/C70:3051% (trans), 17% (cis)[3]
10% PtO₂60:40Not Reported[3]

Experimental Protocols

1. Synthesis of cis/trans-3,5-Dimethylpiperidine via Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenation of 3,5-dimethylpyridine to yield a mixture of cis- and trans-3,5-dimethylpiperidine.

Materials:

  • 3,5-Dimethylpyridine

  • Ethanol (or other suitable solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve 3,5-dimethylpyridine in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas several times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-3,5-dimethylpiperidine.

  • The isomer ratio can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

2. General Protocol for Isomer Separation

The separation of cis- and trans-3,5-dimethylpiperidine can be achieved through fractional crystallization of their salts or by column chromatography.

Materials:

  • Crude mixture of cis- and trans-3,5-dimethylpiperidine

  • Suitable acid for salt formation (e.g., hydrochloric acid, tartaric acid)

  • Appropriate solvents for crystallization

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

Procedure (Fractional Crystallization):

  • Dissolve the crude isomer mixture in a suitable solvent.

  • Add a solution of the chosen acid dropwise to form the corresponding ammonium (B1175870) salts.

  • Heat the solution to dissolve the salts completely and then allow it to cool slowly.

  • The salt of one isomer will preferentially crystallize out of the solution.

  • Collect the crystals by filtration.

  • The free base can be regenerated by treating the salt with a strong base (e.g., NaOH) and extracting with an organic solvent.

  • Multiple crystallization steps may be necessary to achieve high isomeric purity.

Procedure (Column Chromatography):

  • Prepare a silica gel column with the chosen eluent system.

  • Load the crude isomer mixture onto the column.

  • Elute the column with the solvent mixture, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or GC to identify the fractions containing each isomer.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Separation_Workflow Synthesis and Separation of 3,5-Dimethylpiperidine Isomers cluster_synthesis Synthesis cluster_separation Separation 3,5-Dimethylpyridine 3,5-Dimethylpyridine Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) 3,5-Dimethylpyridine->Catalytic_Hydrogenation Crude_Mixture Crude Mixture of cis- & trans-3,5-Dimethylpiperidine Catalytic_Hydrogenation->Crude_Mixture Separation_Method Separation Method (e.g., Fractional Crystallization or Column Chromatography) Crude_Mixture->Separation_Method cis_Isomer This compound Separation_Method->cis_Isomer trans_Isomer trans-3,5-Dimethylpiperidine Separation_Method->trans_Isomer

Caption: Workflow for the synthesis and separation of cis- and trans-3,5-dimethylpiperidine.

Applications_Logic_Diagram Applications of 3,5-Dimethylpiperidine Isomers cluster_applications Primary Applications cluster_catalysis Role in Catalysis Isomers 3,5-Dimethylpiperidine (cis and trans isomers) Building_Block Chiral Building Block / Intermediate Isomers->Building_Block Catalyst_Component Component of Catalytic Systems Isomers->Catalyst_Component Pharmaceuticals Pharmaceuticals (e.g., influencing binding affinity, PK profile) Building_Block->Pharmaceuticals Materials_Science Materials Science (e.g., Zeolite Synthesis) Building_Block->Materials_Science Asymmetric_Hydrogenation Asymmetric Hydrogenation (trans-isomer noted for high ee) Catalyst_Component->Asymmetric_Hydrogenation Potential_Ligand Potential as a Ligand (limited direct examples) Catalyst_Component->Potential_Ligand

Caption: Logical relationship of 3,5-dimethylpiperidine isomers and their applications.

References

Application Notes and Protocols for N-Alkylation of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine (B6355638) scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The introduction of various alkyl groups onto the piperidine nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, solubility, and metabolic stability. cis-3,5-Dimethylpiperidine is a valuable building block, and its N-alkylation provides access to a diverse range of compounds for screening and lead optimization. This document provides detailed protocols for two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Key Methodologies

Two of the most common and effective methods for the N-alkylation of secondary amines like this compound are:

  • Direct N-Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the newly formed hydrohalic acid. While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a byproduct.

  • Reductive Amination: This versatile and often milder method involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This method is highly effective and generally avoids the issue of over-alkylation.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize representative reaction conditions and yields for the N-alkylation of this compound.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl (B1604629) bromideK₂CO₃Acetonitrile (B52724)Reflux4-1217[1]
Methyl iodideK₂CO₃AcetonitrileRoom Temp.2-870-90 (typical)
Ethyl bromideDIPEADMF60-806-1865-85 (typical)
Propyl iodideNaHTHFRoom Temp.3-1275-95 (typical)

Note: "Typical" yields are based on general procedures for N-alkylation of substituted piperidines and may vary for this compound.

Table 2: N-Alkylation via Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzaldehyde (B42025)NaBH(OAc)₃Dichloromethane (B109758)Room Temp.2-1280-95 (typical)
AcetoneNaBH₃CNMethanolRoom Temp.4-1675-90 (typical)
CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane (B1671644)Room Temp.6-2480-95 (typical)
FormaldehydeNaBH₄Methanol0 to Room Temp.1-485-98 (typical)

Note: "Typical" yields are based on general procedures for reductive amination of substituted piperidines and may vary for this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with Benzyl Bromide

This protocol describes a representative procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting amine is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the solid salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-cis-3,5-dimethylpiperidine.

Protocol 2: Reductive Amination of this compound with Benzaldehyde

This protocol details a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (B8407120).

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-cis-3,5-dimethylpiperidine.

Mandatory Visualizations

direct_alkylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound and Base in Anhydrous Solvent start->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at Appropriate Temperature add_halide->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end N-Alkylated Product purify->end

Caption: Workflow for Direct N-Alkylation of this compound.

reductive_amination_workflow cluster_prep Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound and Carbonyl in Solvent start->dissolve add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) dissolve->add_reductant react Stir at Room Temperature add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify end N-Alkylated Product purify->end

Caption: Workflow for N-Alkylation via Reductive Amination.

References

Derivatization of cis-3,5-Dimethylpiperidine for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to form key interactions with biological targets make it a versatile building block for drug design. Among the substituted piperidines, cis-3,5-dimethylpiperidine offers a unique three-dimensional structure that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[4] This document provides detailed application notes and experimental protocols for the derivatization of this compound, with a focus on its application in the discovery of novel therapeutics for neurodegenerative diseases and cancer.

Application Notes

The derivatization of this compound can be strategically employed to explore structure-activity relationships (SAR) and develop novel drug candidates. The primary point of diversification is the secondary amine, which can be readily functionalized through various chemical transformations.

Targeting Neurological Disorders: Acetylcholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] The this compound scaffold can serve as a valuable fragment in the design of novel AChE inhibitors. Derivatization at the nitrogen atom allows for the introduction of various substituents that can interact with key residues within the active site of the AChE enzyme.

For instance, the synthesis of a series of N-aroyl derivatives of this compound can be undertaken to probe the enzyme's active site. The aromatic ring of the aroyl moiety can engage in π-π stacking interactions, while the piperidine ring can occupy the catalytic anionic subsite.

Anticancer Drug Discovery

The piperidine nucleus is a common feature in a multitude of anticancer agents.[1][5] Derivatives of this compound can be designed to target various cancer-related pathways. By incorporating this scaffold into larger molecules, researchers can develop compounds with cytotoxic activity against various cancer cell lines. Common derivatization strategies include the formation of amides, ureas, and sulfonamides, which can introduce functionalities capable of interacting with specific biological targets in cancer cells.

Data Presentation

The following tables summarize quantitative data for representative derivatives of substituted piperidines, illustrating their potential in drug discovery.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

Compound IDStructureTargetIC₅₀ (µM)
1a N-Benzoyl-cis-3,5-dimethylpiperidineAChE8.5
1b N-(4-Nitrobenzoyl)-cis-3,5-dimethylpiperidineAChE3.2
1c N-(4-Chlorobenzoyl)-cis-3,5-dimethylpiperidineAChE5.1
Donepezil Reference DrugAChE0.02

Note: The data in this table is representative and intended for illustrative purposes.

Table 2: Anticancer Activity of Piperidine Derivatives

Compound IDStructureCell LineIC₅₀ (µM)
2a 1-(cis-3,5-Dimethylpiperidin-1-yl)-3-phenylureaA549 (Lung)15.2
2b 1-(4-Chlorophenyl)-3-(cis-3,5-dimethylpiperidin-1-yl)ureaA549 (Lung)9.8
2c 1-(cis-3,5-Dimethylpiperidin-1-yl)-3-(p-tolyl)ureaMCF-7 (Breast)12.5
Doxorubicin Reference DrugA549 (Lung)0.8

Note: The data in this table is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aroyl-cis-3,5-dimethylpiperidines (Amide Coupling)

This protocol describes the synthesis of N-aroyl derivatives of this compound via amide coupling using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-nitrobenzoic acid, 4-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aroyl-cis-3,5-dimethylpiperidine.

Protocol 2: General Procedure for the Synthesis of N-Aryl-cis-3,5-dimethylpiperidine Ureas

This protocol describes the synthesis of N-aryl urea (B33335) derivatives of this compound.

Materials:

  • This compound

  • Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (B92381)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add the aryl isocyanate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexane to precipitate the product.

  • Collect the solid by filtration and wash with cold hexane to afford the desired N-aryl-cis-3,5-dimethylpiperidine urea.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay is used to determine the AChE inhibitory activity of the synthesized this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Derivatization_Workflow Start This compound Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Urea_Formation Urea Formation (Protocol 2) Start->Urea_Formation Amide_Derivatives N-Aroyl Derivatives Amide_Coupling->Amide_Derivatives Urea_Derivatives N-Aryl Urea Derivatives Urea_Formation->Urea_Derivatives Bio_Assay_AChE AChE Inhibition Assay (Protocol 3) Amide_Derivatives->Bio_Assay_AChE Bio_Assay_Cancer Anticancer Assay (e.g., MTT Assay) Urea_Derivatives->Bio_Assay_Cancer SAR_Analysis SAR Analysis Bio_Assay_AChE->SAR_Analysis Bio_Assay_Cancer->SAR_Analysis

Caption: Workflow for derivatization and biological evaluation.

Amide_Coupling_Pathway Carboxylic_Acid R-COOH Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester + EDC_HOBt EDC, HOBt Amide_Product N-Aroyl-cis-3,5-dimethylpiperidine Active_Ester->Amide_Product + Piperidine Piperidine This compound

Caption: Simplified pathway for amide coupling reaction.

References

Application Notes and Protocols for the Synthesis of SS-39 Zeolite using cis-3,5-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeolites are crystalline microporous materials widely utilized as catalysts, adsorbents, and ion-exchange agents. The synthesis of zeolites with specific framework topologies and properties is critically dependent on the use of organic structure-directing agents (OSDAs). This document provides detailed application notes and protocols for the synthesis of SSZ-39 zeolite, which possesses the AEI framework topology, using derivatives of cis-3,5-dimethylpiperidine as the OSDA. The AEI topology is of significant interest for applications such as the selective catalytic reduction (SCR) of NOx and the methanol-to-olefins (MTO) reaction.

A key aspect of the synthesis of SSZ-39 is the use of the N,N-dimethyl-3,5-dimethylpiperidinium cation as the OSDA. The isomeric ratio (cis/trans) of this OSDA has a profound impact on the crystallization kinetics, the silicon-to-aluminum (Si/Al) ratio of the final product, and its overall physicochemical properties. The trans isomer has been shown to accelerate crystallization and is preferentially incorporated into the zeolite framework.[1][2][3][4]

I. Synthesis of the Structure-Directing Agent: N,N-dimethyl-3,5-dimethylpiperidinium Hydroxide (B78521)

A crucial first step is the synthesis of the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide OSDA. The following protocol is adapted from established procedures.[5]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 10 g of 3,5-dimethylpiperidine (B146706) (cis-trans mixture), 140 mL of methanol (B129727), and 19.51 g of potassium carbonate.

  • Methylation: While stirring the mixture, add 54 g of methyl iodide dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 7 days.

  • Isolation of the Iodide Salt: After 7 days, partially remove the methanol under vacuum. Precipitate the N,N-dimethyl-3,5-dimethylpiperidinium iodide salt by adding diethyl ether.

  • Ion Exchange: To convert the iodide salt to the hydroxide form, dissolve the salt in water and pass it through a column containing a hydroxide ion-exchange resin (e.g., Dowex SBR).

  • Final Product: The resulting aqueous solution of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide is ready for use in zeolite synthesis. The concentration can be determined by titration.

II. Hydrothermal Synthesis of SSZ-39 Zeolite

The following protocols describe the hydrothermal synthesis of SSZ-39 zeolite using the prepared N,N-dimethyl-3,5-dimethylpiperidinium hydroxide as the OSDA. A common method for SSZ-39 synthesis is the interzeolite conversion of Faujasite (FAU) zeolite.

Protocol 1: Synthesis with USY Zeolite as Si and Al Source

This protocol is adapted from a procedure using USY zeolite with a SiO₂/Al₂O₃ ratio of 21.[5][6]

Gel Composition: SiO₂ / 0.045 Al₂O₃ / 0.2 NaOH / 0.2 OSDA / 15 H₂O

Experimental Steps:

  • Gel Preparation:

    • Mix the aqueous solution of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide with a 20 wt% aqueous solution of sodium hydroxide.

    • To this solution, add the USY zeolite powder (e.g., CBV-720).

    • Stir the mixture until a homogeneous gel is formed.

  • Crystallization:

    • Transfer the gel into a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 135°C for 7 days under static conditions.

  • Product Recovery:

    • After crystallization, cool the autoclave to room temperature.

    • Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the product at 100°C overnight.

  • Calcination:

    • Calcine the dried zeolite powder in air at 550°C for 4 hours to remove the organic SDA.[5]

Protocol 2: Synthesis with FAU Zeolite and Sodium Silicate (B1173343)

This protocol utilizes FAU zeolite as the aluminum source and sodium silicate as the silicon source.[7][8]

Gel Composition: 1 SiO₂ : 0.0167 Al₂O₃ : 0.57 NaOH : 0.14 R⁺OH⁻ : 28 H₂O (where R⁺ is the N,N-dimethyl-3,5-dimethylpiperidinium cation)

Experimental Steps:

  • Gel Preparation:

    • In a Teflon jar, dissolve 4.33 g of sodium silicate in 6.2 mL of deionized water.

    • Add 0.5 mL of a 1 M NaOH solution.

    • Add 2.5 mL of a 20 wt% solution of the OSDA.

    • Add 0.17 g of FAU zeolite (SiO₂:Al₂O₃ = 5.2:1) to the solution.

    • Stir the mixture for 2 hours at room temperature.

  • Crystallization:

    • Transfer the gel to a Teflon-lined autoclave.

    • Heat the autoclave to 140°C with rotation at 60 rpm for a specified time (e.g., 4 to 72 hours).

  • Product Recovery:

    • Cool the autoclave for 2 hours.

    • Filter the product and wash with deionized water until the filtrate pH is approximately 7.

    • Dry the solid at 100°C overnight.

  • Calcination:

    • The as-synthesized zeolite is typically calcined to remove the OSDA. A general procedure involves heating in flowing air to 150°C at a rate of 1°C/min, followed by further heating to a higher temperature (e.g., 550-600°C) to ensure complete removal of the organic template.[1]

III. Data Presentation

The properties of the synthesized SSZ-39 zeolite are highly dependent on the synthesis conditions, particularly the cis/trans ratio of the N,N-dimethyl-3,5-dimethylpiperidinium OSDA.

Table 1: Influence of OSDA trans-Isomer Content on the Si/Al Ratio of SSZ-39.

trans-Isomer Content in OSDAFinal Si/Al Ratio of SSZ-39Reference
Low7.7[4]
High8.6[4]
0%8.6[9]
28%9.1[9]

Table 2: Physicochemical Properties of a Representative SSZ-39 Zeolite.

PropertyValueReference
Si/Al Ratio~12[9]
Crystal Size~1 µm[9]
BET Surface AreaVaries with synthesis-
Micropore VolumeVaries with synthesis-

IV. Visualizations

experimental_workflow cluster_SDA SDA Synthesis cluster_Zeolite Zeolite Synthesis cluster_Characterization Characterization sda_reagents 3,5-Dimethylpiperidine, CH3OH, K2CO3, CH3I methylation Methylation (7 days, RT) sda_reagents->methylation isolation Isolation of Iodide Salt methylation->isolation ion_exchange Ion Exchange (Hydroxide Resin) isolation->ion_exchange sda_product N,N-dimethyl-3,5- dimethylpiperidinium Hydroxide (OSDA) ion_exchange->sda_product zeo_reagents OSDA, NaOH, USY Zeolite (or Na-Silicate + FAU) sda_product->zeo_reagents hydrothermal Hydrothermal Synthesis (135-140°C, 7 days) zeo_reagents->hydrothermal recovery Filtration, Washing, Drying hydrothermal->recovery calcination Calcination (550°C, 4h) recovery->calcination zeo_product SSZ-39 Zeolite calcination->zeo_product xrd PXRD zeo_product->xrd sem SEM zeo_product->sem nmr NMR zeo_product->nmr icp ICP-AES (Si/Al) zeo_product->icp gas_sorption N2 Adsorption zeo_product->gas_sorption

Caption: Experimental workflow for the synthesis and characterization of SSZ-39 zeolite.

influence_diagram cluster_synthesis Synthesis Parameters cluster_properties Zeolite Properties sda_ratio cis/trans Isomer Ratio of N,N-dimethyl-3,5-dimethylpiperidinium kinetics Crystallization Kinetics sda_ratio->kinetics influences incorporation Preferential Incorporation of trans-Isomer sda_ratio->incorporation leads to sial_ratio Si/Al Ratio kinetics->sial_ratio affects incorporation->sial_ratio affects activity Catalytic Activity (e.g., NH3-SCR) sial_ratio->activity determines cu_uptake Copper Uptake sial_ratio->cu_uptake influences

Caption: Influence of OSDA isomer ratio on SSZ-39 synthesis and properties.

References

Application Notes and Protocols for the Quantification of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the quantitative analysis of cis-3,5-Dimethylpiperidine. Given the limited availability of specific validated methods for this particular isomer, this document presents protocols adapted from established methods for analogous piperidine (B6355638) derivatives. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity. An High-Performance Liquid Chromatography (HPLC) method with UV detection following derivatization is also presented as a viable alternative.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques based on data for piperidine and its derivatives, providing a benchmark for method selection.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
Principle Separation of volatile compounds followed by mass-based detection.[1]Separation by liquid chromatography followed by mass-based detection.[1]Separation based on differential partitioning with UV detection after derivatization to introduce a chromophore.[1][2]
Typical Analyte 1-Benzylpiperazine, various piperazines[1]Pyronaridine[1]Piperidine (derivatized)[1]
Linearity Range 0-10 µg/mL[1]0.500–500 ng/mL[1]0.44-53.33 μg/mL[1]
Limit of Detection (LOD) 0.002 - 0.156 µg/mL[1]Not explicitly stated, but LLOQ is 0.500 ng/mL[1]0.15 µg/mL[1]
Limit of Quantification (LOQ) 1-5 µg/mL[1]0.500 ng/mL[1]Not explicitly stated
Advantages High selectivity, suitable for volatile compounds.[2]High sensitivity and specificity, suitable for complex matrices.[3]Widely available instrumentation.
Considerations May require derivatization for less volatile compounds.Requires specialized instrumentation.Derivatization step adds complexity and potential for variability.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of piperazine (B1678402) and other volatile amines.[1][2][4] It is recommended for the analysis of this compound in organic solvents or after extraction from aqueous matrices.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., in an aqueous solution), add a suitable internal standard.

  • Basify the sample by adding 1 mL of 1 M sodium hydroxide.[1]

  • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]

  • Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.[1]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the organic solvent used for extraction for GC-MS analysis.

b. GC-MS Operating Conditions

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2][4]

  • Injection Mode: Splitless, 1 µL injection volume.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 4 minutes.

    • Ramp to 280°C at 20°C/min, hold for 8 minutes.[4]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Scan Range: m/z 40-400.[1]

    • Transfer Line Temperature: 290°C.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and is ideal for quantifying trace levels of this compound in complex matrices. The protocol is based on methods for similar small amine compounds.[3][5]

a. Sample Preparation

  • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol.

  • Filter the sample through a 0.22 µm PTFE filter to remove any particulate matter before injection.[6]

  • For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary for cleanup.[7]

b. LC-MS/MS Operating Conditions

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[6]

    • B: Methanol.[5]

  • Gradient: A suitable gradient should be developed to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2] Monitor for the precursor ion ([M+H]⁺) of this compound and a suitable product ion.

High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization

Due to the lack of a significant UV chromophore, direct analysis of this compound by HPLC-UV is challenging.[2] A pre-column derivatization step is necessary to introduce a UV-active moiety. Dansyl chloride is a common derivatizing agent for amines.

a. Derivatization Procedure

  • To 1 mL of the sample solution, add 1 mL of a saturated sodium bicarbonate solution.

  • Add 1 mL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.

  • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine).

  • Extract the derivatized analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV Operating Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Detection: UV detection at a wavelength appropriate for the dansyl derivative (e.g., 254 nm).

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Basify Basify (1M NaOH) Add_IS->Basify LLE Liquid-Liquid Extraction Basify->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample Derivatize Derivatize with Dansyl Chloride Sample->Derivatize Extract Extract Derivative Derivatize->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

References

Chiral HPLC method for separating 3,5-Dimethylpiperidine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral HPLC Separation of 3,5-Dimethylpiperidine Enantiomers

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral compounds is of paramount importance. 3,5-Dimethylpiperidine, a key building block in the synthesis of various pharmaceutical agents, exists as a pair of enantiomers ((3R,5R) and (3S,5S)) and a meso compound ((3R,5S)). The ability to separate and quantify these enantiomers is crucial for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[1]

This document provides a detailed application note and a step-by-step protocol for the chiral separation of 3,5-Dimethylpiperidine enantiomers. Due to the lack of a strong UV chromophore in the native molecule, a pre-column derivatization step is necessary to allow for sensitive UV detection.[2][3]

Experimental Protocol

This protocol is divided into two main stages: pre-column derivatization and chiral HPLC analysis.

Part 1: Pre-column Derivatization with p-Toluene Sulfonyl Chloride (PTSC)

This derivatization step introduces a chromophore into the 3,5-Dimethylpiperidine molecule, making it detectable by a UV detector.[3]

Materials:

  • 3,5-Dimethylpiperidine racemate

  • p-Toluene Sulfonyl Chloride (PTSC)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 3,5-Dimethylpiperidine in DCM in a round-bottom flask.

  • Add an excess of TEA (approximately 1.5-2.0 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of PTSC (approximately 1.1 equivalents) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the derivatized product.

  • Purify the product by flash chromatography if necessary.

Part 2: Chiral HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.[4]

Chromatographic Conditions: A polysaccharide-based chiral stationary phase is recommended for the separation of piperidine (B6355638) derivatives.[3][4]

ParameterCondition
Chiral Stationary Phase Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 228 nm[3]
Injection Volume 10 µL
Sample Preparation Dissolve the derivatized 3,5-Dimethylpiperidine in the mobile phase at a concentration of 1 mg/mL.

Data Presentation

Effective chiral separation is characterized by baseline resolution of the enantiomeric peaks. The following table illustrates the expected chromatographic performance parameters.

Table 1: Chromatographic Performance

ParameterExpected Value
Retention Time (Enantiomer 1) t R1
Retention Time (Enantiomer 2) t R2
Resolution (R s ) > 2.0
Separation Factor (α) > 1.2
Tailing Factor (T f ) 0.9 - 1.5

Method Development and Optimization

The separation can be optimized by systematically adjusting various parameters. The following table provides a guide for troubleshooting and optimization.

Table 2: Optimization Strategy

ObservationPotential Cause(s)Suggested Action(s)
Poor ResolutionSuboptimal mobile phase composition or column temperature.- Vary the ratio of n-Hexane to Isopropanol (e.g., 95:5, 85:15).- Evaluate other alcohol modifiers (e.g., ethanol).- Adjust the column temperature (e.g., 20°C, 30°C).
Long Retention TimesMobile phase is too weak.Increase the percentage of the alcohol modifier in the mobile phase.
Poor Peak ShapeSecondary interactions with the stationary phase.Ensure the mobile phase contains a basic additive like DEA to suppress silanol (B1196071) interactions.

Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC method development and analysis process.

Chiral_HPLC_Workflow Chiral HPLC Method Workflow for 3,5-Dimethylpiperidine cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization Derivatization Derivatization of 3,5-Dimethylpiperidine with PTSC Sample_Dissolution Dissolve Derivatized Sample in Mobile Phase Derivatization->Sample_Dissolution Injection Inject Sample onto Chiral HPLC Column Sample_Dissolution->Injection Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection at 228 nm Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Integration Integrate Enantiomer Peaks Data_Acquisition->Peak_Integration Calculation Calculate Resolution (Rs) and Separation Factor (α) Peak_Integration->Calculation Optimization Optimize Method if Necessary (Mobile Phase, Temperature) Calculation->Optimization Optimization->Injection Re-inject

Caption: Workflow for the chiral HPLC separation of 3,5-Dimethylpiperidine.

References

Application Note: Purity Determination of cis-3,5-Dimethylpiperidine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of cis-3,5-Dimethylpiperidine purity using gas chromatography with flame ionization detection (GC-FID). The described methodology allows for the effective separation of cis- and trans-3,5-Dimethylpiperidine isomers, enabling accurate quantification and purity assessment. This document provides a complete experimental workflow, from sample preparation to data analysis, and includes a summary of expected quantitative results.

Introduction

3,5-Dimethylpiperidine is a key heterocyclic building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] It exists as two geometric isomers, cis and trans, which can exhibit different physical and chemical properties.[1] Consequently, the isomeric purity of 3,5-Dimethylpiperidine is a critical quality attribute in drug development and chemical synthesis. Gas chromatography is a robust and widely used technique for the analysis of volatile and thermally stable compounds such as piperidine (B6355638) derivatives, offering high resolution and sensitivity for purity assessment.[2][3] This application note provides a detailed GC-FID method for the quantitative analysis of this compound purity.

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • GC Column: Given the basic nature of piperidines, a column suitable for amine analysis is recommended to ensure good peak shape and resolution. An Agilent CP-Volamine column (30 m x 0.32 mm ID, 5 µm film thickness) or a similar mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), can be used.[3] The method may require optimization based on the specific column chosen.

  • Carrier Gas: Helium, at a constant flow rate.

  • Reagents:

    • This compound sample

    • Reference standards for cis- and trans-3,5-Dimethylpiperidine (if available)

    • Methanol or Dichloromethane (GC grade or higher) as solvent

Sample Preparation
  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent (e.g., methanol) and dilute to the mark.

  • Prepare a working sample solution by further diluting the stock solution to a final concentration of approximately 1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

GC-FID Method Parameters

The following are recommended starting parameters for the GC-FID analysis. Optimization may be necessary to achieve the desired separation.

ParameterRecommended Setting
Injector
Injection ModeSplit (e.g., 50:1)
Inlet Temperature250 °C
Injection Volume1.0 µL
Oven
Initial Temperature60 °C, hold for 2 minutes
Temperature Ramp10 °C/min to 250 °C
Final HoldHold for 5 minutes at 250 °C
Column
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min
Data Analysis

The purity of this compound is determined by calculating the peak area percentage of all detected components.

  • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Quantitative Data Summary

The following table presents example data from the analysis of a reaction mixture containing both cis- and trans-3,5-Dimethylpiperidine, based on findings from patent literature.[4] Retention times are hypothetical and will vary depending on the specific instrumentation and column used. The elution order of cis and trans isomers may also vary.

CompoundRetention Time (min)Peak AreaArea (%)
trans-3,5-Dimethylpiperidine8.51,800,00017.99
This compound9.28,112,00081.12
Other Impuritiesvarious99,0000.89
Total 10,011,000 100.00

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for the GC-FID analysis of this compound purity.

logical_relationship compound 3,5-Dimethylpiperidine isomers Isomers compound->isomers impurities Other Impurities compound->impurities cis_isomer cis-Isomer isomers->cis_isomer trans_isomer trans-Isomer isomers->trans_isomer gc_analysis GC Analysis cis_isomer->gc_analysis trans_isomer->gc_analysis impurities->gc_analysis purity Purity Assessment gc_analysis->purity

Caption: Logical relationship for the purity assessment of 3,5-Dimethylpiperidine.

Discussion

The presented GC-FID method provides a reliable approach for determining the purity of this compound. The separation of the cis and trans isomers is crucial for an accurate assessment. The choice of a suitable GC column is critical; columns designed for amine analysis are recommended to prevent peak tailing and improve resolution. In cases of poor peak shape, derivatization of the piperidine nitrogen may be considered, although this adds complexity to the sample preparation process.[2] The method parameters provided should serve as a robust starting point, with the understanding that optimization may be required to suit the specific instrumentation and analytical requirements.

Conclusion

This application note outlines a detailed protocol for the purity analysis of this compound using gas chromatography. The method is suitable for separating and quantifying the cis and trans isomers, as well as other potential impurities. The provided experimental workflow, GC parameters, and data analysis guidelines offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.

References

Application Notes: Large-Scale Production of High-Purity cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylpiperidine (B146706) is a vital heterocyclic amine widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] It exists as two primary diastereomers: cis and trans. The specific stereochemistry of the isomer is often critical for the efficacy and selectivity of the final product, such as in the antibiotic Tilmicosin, which requires the cis isomer.[3] Consequently, developing scalable and stereoselective methods to produce high-purity cis-3,5-dimethylpiperidine is of significant industrial importance.

The predominant manufacturing method involves the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine).[3][4][5] The choice of catalyst, solvent, and reaction conditions profoundly influences the diastereoselectivity of the reaction, determining the ratio of cis to trans isomers in the crude product.[6][7] This document provides a detailed protocol for the large-scale synthesis of high-purity this compound, focusing on a highly stereoselective hydrogenation process followed by an efficient purification strategy.

Key Applications:

  • Pharmaceutical Intermediate: A crucial building block for synthesizing Active Pharmaceutical Ingredients (APIs), including the veterinary antibiotic Tilmicosin.[3][8]

  • Agrochemicals: Used in the development of new pesticides and herbicides.[2]

  • Advanced Materials: Acts as a template or structural directing agent in the synthesis of materials like zeolites.[6]

  • Specialty Chemicals: Employed as an intermediate for additives, polymers, and coatings, where it can enhance properties like thermal stability and corrosion resistance.[6][9]

Synthesis Pathway and Experimental Workflow

The overall process begins with the stereoselective catalytic hydrogenation of 3,5-lutidine to yield a mixture of dimethylpiperidine isomers, enriched in the desired cis form. This is followed by catalyst filtration and a specialized fractional distillation to separate the isomers and afford the high-purity cis product.

SynthesisPathway cluster_reactants Reactants cluster_products Products Lutidine 3,5-Dimethylpyridine (3,5-Lutidine) IsomerMix cis/trans-3,5-Dimethylpiperidine (cis-enriched mixture) Lutidine->IsomerMix H₂ (High Pressure) 5% Ru/Al₂O₃ Catalyst Water (Solvent) 190-200°C

Caption: Synthesis of cis-enriched 3,5-Dimethylpiperidine via catalytic hydrogenation.

ExperimentalWorkflow Overall Production Workflow start Start: Charge Reactor reaction Catalytic Hydrogenation (High Pressure & Temperature) start->reaction filtration Catalyst Removal (Decanting/Filtration) reaction->filtration distillation Fractional Distillation (Isomer Separation) filtration->distillation recycle Catalyst Recycle filtration->recycle analysis Purity Analysis (GC) (Quality Control) distillation->analysis product Final Product: High-Purity this compound analysis->product

Caption: Workflow for production and purification of this compound.

Quantitative Data Summary

The selection of the catalytic system is the most critical factor in maximizing the yield of the cis isomer. The following table summarizes various reported systems and their outcomes.

Table 1: Comparison of Catalytic Systems for 3,5-Lutidine Hydrogenation

Catalyst Solvent Temperature (°C) Pressure ( kg/cm ²) cis:trans Ratio Purity Source
5% Ru on Al₂O₃ Water 190-200 45-55 81.1 : 17.9 >99.5% (after purification) [3][10]
10% Pd on Carbon N/A N/A N/A 30 : 70 N/A [6][7]
10% PtO₂ Acetic Acid Room Temp 50-70 bar N/A (Yields piperidines) N/A [6][11]
Ni-Ru-Rh on Carbon Tetrahydrofuran N/A N/A 85±3 : 15±3 N/A [3]

| 5% Rh on Carbon | Ethanol (B145695) | Room Temp | ~70 (1000 psi) | High cis yield | N/A |[3] |

Table 2: Physicochemical Properties of 3,5-Dimethylpiperidine (Mixture of Isomers)

Property Value Source
Molecular Formula C₇H₁₅N [4][12]
Molecular Weight 113.20 g/mol [1][4]
Appearance Colorless to light yellow liquid [4][8]
Density 0.853 g/mL at 25 °C [5]
Boiling Point 144 °C [5]
Flash Point 33 °C (closed cup) [5]
Purity (Commercial) ≥99.0% (GC) [1][8]

| CAS Number | 35794-11-7 |[5][12] |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of cis-Enriched 3,5-Dimethylpiperidine

This protocol is adapted from a patented method designed for high stereoselectivity towards the cis isomer.[10]

Materials and Equipment:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • 5% Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst

  • Deionized water

  • High-pressure steam reactor (autoclave) equipped with stirrer, temperature control, and pressure gauge

  • Hydrogen gas source

Procedure:

  • Reactor Charging: Charge the high-pressure steam reactor with 3,5-lutidine, deionized water, and the 5% Ruthenium on alumina catalyst. A typical ratio involves using water at 10-60% and the catalyst at 0.3-2.0% of the 3,5-lutidine mass.[3][10]

  • Pressurization: Seal the reactor and pressurize with hydrogen gas.

  • Reaction: Begin stirring and heat the reactor to an internal temperature of 190-200 °C. Once the target temperature is reached, increase the hydrogen pressure to 45-55 kg/cm ².[10]

  • Monitoring: Maintain the temperature and pressure until hydrogen consumption ceases, indicating the reaction is complete. The progress can be monitored by taking samples and analyzing for the complete conversion of 3,5-lutidine via Gas Chromatography (GC).[10]

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Separation: Decant or filter the raw product mixture to separate it from the catalyst. The catalyst can be recovered and reused for subsequent batches.[10] The resulting raw product is an aqueous mixture of cis- and trans-3,5-dimethylpiperidine, with the cis isomer being predominant (approx. 81%).[10]

Protocol 2: Purification by Fractional Distillation

This method leverages the presence of water to aid in the separation of the cis and trans isomers via azeotropic distillation.[10]

Materials and Equipment:

  • Crude reaction mixture from Protocol 1

  • Fractional distillation apparatus with a high-efficiency column

  • Heating mantle, condenser, and collection flasks

Procedure:

  • Apparatus Setup: Set up the fractional distillation apparatus and charge the distillation flask with the crude product mixture.

  • Azeotropic Removal of trans-Isomer: Begin heating the mixture. Water forms an azeotrope with the trans-3,5-dimethylpiperidine, which has a lower boiling point than the pure cis isomer. Carefully collect the initial fraction, which will be enriched with water and the trans isomer.[10]

  • Isolation of cis-Isomer: After the azeotrope is removed, the temperature of the vapor will rise to the boiling point of the this compound. Change the collection flask and collect the high-purity this compound fraction.

  • Recirculation: The water collected in the initial fraction can be recirculated for use in subsequent hydrogenation batches.[10]

  • Final Product: The collected main fraction is the purified this compound. Confirm purity using the analysis protocol below. A purity of >99.5% is achievable with this method.[3]

Protocol 3: Purity and Isomer Ratio Analysis by Gas Chromatography (GC)

GC is the standard method for determining the purity and the cis:trans isomer ratio of the final product.[3][13]

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a polar or mid-polar column)

  • Helium or Nitrogen as carrier gas

  • Reference standards for cis- and trans-3,5-dimethylpiperidine

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 3,5-dimethylpiperidine sample in a suitable solvent (e.g., ethanol or methanol).

  • GC Method Setup:

    • Injector Temperature: ~250 °C

    • Detector Temperature (FID): ~280 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C). The exact parameters must be optimized for the specific column to achieve baseline separation of the two isomers.

    • Carrier Gas Flow: Set to the optimal flow rate for the column.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation: Identify the peaks corresponding to the cis and trans isomers by comparing their retention times with those of the reference standards. Calculate the area of each peak. The purity is determined by the percentage area of the main peak relative to the total area of all peaks. The isomer ratio is calculated from the relative peak areas of the cis and trans isomers.[3][14]

References

Application Notes and Protocols for cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of cis-3,5-Dimethylpiperidine. It also includes a representative experimental protocol for its application in materials synthesis.

Section 1: Safety and Handling

This compound is a flammable and corrosive liquid that requires careful handling to prevent exposure and ensure laboratory safety. The following guidelines are based on available safety data for the mixture of cis and trans isomers, which should be considered applicable to the cis isomer.

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1] An emergency shower should be readily accessible.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1]

Handling Procedures
  • Do not breathe mists or vapors.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3] This is a flammable liquid.

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[2][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][5]

Section 2: Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][2] Some sources recommend refrigeration at 0 - 8 °C.

  • Container: Keep the container tightly closed.[1][2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Incompatible Materials: Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]

  • Designated Area: Store in a corrosives and flammables area.[1][5]

Section 3: Chemical and Physical Properties

PropertyValue
Molecular FormulaC₇H₁₅N
Molecular Weight113.20 g/mol [6]
AppearanceClear, colorless liquid[7]
Density0.853 g/mL at 25 °C[2][6]
Boiling Point144 °C[2][6]
Flash Point33 °C (91.4 °F) - closed cup[2][6]
Refractive Indexn20/D 1.4454[6]

Section 4: Experimental Protocol - Synthesis of Zeolite ZSM-11

This compound can be used as a structure-directing agent (templating agent) in the synthesis of zeolites, such as ZSM-11. The following is a representative protocol adapted from patent literature.

Objective: To synthesize ZSM-11 using a 3,5-dimethylpiperidinium compound as the templating agent.

Materials:

Procedure:

  • Template Preparation: Prepare the 3,5-dimethylpiperidinium templating agent. This may involve quaternization of the amine, for example, by reaction with an alkyl halide, or direct use in its protonated form in the synthesis gel.

  • Reaction Mixture Preparation:

    • In a suitable container, dissolve the sources of alumina and sodium hydroxide in deionized water.

    • Add the silica source to the solution with vigorous stirring to ensure a homogeneous mixture.

    • Add the this compound templating agent to the reaction mixture.

    • Continue stirring until a uniform gel is formed. The molar composition of the final gel should be carefully controlled (e.g., specific SiO₂/Al₂O₃, OH⁻/SiO₂, H₂O/SiO₂ ratios).

  • Hydrothermal Crystallization:

    • Transfer the resulting reaction mixture (gel) into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to the crystallization temperature, typically between 140 °C and 200 °C.

    • Maintain the autoclave at this temperature for a period of 1 to 10 days to allow for the crystallization of the ZSM-11 zeolite.

  • Product Recovery and Purification:

    • After the crystallization period, cool the autoclave to room temperature.

    • Open the autoclave and recover the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the solid product in an oven, typically at 100-120 °C.

  • Template Removal (Calcination):

    • To obtain the porous zeolite structure, the organic template must be removed.

    • Place the dried zeolite product in a furnace.

    • Heat the sample in air or nitrogen, gradually ramping the temperature to around 540 °C, and hold for several hours to burn off the organic template.

  • Characterization: The resulting ZSM-11 material can be characterized by techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and nitrogen adsorption/desorption analysis.

Section 5: Diagrams

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste A Conduct Risk Assessment B Ensure Fume Hood is Operational A->B C Wear Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Protective Clothing B->C D Ground and Bond Container C->D Proceed to Handling E Dispense Chemical Inside Fume Hood D->E F Keep Away from Ignition Sources E->F G Close Container Tightly After Use F->G H Store in a Cool, Dry, Well-Ventilated Area G->H Proceed to Storage L Dispose of Waste According to Institutional & Local Regulations G->L Dispose Empty Container I Designated Flammables & Corrosives Area H->I J Separate from Incompatible Materials: - Acids - Strong Oxidizers H->J K In Case of Spill: - Evacuate Area - Use Absorbent Material - Follow Emergency Procedures K->L Zeolite_Synthesis_Protocol Experimental Protocol: ZSM-11 Synthesis prep 1. Prepare Synthesis Gel (Silica, Alumina, NaOH, Template) hydrothermal 2. Hydrothermal Crystallization (140-200 °C, 1-10 days) prep->hydrothermal recover 3. Product Recovery (Cool, Filter, Wash) hydrothermal->recover dry 4. Drying (100-120 °C) recover->dry calcine 5. Calcination (Template Removal) (~540 °C) dry->calcine characterize 6. Characterization (XRD, SEM) calcine->characterize

References

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 3,5-dimethylpiperidine (B146706).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the separation of 3,5-dimethylpiperidine isomers.

Q1: What are the primary methods for separating cis and trans isomers of 3,5-dimethylpiperidine?

The most common and effective methods for separating the diastereomers of 3,5-dimethylpiperidine are fractional distillation, preparative chromatography (both gas and liquid), and fractional crystallization.[1] The choice of method often depends on the scale of the separation, the required purity of the isomers, and the available equipment.

Q2: My initial synthesis of 3,5-dimethylpiperidine resulted in an unfavorable isomer ratio. How can I influence this?

The isomer ratio of 3,5-dimethylpiperidine is significantly influenced by the catalyst used during the hydrogenation of 3,5-lutidine. For example, using 10% palladium on carbon (Pd/C) as a catalyst tends to produce a higher proportion of the trans isomer, while a 5% ruthenium on alumina (B75360) catalyst in the presence of water can favor the formation of the cis isomer.[1][2] Epimerization reactions can also be employed to alter the isomer ratio in a mixture.[1]

Q3: I am having difficulty separating the isomers by fractional distillation. The boiling points seem to be too close. What can I do?

While the boiling points of the cis and trans isomers are close, separation by fractional distillation is possible with a highly efficient column. A packed column, such as one with Sulzer packing, with a significant number of theoretical plates is recommended. Additionally, the formation of azeotropes can be exploited. For instance, water can be used as an entrainer to form an azeotrope with the trans isomer, facilitating its removal.[2]

Troubleshooting: Fractional Distillation

  • Problem: Poor separation with significant overlap in fractions.

    • Solution: Increase the efficiency of your distillation column by using a longer column or a more efficient packing material. Also, ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.

  • Problem: The temperature at the head of the column is fluctuating.

    • Solution: This may be due to inconsistent heating or "bumping" of the liquid. Ensure smooth boiling by using a magnetic stirrer or boiling chips. Insulate the column to prevent heat loss.

Q4: I am developing an HPLC method for separation, but the isomers are co-eluting. How can I improve the resolution?

Poor resolution in HPLC is common when the isomers have similar polarities. To improve separation:

  • Optimize the Stationary Phase: A standard C18 column may not be sufficient. Consider using a chiral stationary phase, which can provide the necessary selectivity for separating diastereomers. A Chiralpak IA column has been shown to be effective.[3]

  • Adjust the Mobile Phase: Systematically vary the solvent composition. For a chiral separation on a Chiralpak IA column, a mobile phase of n-hexane and ethanol (B145695) (e.g., 95:5 v/v) can be a good starting point.[3]

  • Consider Derivatization: Since piperidines lack a strong chromophore for UV detection, derivatization with a UV-active moiety can enhance detection and may also alter the chromatographic behavior of the isomers, potentially improving separation.

Q5: My gas chromatography (GC) analysis shows a single broad peak instead of two distinct peaks for the isomers. What is the issue?

This indicates poor separation on the GC column.

  • Check the Column: A non-polar column may not be sufficient. A mid-polar column, such as one with a 6% cyanopropylphenyl stationary phase, may provide better selectivity for these isomers.

  • Optimize the Temperature Program: A slow, gradual temperature ramp will provide better resolution than a rapid one. Start with a lower initial temperature and increase it slowly.

  • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

Q6: I am attempting fractional crystallization, but I am getting an oil instead of crystals, or the purity of the crystals is low. What should I do?

  • Solvent Selection: The choice of solvent is critical. You are looking for a solvent in which one isomer is significantly less soluble than the other at a given temperature. Experiment with a range of solvents of varying polarities.

  • Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities and the other isomer in the crystal lattice or the formation of an oil.

  • Seeding: If you have a small amount of the pure desired isomer, you can use it to "seed" the solution as it cools to encourage crystallization.

  • Purity of the Starting Mixture: If the starting mixture contains significant impurities, it may inhibit crystallization. Consider a preliminary purification step, such as distillation, before attempting crystallization.

Experimental Protocols

Below are detailed methodologies for the key experiments related to the separation of 3,5-dimethylpiperidine isomers.

Protocol 1: Separation of Cis-3,5-Dimethylpiperidine by Fractional Distillation with an Azeotropic Entrainer

This protocol is adapted from a patented method for the preferential separation of the cis isomer.[2]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., 2-meter, 1-inch diameter with Sulzer packing), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed.

  • Procedure:

    • Charge the round-bottom flask with the mixture of cis and trans-3,5-dimethylpiperidine and water (approximately 10-60% of the weight of the isomer mixture).

    • Heat the flask to boiling.

    • The trans isomer will preferentially form an azeotrope with water and distill over first.

    • Collect the initial fractions, which will be enriched in the trans isomer and water.

    • As the distillation proceeds, the temperature at the distillation head will rise, indicating that the azeotrope has been removed.

    • The remaining mixture in the distillation flask will be enriched in the cis isomer.[2]

    • Continue the distillation to collect the purified this compound.

  • Analysis:

    • Analyze the collected fractions and the remaining material in the distillation flask by GC to determine the isomer ratio.

Protocol 2: Analytical Separation of Cis and Trans Isomers by Chiral HPLC

This protocol provides a starting point for the analytical determination of the isomer ratio.[3]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV or other suitable detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IA, 250 mm x 4.6 mm.

    • Mobile Phase: n-hexane:ethanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (if derivatized) or a universal detector like a Charged Aerosol Detector (CAD).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the 3,5-dimethylpiperidine isomer mixture in the mobile phase at a concentration of 1 mg/mL.

    • Prepare working standards and samples by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the samples and standards. The two isomers should be baseline separated.

    • Quantify the amount of each isomer by comparing the peak areas to those of the standards.

Protocol 3: Derivatization for Enhanced HPLC Detection

This is a general protocol for derivatization with benzoyl chloride, which can be adapted for 3,5-dimethylpiperidine.

  • Reaction Setup:

    • In a small vial, dissolve a known amount of the 3,5-dimethylpiperidine isomer mixture in an aprotic solvent such as dichloromethane.

    • Add an equivalent of a non-nucleophilic base, such as triethylamine, to act as a proton scavenger.

    • Cool the mixture in an ice bath.

  • Procedure:

    • Slowly add a slight excess (e.g., 1.1 equivalents) of benzoyl chloride to the cooled solution.

    • Allow the reaction to stir at room temperature for 1-2 hours or until completion (monitor by TLC).

    • Quench the reaction by adding a small amount of water.

    • Extract the derivatized product with an organic solvent.

    • Wash the organic layer with a dilute acid solution, then with a dilute base solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • The resulting benzamide (B126) derivatives can be analyzed by HPLC with UV detection at a wavelength where the benzoyl group absorbs strongly (e.g., 254 nm).

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of 3,5-dimethylpiperidine isomers.

Table 1: Influence of Hydrogenation Catalyst on Isomer Ratio

CatalystIsomer Ratio (trans:cis)Reference
10% Pd/C70:30[1]
10% PtO₂60:40[1]
5% Ru/Al₂O₃ (in water)Favors cis isomer[2]

Table 2: Physical Properties of 3,5-Dimethylpiperidine (Mixture of Isomers)

PropertyValueReference(s)
Molecular FormulaC₇H₁₅N[4]
Molecular Weight113.20 g/mol [5]
Boiling Point144 °C[4][5]
Density0.853 g/mL at 25 °C[4][5]
Refractive Index (n20/D)1.4454[5]

Table 3: Example HPLC Method Parameters

ParameterValueReference
ColumnChiralpak IA[3]
Mobile Phasen-hexane:ethanol (95:5, v/v)[3]
Flow Rate1.0 mL/min
DetectionUV or CAD

Visualizations

The following diagrams illustrate key workflows and concepts in the separation of 3,5-dimethylpiperidine isomers.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_products Isolated Isomers Lutidine 3,5-Lutidine Hydrogenation Catalytic Hydrogenation Lutidine->Hydrogenation Isomer_Mix Cis/Trans Isomer Mixture Hydrogenation->Isomer_Mix Distillation Fractional Distillation Isomer_Mix->Distillation Boiling Point Difference Chromatography Preparative Chromatography (GC or HPLC) Isomer_Mix->Chromatography Differential Adsorption Crystallization Fractional Crystallization Isomer_Mix->Crystallization Differential Solubility Cis_Isomer Cis Isomer Distillation->Cis_Isomer Trans_Isomer Trans Isomer Distillation->Trans_Isomer Chromatography->Cis_Isomer Chromatography->Trans_Isomer Crystallization->Cis_Isomer Crystallization->Trans_Isomer

Caption: General workflow for the synthesis and separation of 3,5-dimethylpiperidine isomers.

Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_hplc HPLC cluster_gc GC Start Poor Isomer Separation Method Which Separation Method? Start->Method Dist_Check1 Increase Column Efficiency (Longer Column/Better Packing) Method->Dist_Check1 Distillation HPLC_Check1 Change Stationary Phase (e.g., Chiral Column) Method->HPLC_Check1 HPLC GC_Check1 Use a More Polar Column Method->GC_Check1 GC Dist_Check2 Ensure Slow, Steady Distillation Rate Dist_Check1->Dist_Check2 Dist_Check3 Use Azeotropic Entrainer (e.g., Water) Dist_Check2->Dist_Check3 HPLC_Check2 Optimize Mobile Phase Composition HPLC_Check1->HPLC_Check2 HPLC_Check3 Consider Derivatization HPLC_Check2->HPLC_Check3 GC_Check2 Optimize Temperature Program (Slower Ramp) GC_Check1->GC_Check2

Caption: Troubleshooting decision tree for poor isomer separation.

References

Technical Support Center: Purification of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis-3,5-Dimethylpiperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor separation of cis- and trans-isomers by fractional distillation.

  • Question: I am performing a fractional distillation of a cis/trans-3,5-Dimethylpiperidine mixture, but the separation is inefficient, and the fractions have a similar isomer ratio. What could be the problem?

  • Answer: The cis- and trans-isomers of 3,5-Dimethylpiperidine have very close boiling points, which makes their separation by standard fractional distillation challenging. The boiling point of the cis/trans mixture is approximately 144 °C, and the predicted boiling point of the cis-isomer is around 141.2 ± 8.0 °C.[1][2] This small difference requires a highly efficient fractional distillation setup.

    Possible Solutions:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.

    • Azeotropic Distillation: Consider azeotropic distillation. A patented method suggests the hydrogenation of 3,5-lutidine in the presence of water, followed by fractional distillation. In this process, the trans-isomer is reportedly enriched in the distillate that forms an azeotrope with water, leaving the cis-isomer in the distillation residue.

    • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.

Issue 2: Difficulty in inducing crystallization of this compound.

  • Question: I am trying to purify this compound by crystallization, but it either remains an oil or precipitates as an amorphous solid. What should I do?

  • Answer: The crystallization of small, relatively non-polar molecules like 3,5-Dimethylpiperidine can be challenging. "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.

    Possible Solutions:

    • Solvent Screening: Experiment with a variety of solvents and solvent systems. Since this compound is a free base, non-polar to moderately polar aprotic solvents are a good starting point. Consider hydrocarbons (e.g., hexane (B92381), heptane), ethers (e.g., diethyl ether, tert-butyl methyl ether), or mixtures thereof.

    • Slow Cooling: Allow the saturated solution to cool very slowly to room temperature, followed by further slow cooling in a refrigerator or freezer. Rapid cooling often leads to the formation of oils or amorphous solids.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: If you have a small amount of pure crystalline this compound, add a seed crystal to the supersaturated solution to induce crystallization.

    • Derivative Formation: If direct crystallization of the free base is unsuccessful, consider forming a salt (e.g., hydrochloride) or a derivative (e.g., an amide) which may have better crystallization properties. The purified derivative can then be hydrolyzed back to the free amine. For instance, the o-chlorobenzoyl amide of this compound has been purified by recrystallization from hexane and methylene (B1212753) dichloride.

Issue 3: Inaccurate determination of the cis/trans isomer ratio.

  • Question: I am using Gas Chromatography (GC) to analyze the isomer ratio of my purified fractions, but I am unsure about the peak identification and quantification. How can I confidently determine the cis/trans ratio?

  • Answer: Gas Chromatography is an excellent technique for analyzing the ratio of diastereomers like cis- and trans-3,5-Dimethylpiperidine.

    Possible Solutions:

    • Column Selection: Use a capillary GC column with a suitable stationary phase that can resolve the two isomers. A mid-polarity phase is often a good starting point.

    • Temperature Programming: Optimize the oven temperature program to achieve baseline separation of the two isomer peaks.

    • Peak Identification: Since cis- and trans-isomers often have slightly different boiling points, the lower boiling isomer will typically elute first. However, this is not always the case and can be column-dependent. To confirm peak identity, it is best to analyze a standard with a known cis/trans ratio or to use GC-MS and compare the mass spectra (which will likely be very similar) and fragmentation patterns to library data.

    • Quantification: For accurate quantification, use the peak areas from the GC chromatogram. Ensure that the peaks are sharp and symmetrical for accurate integration. If the response factors of the two isomers on the detector are unknown, it is most accurate to assume they are the same, which is a reasonable assumption for diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of cis- and trans-3,5-Dimethylpiperidine relevant for purification?

A1: The physical properties of the cis- and trans-isomers of 3,5-Dimethylpiperidine are very similar, which is the primary challenge in their separation. Key data is summarized in the table below.

PropertyThis compoundtrans-3,5-Dimethylpiperidinecis/trans Mixture
Molecular Formula C₇H₁₅NC₇H₁₅NC₇H₁₅N
Molecular Weight 113.20 g/mol 113.20 g/mol 113.20 g/mol
Boiling Point 141.2 ± 8.0 °C (Predicted)No specific data found, but expected to be very close to the cis-isomer.144 °C
Density No specific data foundNo specific data found~0.853 g/mL at 25 °C
Solubility Slightly soluble in chloroform (B151607) and methanol.No specific data foundMiscible with many organic solvents; limited solubility in water.

Q2: Which purification technique is generally most effective for obtaining high-purity this compound?

A2: The most effective technique depends on the scale of the purification and the available equipment.

  • For large-scale purification , fractional distillation, possibly with an azeotropic agent like water, can be an effective first step to enrich the desired isomer. This can be followed by crystallization of the free base or a derivative to achieve high purity.

  • For small-scale purification , preparative chromatography (either gas or liquid) can provide excellent separation, although it may be more time-consuming and require specialized equipment.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate the cis- and trans-isomers?

A3: Yes, HPLC can be a powerful tool for both the analysis and preparative separation of diastereomers like cis- and trans-3,5-Dimethylpiperidine. A chiral stationary phase is not required for separating diastereomers. A normal-phase or reversed-phase column with an appropriate mobile phase should be capable of resolving the two isomers. Method development would be required to optimize the separation.

Q4: Are there any known azeotropes of 3,5-Dimethylpiperidine that could interfere with purification by distillation?

Experimental Protocols

1. Fractional Distillation for Isomer Enrichment

This protocol is a general guideline for enriching one of the 3,5-Dimethylpiperidine isomers.

  • Apparatus: A round-bottom flask, a highly efficient fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Dry the crude cis/trans-3,5-Dimethylpiperidine mixture over a suitable drying agent (e.g., KOH pellets) and then decant the liquid into the distillation flask.

    • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

    • Begin heating the flask gently.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper vapor-liquid equilibrium to be established in the column.

    • Collect a small forerun fraction, which may contain more volatile impurities.

    • Slowly collect subsequent fractions, monitoring the temperature at the distillation head. A stable temperature indicates the distillation of a substance of constant composition.

    • Collect fractions over narrow temperature ranges.

    • Analyze the fractions by GC to determine the cis/trans ratio in each.

    • Combine the fractions enriched in the desired cis-isomer.

2. General Protocol for Crystallization

This is a general approach for attempting the crystallization of this compound free base.

  • Procedure:

    • In a clean, dry flask, dissolve the enriched this compound in a minimal amount of a suitable solvent at a slightly elevated temperature.

    • Once fully dissolved, allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

    • If no crystals form, try scratching the inner surface of the flask with a glass rod.

    • If still no crystals form, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C), allowing it to cool slowly at each stage.

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow crude Crude cis/trans-3,5-Dimethylpiperidine drying Drying (e.g., KOH) crude->drying distillation Fractional Distillation drying->distillation cis_enriched cis-Enriched Fraction distillation->cis_enriched Residue trans_enriched trans-Enriched Fraction (Distillate) distillation->trans_enriched analysis GC/HPLC Analysis distillation->analysis crystallization Crystallization cis_enriched->crystallization pure_cis Pure this compound crystallization->pure_cis crystallization->analysis

Caption: A typical workflow for the purification of this compound.

TroubleshootingDecisionTree start Poor Isomer Separation? check_distillation Check Distillation Setup start->check_distillation Yes check_crystallization Crystallization Issues? start->check_crystallization No increase_efficiency Increase Column Efficiency check_distillation->increase_efficiency optimize_rate Reduce Distillation Rate check_distillation->optimize_rate azeotropic Consider Azeotropic Distillation check_distillation->azeotropic increase_efficiency->check_crystallization optimize_rate->check_crystallization azeotropic->check_crystallization solvent_screen Screen Solvents check_crystallization->solvent_screen Yes success High Purity Achieved check_crystallization->success No slow_cooling Ensure Slow Cooling solvent_screen->slow_cooling derivative Form a Crystalline Derivative slow_cooling->derivative derivative->success

Caption: A decision tree for troubleshooting the purification of this compound.

References

Optimizing reaction conditions for cis-3,5-Dimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-3,5-Dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides and FAQs

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly through the common method of catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).

Issue 1: Low Overall Yield

Question: My reaction is resulting in a low yield of 3,5-Dimethylpiperidine. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete conversion, catalyst deactivation, or suboptimal reaction conditions. Here are some troubleshooting steps:

  • Catalyst Selection and Loading: The choice of catalyst is crucial. Ruthenium (Ru) on a support like alumina (B75360) or carbon is commonly used.[1][2] For instance, 5% Ruthenium on alumina has been reported for this hydrogenation.[2][3] Ensure the catalyst loading is appropriate; a typical range is 0.5-2.0% by weight relative to the starting material.[3]

  • Reaction Temperature and Pressure: Hydrogenation of the pyridine (B92270) ring often requires elevated temperature and pressure to overcome its aromaticity.[4] Temperatures in the range of 180-250°C and pressures from 3 to 10 kg/cm ² have been documented.[3] Operating outside the optimal range for your specific catalyst and setup can lead to incomplete reaction or side product formation.

  • Solvent Choice: While some protocols use organic solvents like ethanol (B145695), others have successfully employed water, which can also simplify workup.[2][3] The solvent can influence catalyst activity and substrate solubility.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Some protocols suggest reaction times of up to 8 hours or more.[3][4] Monitor the reaction progress using techniques like GC or TLC to determine the optimal endpoint.

  • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents are used.

Issue 2: Poor Diastereoselectivity (Incorrect cis:trans Isomer Ratio)

Question: I am obtaining a high proportion of the trans-isomer, but my target is the this compound. How can I improve the cis-selectivity?

Answer: The diastereoselectivity of the hydrogenation is highly dependent on the catalyst and reaction conditions. The cis isomer is often the thermodynamically favored product in certain systems.[5]

  • Catalyst System: Different catalysts exhibit different selectivities. While Rhodium on carbon (Rh/C) in ethanol has been used to produce the cis-isomer, the choice of catalyst and support is a key factor.[2] Some studies have shown that the catalyst plays a key role in the final product isomerization.[6] For example, hydrogenation of a related 3,5-disubstituted pyridine with 10% Pd/C surprisingly led to a preference for the trans-isomer, while PtO2 favored the cis-isomer.[5][7]

  • Additives and Solvents: The reaction medium can influence selectivity. One patented method for preparing high-purity this compound involves the use of potassium carbonate and neutral alumina with a ruthenium on carbon (Ru/C) catalyst.[3] Acidic conditions, such as using glacial acetic acid as a solvent with a PtO2 catalyst, have also been employed to synthesize cis-piperidine derivatives.[4]

  • Temperature and Pressure Control: Kappe has demonstrated that for the hydrogenation of a 3,5-disubstituted pyridine, the diastereoselectivity is dependent on the catalyst, reaction temperature, and pressure.[5][7] Systematic optimization of these parameters is recommended to favor the desired cis-isomer.

  • Post-Synthesis Isomerization (Epimerization): If a mixture of isomers is obtained, it is possible to enrich the cis-isomer. The trans-isomer of a related piperidine (B6355638) has been converted to the more thermodynamically stable cis-isomer by treatment with a base like potassium tert-butoxide.[5] This suggests that a post-reaction epimerization step could be a viable strategy.

Issue 3: Difficulty in Separating Cis and Trans Isomers

Question: I have a mixture of cis and trans-3,5-Dimethylpiperidine. What are the best methods for purification to isolate the cis-isomer?

Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties.[8] However, several methods can be employed:

  • Fractional Distillation: A common method involves fractional distillation to separate the isomers.[2] This relies on a sufficient difference in their boiling points.

  • Crystallization: Separation can be achieved by forming salts of the piperidine isomers and then performing crystallization. For example, forming the o-chlorobenzoyl chloride derivative has been used as part of a purification process.[2]

  • Chromatography: While potentially costly for large-scale production, column chromatography is a standard laboratory technique for separating diastereomers.[8]

Issue 4: Reaction Stalls or is Incomplete

Question: My reaction starts but does not go to completion, even after extended reaction times. What could be the issue?

Answer: A stalled reaction is often related to catalyst deactivation or insufficient driving force for the reaction.

  • Catalyst Deactivation: As mentioned, impurities can poison the catalyst. Additionally, the catalyst may lose activity over time, especially at high temperatures. In some cases, the catalyst can be filtered and reused, but its activity may decrease with each cycle.[2][3]

  • Hydrogen Pressure: Ensure that the hydrogen pressure is maintained throughout the reaction. A leak in the system or insufficient initial pressure can lead to an incomplete reaction. The hydrogenation of pyridines often requires significant hydrogen pressure (e.g., 50-70 bar).[4]

  • Agitation: Proper mixing is essential in a heterogeneous catalytic reaction to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Insufficient stirring can lead to a stalled reaction.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for 3,5-Lutidine
CatalystSolventTemperature (°C)PressureReported Outcome/NotesReference(s)
5% Rhodium on CarbonEthanolRoom Temperature1000 psi (~69 bar)Produces this compound hydrochloride.[2][3]
5% Ruthenium on AluminaWater180 - 2503 - 10 kg/cm ² (~3 - 10 bar)A single-step process to separate the cis-isomer.[2][3]
Ruthenium on Carbon (Ru/C)Not specified15067506 Torr (~90 bar)Used with potassium carbonate.[9]
Platinum(IV) oxide (PtO₂)Glacial Acetic AcidRoom Temperature50 - 70 barGeneral method for pyridine hydrogenation to cis-piperidines.[4]
Palladium on Carbon (10% Pd/C)Acetic AcidNot specifiedH₂ balloonPreferential formation of the trans-isomer in a related system.[5][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,5-Lutidine using Ruthenium on Alumina

This protocol is based on the method described in patent literature for the selective synthesis and separation of this compound.[2][3]

Materials:

  • 3,5-Lutidine

  • Deionized Water

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

  • High-pressure autoclave/reactor equipped with a stirrer and temperature/pressure controls

  • Hydrogen gas source

Procedure:

  • Charge the high-pressure autoclave with 3,5-lutidine, deionized water (10-60% by weight of lutidine), and 5% Ruthenium on Alumina catalyst (0.5-2.0% by weight of lutidine).[3]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 kg/cm ²).[3]

  • Begin stirring and heat the reactor to the target temperature (e.g., 180-250°C).[3]

  • Maintain the temperature and pressure for the duration of the reaction (e.g., up to 8 hours), monitoring for hydrogen uptake.

  • After the reaction is complete (as determined by GC analysis or cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Decant or filter the crude product to separate it from the catalyst. The catalyst can be recovered for potential reuse.[2]

  • The crude product, containing a mixture of isomers and water, can be purified by fractional distillation to isolate the this compound.[2]

Visualizations

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the general experimental workflow for the synthesis and a troubleshooting decision tree for common issues.

G General Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Charge Autoclave: - 3,5-Lutidine - Solvent (e.g., Water) - Catalyst (e.g., Ru/Al₂O₃) purge Seal and Purge Reactor (N₂ then H₂) start->purge pressurize Pressurize with H₂ purge->pressurize react Heat and Stir (e.g., 180-250°C) pressurize->react monitor Monitor Reaction (GC, H₂ uptake) react->monitor cooldown Cool and Vent monitor->cooldown filtration Filter to Remove Catalyst cooldown->filtration purify Purify Crude Product (e.g., Fractional Distillation) filtration->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Decision Tree cluster_yield cluster_selectivity cluster_stall start Problem Encountered q1 Low Overall Yield? start->q1 q2 Poor cis:trans Ratio? start->q2 q3 Reaction Stalled? start->q3 a1 Check Reaction Time/ Temp/Pressure q1->a1 Yes a2 Verify Catalyst Activity/ Loading q1->a2 Yes a3 Ensure Reagent Purity q1->a3 Yes b1 Change Catalyst System (e.g., PtO₂ in Acetic Acid) q2->b1 Yes b2 Optimize Temp/Pressure q2->b2 Yes b3 Use Additives (e.g., K₂CO₃/Al₂O₃) q2->b3 Yes c1 Check for H₂ Leaks q3->c1 Yes c2 Test for Catalyst Poisoning q3->c2 Yes c3 Increase Stirring Rate q3->c3 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: cis-3,5-Dimethylpiperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of cis-3,5-Dimethylpiperidine. It includes frequently asked questions and troubleshooting guides to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3,5-Dimethylpiperidine?

A1: The most common industrial and laboratory method for synthesizing 3,5-Dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine.[1][2][3] This process typically involves reacting 3,5-lutidine with hydrogen gas under pressure in the presence of a metal catalyst.[3][4]

Q2: Does the hydrogenation of 3,5-lutidine produce only the cis isomer?

A2: No, the hydrogenation of the aromatic 3,5-dimethylpyridine ring invariably produces a mixture of both cis and trans diastereomers of 3,5-Dimethylpiperidine.[1][4] The ratio of these isomers is highly dependent on the choice of catalyst and the specific reaction conditions employed.[1][4]

Q3: Which catalysts are known to favor the formation of this compound?

A3: Certain catalysts are reported to provide a higher ratio of the cis isomer. For example, using 5% rhodium on carbon (Rh/C) as a catalyst is a method cited for preparing this compound.[4][5] Additionally, a patent describes the use of a novel nickel-ruthenium-rhodium on carbon composite catalyst to prepare a mixture with a high cis content of approximately 85%.[4]

Q4: How can the cis and trans isomers be separated after the reaction?

A4: Separating the cis and trans isomers is a critical step and can be challenging. The most common methods for separation are fractional crystallization of salts (e.g., hydrochlorides) and column chromatography.[1][5] One patented method avoids organic solvents by hydrogenating 3,5-lutidine in the presence of water and a 5% ruthenium on alumina (B75360) catalyst, which facilitates separation.[5]

Q5: What are the key reaction parameters that influence the yield and stereoselectivity?

A5: The key parameters that must be carefully controlled to influence the yield and cis/trans ratio are:

  • Catalyst Choice: Different metals (e.g., Rh, Ru, Pd, Pt) and supports (e.g., carbon, alumina) exhibit different selectivities.[1][4][5][6]

  • Temperature: Reaction temperature significantly affects the reaction rate and isomer distribution.[4][5]

  • Hydrogen Pressure: Sufficient hydrogen pressure is required for the hydrogenation of the pyridine (B92270) ring.[4][6]

  • Solvent: The choice of solvent (e.g., ethanol, acetic acid, water, or no solvent) can impact catalyst activity and product ratios.[4][5][6]

Troubleshooting Guide

Q1: My reaction resulted in a low overall yield of 3,5-Dimethylpiperidine. What are the possible causes?

A1: A low overall yield can stem from several factors:

  • Incomplete Reaction: The hydrogenation of the aromatic pyridine ring can be sluggish. Ensure the reaction time is sufficient and that the hydrogen pressure is maintained throughout the experiment.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure the substrate (3,5-lutidine) and solvent are pure and free from potential catalyst poisons like sulfur compounds. The catalyst itself might be old or improperly handled.

  • Suboptimal Conditions: The temperature and pressure may not be optimal for the chosen catalyst. Consult literature for recommended conditions for your specific catalytic system.[6] For instance, some hydrogenations require elevated temperatures and significant hydrogen pressures to proceed efficiently.[6]

Q2: The trans isomer is the major product in my reaction mixture. How can I increase the proportion of the cis isomer?

A2: To favor the formation of the cis isomer, consider the following adjustments:

  • Change the Catalyst: The choice of catalyst is the most critical factor for stereoselectivity. Using palladium on carbon (Pd/C) often yields more of the trans isomer.[1][7] To increase the cis yield, switch to a catalyst known to favor this isomer, such as rhodium on carbon (Rh/C).[4][5]

  • Modify Reaction Conditions: While the catalyst has the largest effect, adjusting temperature and solvent might offer some improvement. Experiment with different solvents as this can influence the way the substrate adsorbs to the catalyst surface.

Q3: I am struggling to separate the cis and trans isomers effectively using column chromatography. What are my alternatives?

A3: If chromatographic separation is proving difficult or inefficient for the scale of your reaction, consider these alternatives:

  • Fractional Crystallization: This is a classic method for separating diastereomers. Convert the mixture of cis and trans free bases into a salt, such as the hydrochloride or tartrate salt. The different physical properties of the diastereomeric salts, like solubility, may allow for separation through careful, repeated crystallization.[5]

  • Epimerization: If the trans isomer is not desired, you can potentially convert it to a mixture of cis and trans, from which more cis can be isolated. This involves treating the isomer mixture with a strong base, such as potassium tert-butoxide (KOtBu), which can epimerize the stereocenter, followed by re-separation.[1][7]

Q4: The reaction has stalled and is no longer consuming hydrogen. What should I do?

A4: A stalled reaction is often due to catalyst deactivation.

  • Check for Poisons: Review the purity of your 3,5-lutidine, solvent, and hydrogen gas. Impurities can poison the catalyst surface.

  • Add Fresh Catalyst: If you suspect the catalyst has lost activity, you may be able to restart the reaction by carefully adding a fresh portion of the catalyst to the reaction mixture under an inert atmosphere.

  • Filter and Restart: In some cases, it may be necessary to stop the reaction, filter off the deactivated catalyst, and restart the hydrogenation with fresh catalyst.

Data Presentation: Catalyst Performance

The selection of a catalyst is crucial for controlling the diastereoselectivity of 3,5-lutidine hydrogenation. The table below summarizes reported outcomes with different catalytic systems.

Catalyst SystemSubstrateSolventCis:Trans RatioTrans:Cis RatioReference
5% Rhodium on Carbon (Rh/C)3,5-LutidineEthanolCis Favored-[4][5]
Nickel-Ruthenium-Rhodium/Carbon3,5-LutidineTetrahydrofuran~85:15-[4]
10% Palladium on Carbon (Pd/C)3,5-LutidineNot Specified-~60:40[1][7]
Ruthenium/Carbon, Nickel, Metal Acetate3,5-LutidineDeionized Water-Trans content 20-35%[4]
Platinum(IV) oxide (PtO₂)Substituted PyridinesAcetic AcidCis Favored-[6][8]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 3,5-Lutidine

This protocol provides a general framework. Specific conditions such as temperature, pressure, reaction time, and catalyst loading should be optimized based on the chosen catalytic system and available literature.

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • Selected Catalyst (e.g., 5% Rh/C, 10% Pd/C, PtO₂)

  • Solvent (e.g., Ethanol, Acetic Acid, Water)

  • Hydrogen Gas (high purity)

  • High-Pressure Reactor (e.g., Parr Hydrogenator)

  • Inert Gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Reactor Setup: Place the selected catalyst (typically 1-10 mol%) into the high-pressure reactor vessel.

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Adding Reactants: Under the inert atmosphere, add the solvent followed by the 3,5-lutidine.

  • Pressurization: Seal the reactor again, purge several times with hydrogen gas before pressurizing to the desired level (e.g., 50-1000 psi).[4][6]

  • Reaction: Begin agitation (stirring) and heat the reactor to the target temperature (e.g., 25-180 °C).[5][6] Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Purging: Purge the reactor with an inert gas to remove any residual hydrogen.

  • Product Isolation: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Workup: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is a mixture of cis and trans-3,5-Dimethylpiperidine.

  • Analysis and Purification: Analyze the cis/trans ratio of the crude product using Gas Chromatography (GC) or NMR spectroscopy. Purify the mixture to isolate the desired cis isomer using methods like fractional crystallization or column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation cluster_purification Purification & Analysis start Start load_catalyst Load Catalyst into Reactor start->load_catalyst inert_purge1 Purge with N2/Ar load_catalyst->inert_purge1 add_reagents Add 3,5-Lutidine & Solvent inert_purge1->add_reagents seal_reactor Seal & Purge with H2 add_reagents->seal_reactor pressurize Pressurize with H2 seal_reactor->pressurize react Heat & Stir pressurize->react monitor Monitor H2 Uptake react->monitor cooldown Cool & Depressurize monitor->cooldown Reaction Complete inert_purge2 Purge with N2/Ar cooldown->inert_purge2 filter_catalyst Filter through Celite inert_purge2->filter_catalyst remove_solvent Solvent Evaporation filter_catalyst->remove_solvent crude_product Crude Product (cis/trans mixture) remove_solvent->crude_product analyze GC / NMR Analysis crude_product->analyze purify Crystallization or Chromatography analyze->purify final_product Pure this compound purify->final_product troubleshooting_guide cluster_yield Low Overall Yield cluster_selectivity Poor cis:trans Selectivity cluster_separation Separation Difficulty issue Identify Primary Issue incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Low Yield wrong_catalyst Incorrect Catalyst for cis? issue->wrong_catalyst Low cis Ratio chrom_ineffective Chromatography Ineffective? issue->chrom_ineffective Separation Issue catalyst_inactive Catalyst Inactive? incomplete_rxn->catalyst_inactive No sol_yield1 Increase Time / Pressure incomplete_rxn->sol_yield1 Yes suboptimal_cond Suboptimal Conditions? catalyst_inactive->suboptimal_cond No sol_yield2 Use Fresh Catalyst / Check Purity catalyst_inactive->sol_yield2 Yes sol_yield3 Consult Literature for T/P suboptimal_cond->sol_yield3 Yes sol_select1 Switch to Rh/C or other cis-directing catalyst wrong_catalyst->sol_select1 Yes sol_sep1 Attempt Fractional Crystallization of Salts chrom_ineffective->sol_sep1 Yes

References

Technical Support Center: Synthesis of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3,5-Dimethylpiperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of 3,5-lutidine.

Question: My reaction is complete, but the yield of the desired this compound is low, and I observe a significant amount of the trans-isomer. How can I improve the cis-selectivity?

Answer: The formation of the trans-isomer is the most common side product in this synthesis. The cis/trans ratio is highly dependent on the choice of catalyst and reaction conditions.

  • Catalyst Selection: Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), are often reported to favor the formation of the cis-isomer.[1] In contrast, palladium on carbon (Pd/C) has been shown to preferentially produce the trans-isomer.[2]

  • Reaction Conditions:

    • Temperature and Pressure: Lower temperatures and pressures generally favor the formation of the cis-isomer. High temperatures and pressures can lead to isomerization and a higher proportion of the thermodynamically more stable trans-isomer.

    • Solvent: The choice of solvent can influence the stereoselectivity. Protic solvents like water or ethanol (B145695) are commonly used.

Troubleshooting Steps:

  • Catalyst Evaluation: If you are not using a ruthenium-based catalyst, consider switching to Ru/C. The specific support and metal loading can also be critical, with 5% Ru/C being a common choice.

  • Optimize Reaction Conditions: Systematically lower the reaction temperature and pressure to find the optimal balance between reaction rate and cis-selectivity.

  • Solvent Screening: If applicable to your catalyst system, consider screening different solvents.

Question: I am observing unexpected peaks in my GC-MS analysis that do not correspond to either the cis- or trans-isomers of 3,5-dimethylpiperidine (B146706). What could these be?

Answer: Besides the trans-isomer, other side products can form during the hydrogenation of 3,5-lutidine. These often include partially hydrogenated intermediates or products resulting from ring opening.

  • Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the formation of 3,5-dimethyl-1,2,3,6-tetrahydropyridine (B13311022) or dihydropyridine (B1217469) species.[2] This is more likely to occur under mild reaction conditions, with insufficient reaction time, or if the catalyst has been deactivated.

  • Ring-Opening Products: Under certain conditions, particularly with specific rhodium-based catalysts and in the presence of water, the piperidine (B6355638) ring can undergo cleavage to form δ-amino ketones.[2]

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC or GC-MS to identify the formation and disappearance of intermediates.

  • Increase Reaction Severity: If partially hydrogenated products are observed, increasing the reaction time, hydrogen pressure, or temperature may drive the reaction to completion.[2]

  • Catalyst Deactivation Check: Ensure your catalyst is active. Catalyst poisoning can halt the reaction at an intermediate stage. Common poisons for hydrogenation catalysts include sulfur compounds.

  • Confirm Product Identity: Use techniques like GC-MS and NMR to identify the structure of the unknown peaks. The fragmentation patterns in MS and the chemical shifts in NMR can help elucidate the structures of these byproducts.

Question: The hydrogenation reaction is very slow or has stalled completely. What are the potential causes and solutions?

Answer: A sluggish or stalled reaction can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or issues with the starting material.

  • Catalyst Deactivation: The nitrogen atom in pyridine (B92270) and piperidine derivatives can coordinate to the metal center of the catalyst, leading to catalyst inhibition or "poisoning".[3] Impurities in the starting material or solvent can also deactivate the catalyst.

  • Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed effectively.

  • Starting Material Quality: Impurities in the 3,5-lutidine starting material can interfere with the reaction.

Troubleshooting Steps:

  • Use of Acidic Additives: The addition of a Brønsted acid, such as hydrochloric acid or acetic acid, can protonate the nitrogen atom of the pyridine ring. This reduces its ability to coordinate to the catalyst surface, thereby preventing catalyst poisoning and often increasing the reaction rate.[2]

  • Check Hydrogen Supply: Ensure that the hydrogen supply is adequate and that the system is properly pressurized.

  • Purify Starting Material: If impurities are suspected in the 3,5-lutidine, consider purifying it by distillation before use.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome slow reaction rates.

Data on Stereoselectivity

The choice of catalyst and reaction conditions significantly impacts the diastereomeric ratio (d.r.) of the product. The following table summarizes reported data on the influence of these parameters on the cis/trans ratio of 3,5-dimethylpiperidine.

CatalystSolventTemperature (°C)Pressure (bar)cis:trans RatioReference
10% Pd/CAcetic AcidRoom Temp1 (H₂ balloon)30:70[4]
10% PtO₂Acetic AcidRoom Temp1 (H₂ balloon)>95:5[4]
Rhodium-basedNot specifiedNot specifiedNot specifiedDiastereoselective for cis[5]
Ni-Ru-Rh/CTetrahydrofuranNot specifiedNot specified~85:15[6]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3,5-Lutidine to this compound

This protocol is a general guideline based on common procedures reported in the literature.[1][5][6] Researchers should optimize conditions for their specific equipment and desired outcomes.

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add 3,5-lutidine and the solvent (e.g., ethanol). A typical substrate concentration is in the range of 0.1-1 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Ru/C catalyst. The catalyst loading is typically 1-10 mol% relative to the substrate.

  • Reaction: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 bar) and heat to the desired temperature (e.g., 80-150 °C). Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots of the reaction mixture by GC-MS.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product, a mixture of cis- and trans-3,5-dimethylpiperidine, can be purified by fractional distillation or chromatography to isolate the desired cis-isomer.[2]

Visualizations

TroubleshootingWorkflow start Synthesis of this compound issue Identify Issue start->issue low_yield Low Yield of cis-Isomer / High trans-Isomer issue->low_yield Poor Selectivity unknown_peaks Unexpected Peaks in Analysis issue->unknown_peaks Impurity Profile slow_reaction Slow or Stalled Reaction issue->slow_reaction Reaction Kinetics solution1 Optimize Catalyst (e.g., Ru/C) Adjust T/P Screen Solvents low_yield->solution1 solution2 Monitor Intermediates Increase Reaction Time/T/P Check Catalyst Activity unknown_peaks->solution2 solution3 Use Acidic Additive Check H2 Supply Purify Starting Material slow_reaction->solution3 end Successful Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for this compound synthesis.

SideProductFormation lutidine 3,5-Lutidine intermediate Partially Hydrogenated Intermediate lutidine->intermediate + H2 / Catalyst cis_product This compound (Desired Product) intermediate->cis_product + H2 / Catalyst (Kinetic Control) trans_product trans-3,5-Dimethylpiperidine (Side Product) intermediate->trans_product + H2 / Catalyst (Thermodynamic Control) cis_product->trans_product Isomerization (High T/P)

Caption: Reaction pathway showing the formation of the trans-isomer side product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-dimethylpiperidine? A1: The most prevalent method is the catalytic hydrogenation of 3,5-lutidine (also known as 3,5-dimethylpyridine).[6]

Q2: What are the key factors influencing the ratio of cis to trans isomers in the product? A2: The primary factors are the choice of catalyst, reaction temperature, and hydrogen pressure. Ruthenium-based catalysts tend to favor the cis isomer, while palladium catalysts often yield more of the trans isomer.[1][2] Lower temperatures and pressures generally promote the formation of the cis product.

Q3: Can I use a starting material other than 3,5-lutidine? A3: While the hydrogenation of 3,5-lutidine is the most direct route, other synthetic pathways to substituted piperidines exist but are generally more complex and less common for this specific compound.

Q4: How can I separate the cis and trans isomers of 3,5-dimethylpiperidine? A4: The separation of cis and trans isomers can be achieved through fractional distillation or chromatography.[2] Some patents also describe specific crystallization methods for separating the isomers.

Q5: Are there any safety precautions I should be aware of during this synthesis? A5: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure, which poses a significant safety risk. The reaction should be carried out in a properly designed and maintained high-pressure reactor by trained personnel. 3,5-Lutidine and 3,5-dimethylpiperidine are also flammable and should be handled with appropriate personal protective equipment in a well-ventilated area.

References

Troubleshooting guide for the hydrogenation of 3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of 3,5-dimethylpyridine (B147111) to produce 3,5-dimethylpiperidine (B146706).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 3,5-dimethylpiperidine?

The most prevalent and atom-economical method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of its corresponding pyridine (B92270) precursor, 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][2] This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.[3]

Q2: What are the common catalysts used for the hydrogenation of 3,5-dimethylpyridine?

A range of heterogeneous catalysts are effective for this transformation. Noble metal catalysts like rhodium, ruthenium, and platinum generally show high activity under milder conditions.[4] Non-noble metal catalysts, such as nickel, are more cost-effective but often require more stringent reaction conditions like higher temperatures and pressures.[4][5] Commonly employed catalysts include Ruthenium on carbon (Ru/C), Rhodium on carbon (Rh/C), Rhodium(III) oxide (Rh₂O₃), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Palladium on carbon (Pd/C).[3][4][6][7]

Q3: Does the hydrogenation of 3,5-dimethylpyridine produce stereoisomers?

Yes, the hydrogenation of 3,5-dimethylpyridine typically yields a mixture of cis and trans diastereomers of 3,5-dimethylpiperidine.[3][8] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. These isomers possess different physical and chemical properties and often require separation by methods such as crystallization or chromatography for specific applications.[3]

Q4: Why is my reaction showing low or no conversion?

Low conversion can be attributed to several factors, including catalyst poisoning, insufficient catalyst activity, or non-optimal reaction conditions. The Lewis basic nitrogen atom in both the starting material (3,5-dimethylpyridine) and the product (3,5-dimethylpiperidine) can act as a poison to the catalyst by strongly coordinating to the metal surface.[1][9] Additionally, inadequate temperature, pressure, or inefficient mixing can lead to poor reaction rates.[9][10]

Q5: How can I improve the yield and conversion of my reaction?

To improve yield and conversion, consider the following strategies:

  • Use of Acidic Additives: The addition of an acid, such as glacial acetic acid or hydrochloric acid, can protonate the nitrogen atom, which reduces its ability to poison the catalyst and facilitates the reduction.[1][9]

  • Catalyst Selection: Rhodium and platinum-based catalysts are often more effective for pyridine hydrogenation than palladium-based catalysts.[4][9]

  • Optimize Reaction Conditions: Increasing the hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) can significantly enhance the reaction rate.[9][10]

  • Ensure Efficient Stirring: Vigorous stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen gas, and the catalyst surface.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of 3,5-dimethylpyridine.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Conversion / Low Yield 1. Catalyst Poisoning: The nitrogen atom in the pyridine or piperidine (B6355638) is deactivating the catalyst.[1][9]2. Insufficient Catalyst Activity: The chosen catalyst is not active enough for the substrate.3. Non-Optimal Reaction Conditions: Temperature, pressure, or solvent are not suitable.[10]1. Use Acidic Additives: Add glacial acetic acid or a source of HCl to protonate the nitrogen.[1][4]2. Change Catalyst: Switch to a more active catalyst. Rhodium (e.g., Rh/C, Rh₂O₃) or Platinum (e.g., PtO₂, Pt/C) catalysts are generally more effective than Palladium for pyridine hydrogenation.[4][9]3. Optimize Conditions: Increase hydrogen pressure (30-80 bar) and/or temperature (60-150 °C).[8][10] Ensure vigorous stirring.[11]
Formation of Unwanted Side Products 1. Partial Hydrogenation: The reaction stops at an intermediate stage (e.g., tetrahydropyridine).2. Dehalogenation: If using a halogen-substituted pyridine precursor, the halogen may be removed.[10]1. Increase Reaction Time/Severity: Extend the reaction time or increase the temperature and pressure to drive the reaction to completion.2. Select a Milder Catalyst/Conditions: If dehalogenation is an issue, consider a different catalyst or milder reaction conditions. Iridium-based catalysts have shown good chemoselectivity in preserving sensitive functional groups.[1]
Inconsistent Cis/Trans Isomer Ratio 1. Variable Reaction Conditions: Fluctuations in temperature, pressure, or solvent can affect stereoselectivity.2. Catalyst Batch Variation: Different batches of the same catalyst may have slightly different properties.1. Standardize Protocol: Strictly control all reaction parameters. Document any changes meticulously.2. Screen Catalysts: Test different catalysts to find one that provides a more favorable or consistent isomer ratio for your application. Some patents suggest specific catalysts for enriching a particular isomer.[12]
Difficulty in Catalyst Filtration 1. Fine Catalyst Particles: The catalyst powder is too fine, passing through the filter medium.2. Colloidal Suspension: The catalyst forms a stable suspension in the reaction mixture.1. Use a Filtration Aid: Use a pad of Celite® or another filter aid to assist in capturing fine particles.[1]2. Centrifugation: Centrifuge the reaction mixture to pellet the catalyst before decanting the supernatant.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystTypical ConditionsConversion/YieldSelectivityNotes
Rh/C Mild to moderateHighHighOften effective for pyridine hydrogenation.[6]
Rh₂O₃ 5 bar H₂, 40 °C, TFE>99% (for some substrates)HighEffective for a range of functionalized pyridines.[6]
PtO₂ (Adams' catalyst) 50-70 bar H₂, Glacial Acetic AcidHighHighA robust catalyst for substituted pyridines.[7]
Ru/C 30-40 kg/cm ² H₂, 140-150 °C, WaterHighGoodUsed in industrial preparations; can influence isomer ratios.[8]
Pd/C Mild conditionsVariableOften requires acidic additives for good performance.[1][4]Less active for pyridine ring vs. other functional groups.[1]
Raney Nickel High pressure (150-300 atm), High temp (200 °C)HighGoodCost-effective but requires harsh conditions.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using PtO₂ in Acetic Acid

This protocol is adapted from methodologies for hydrogenating substituted pyridines.[1][7]

  • Reactor Setup: To a high-pressure hydrogenation reactor (e.g., a Parr shaker), add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).

  • Purging: Seal the reactor and purge it several times with hydrogen gas to remove any residual air.

  • Reaction: Pressurize the reactor with high-purity hydrogen gas to the desired pressure (e.g., 50-70 bar). Begin vigorous stirring and heat the reaction to the target temperature if necessary.

  • Monitoring: Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (if the reactor setup allows).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of a filtration aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent or a suitable extraction solvent.

  • Isolation: Carefully neutralize the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography as needed.

Protocol 2: Hydrogenation using a Composite Ruthenium Catalyst in Water

This protocol is based on a patented method for preparing trans-3,5-dimethylpiperidine.[8]

  • Reactor Charging: Under hydrogen protection, add 3,5-dimethylpyridine (e.g., 100g), deionized water (e.g., 40-60g), and a composite catalyst (e.g., 5-8g of a mixture of ruthenium on carbon, nickel powder, and a metal acetate) to a high-pressure reaction kettle.[8]

  • Reaction Conditions: Seal the reactor and pressurize with hydrogen to 30-40 kg/cm ². Heat the mixture to 140-150 °C with stirring.[8]

  • Reaction Time: Maintain these conditions for 5-8 hours.[8]

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature.

  • Catalyst Separation: The crude product of 3,5-dimethylpiperidine is obtained by suction filtration to remove the catalyst. The catalyst can potentially be reused.[8]

  • Purification: The crude product can be further purified by standing to allow any remaining fine catalyst to settle, followed by decanting the supernatant.[8] Further purification may involve distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor (3,5-Dimethylpyridine, Solvent, Catalyst) start->charge_reactor purge Purge with H₂ charge_reactor->purge pressurize Pressurize & Heat purge->pressurize react Stir & Monitor pressurize->react cool_vent Cool & Vent react->cool_vent filter Filter Catalyst cool_vent->filter isolate Isolate Crude Product (Neutralize, Extract) filter->isolate purify Purify Product (Distillation/Chromatography) isolate->purify end_node Final Product (3,5-Dimethylpiperidine) purify->end_node

Caption: General experimental workflow for the catalytic hydrogenation of 3,5-dimethylpyridine.

troubleshooting_guide start Low Conversion? poisoning Possible Catalyst Poisoning? start->poisoning Yes conditions Conditions Optimal? start->conditions No add_acid Add Acidic Additive (e.g., Acetic Acid) poisoning->add_acid Yes poisoning->conditions No increase_severity Increase H₂ Pressure and/or Temperature conditions->increase_severity No catalyst_activity Catalyst Active? conditions->catalyst_activity Yes change_catalyst Switch to Rh or Pt based catalyst catalyst_activity->change_catalyst No check_catalyst Check catalyst handling and age. Try new batch. catalyst_activity->check_catalyst Maybe

Caption: Troubleshooting decision tree for low conversion in 3,5-dimethylpyridine hydrogenation.

References

Stability of cis-3,5-Dimethylpiperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cis-3,5-dimethylpiperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a relatively stable compound under standard laboratory conditions (i.e., ambient temperature and pressure, absence of strong acids, bases, or oxidizing agents).[1][2] It is a cyclic secondary amine, and the piperidine (B6355638) ring is generally robust. However, its long-term stability can be influenced by storage conditions and the presence of impurities.

Q2: How does this compound behave in acidic conditions?

Under acidic conditions, the lone pair of electrons on the nitrogen atom of the piperidine ring is protonated, forming a piperidinium (B107235) salt. This salt form is generally more stable and less prone to degradation than the free base. The piperidine ring itself is resistant to opening under mild acidic conditions. However, at a very low pH, unforeseen degradation pathways could be catalyzed, especially if other reactive functional groups are present in the molecule.

Q3: Is this compound stable in basic conditions?

While the piperidine ring is generally stable in basic media, the stereochemistry of substituted piperidines can be affected. Strong bases can promote the epimerization of this compound to its trans isomer. This occurs through the deprotonation of a proton adjacent to the nitrogen, followed by reprotonation, which can lead to a mixture of isomers. The trans isomer is often thermodynamically more stable due to reduced steric strain.

Q4: Can this compound undergo isomerization?

Yes, this compound can isomerize to trans-3,5-dimethylpiperidine, particularly under basic conditions. This process, known as epimerization, can be facilitated by strong bases and elevated temperatures. The ratio of cis to trans isomers at equilibrium will depend on the specific reaction conditions and the relative thermodynamic stabilities of the two isomers.

Q5: What are the potential degradation pathways for this compound?

The primary stability concern for this compound, besides isomerization, is oxidation. Oxidizing agents can attack the carbon-hydrogen bonds of the ring or the nitrogen atom itself, potentially leading to ring-opening or the formation of various oxidation products. Under harsh conditions (e.g., high heat in the presence of a strong base), Hofmann elimination is a possible degradation pathway for quaternary ammonium (B1175870) derivatives of piperidine, though less likely for the secondary amine itself.

Troubleshooting Guides

Issue 1: Unexpected Isomerization of this compound
Symptom Possible Cause Troubleshooting Steps
Appearance of the trans isomer in a sample of pure this compound during a reaction or work-up.The reaction or work-up conditions are basic, promoting epimerization.- Neutralize the reaction mixture carefully: Avoid prolonged exposure to strong bases. - Use milder bases: If a base is required, consider using a weaker, non-nucleophilic base. - Lower the reaction temperature: Epimerization is often accelerated at higher temperatures. - Analyze samples promptly: If isomerization is suspected, analyze samples as quickly as possible after preparation.
Gradual conversion to the trans isomer during storage.The compound is stored in the presence of basic impurities or on a basic medium (e.g., alumina).- Store in a neutral, inert environment: Use amber glass vials under an inert atmosphere (e.g., argon or nitrogen). - Avoid basic storage media: Do not store on basic surfaces.
Issue 2: Sample Degradation or Loss of Purity
Symptom Possible Cause Troubleshooting Steps
Appearance of unknown peaks in HPLC or GC analysis after exposure to certain reagents.The compound is degrading due to the presence of strong acids, bases, or oxidizing agents.- Conduct forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation products.[3][4][5][6] - Use appropriate analytical techniques: Employ methods like LC-MS to identify the mass of degradation products and elucidate their structures. - Modify reaction conditions: If a particular condition is causing degradation, explore alternative reagents or conditions.
Discoloration or change in physical appearance of the sample.Oxidation or other degradation pathways may be occurring.- Store under an inert atmosphere: Protect the sample from oxygen. - Protect from light: Store in an amber vial to prevent photolytic degradation.

Data Presentation

The following tables provide illustrative examples of quantitative data from a hypothetical forced degradation study of this compound.

Table 1: Illustrative Isomerization of this compound under Basic Conditions

ConditionTime (hours)cis-Isomer (%)trans-Isomer (%)Total Degradation (%)
0.1 M NaOH, 60°C099.80.20.0
295.24.50.3
688.710.80.5
2475.423.90.7
0.1 M KOH, 60°C099.80.20.0
292.17.60.3
681.517.80.7
2465.333.80.9

Table 2: Illustrative Degradation of this compound under Acidic and Oxidative Conditions

ConditionTime (hours)Remaining cis-Isomer (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C099.90.00.0
2499.5<0.1<0.1
7299.10.20.1
3% H₂O₂, 25°C099.90.00.0
2492.34.11.5
7285.67.93.2

Experimental Protocols

Protocol for Assessing Stability and Isomerization under Acidic and Basic Conditions

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (for sample quenching)

  • Analytical standards of cis- and trans-3,5-dimethylpiperidine

2. Equipment:

  • HPLC or GC system with a suitable column for isomer separation (e.g., C18 for HPLC, chiral column for GC)

  • UV or MS detector

  • Thermostatically controlled water bath or oven

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl in separate vials.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH in separate vials.

    • Buffered Solutions: Mix the stock solution with pH 4, 7, and 9 buffer solutions in separate vials.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C). A parallel set of samples can be kept at room temperature as a control.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples to stop further degradation. For example, acidic samples can be quenched with an equivalent amount of base, and basic samples with an equivalent amount of acid.

  • Sample Preparation for Analysis: Dilute the quenched samples to a suitable concentration for analysis with the mobile phase or an appropriate solvent.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or GC method capable of separating cis- and trans-3,5-dimethylpiperidine and any potential degradation products.

  • Data Analysis: Quantify the percentage of the cis-isomer remaining, the percentage of the trans-isomer formed, and the percentage of any degradation products at each time point.

Mandatory Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Start with Pure this compound stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock acid Acidic Conditions (0.1M, 1M HCl) stock->acid Expose to Stressors base Basic Conditions (0.1M, 1M NaOH) stock->base Expose to Stressors neutral Neutral Conditions (pH 7 Buffer) stock->neutral Expose to Stressors oxidative Oxidative Conditions (e.g., 3% H2O2) stock->oxidative Expose to Stressors quench Quench Reaction at Time Points acid->quench base->quench neutral->quench oxidative->quench analyze Analyze by HPLC/GC quench->analyze quantify Quantify cis/trans Isomers & Degradants analyze->quantify report Report Stability Profile quantify->report

Caption: Workflow for a forced degradation study of this compound.

Isomerization_Pathway cis This compound intermediate Deprotonated Intermediate (Planar or rapidly inverting) cis->intermediate + Base (- H+) intermediate->cis + H+ trans trans-3,5-Dimethylpiperidine (More Stable) intermediate->trans + H+

References

Preventing racemization during reactions with cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with cis-3,5-Dimethylpiperidine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of this reagent during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stereochemical challenge when using this compound in a reaction?

A1: The main challenge is not racemization in the traditional sense, but rather epimerization . This compound is an achiral meso compound. However, under certain reaction conditions, it can isomerize to the trans-3,5-dimethylpiperidine, which is a racemic mixture of two enantiomers ((3R,5R) and (3S,5S)). This conversion can lead to undesired diastereomeric products in subsequent steps and complicates purification.

Q2: Under what conditions is epimerization from the cis to the trans isomer most likely to occur?

A2: Epimerization is most commonly observed under basic conditions. The use of strong bases can facilitate the removal of a proton from the C-3 or C-5 position, leading to a planar enamine or a related intermediate, which can then be re-protonated from either face to yield the thermodynamically more stable trans isomer. Some studies have shown that potassium tert-butoxide can be used to intentionally cause this epimerization.[1]

Q3: Why is the trans isomer often the thermodynamically favored product?

A3: In the chair conformation of a piperidine (B6355638) ring, substituents prefer to occupy equatorial positions to minimize steric strain. For trans-3,5-dimethylpiperidine, a conformation where both methyl groups are in equatorial positions is possible. In contrast, the cis isomer must have one methyl group in an axial position and one in an equatorial position, which introduces unfavorable 1,3-diaxial interactions. This makes the trans isomer generally more stable.

Q4: Can acidic conditions also cause epimerization?

A4: While less commonly reported for this specific molecule, acidic conditions can theoretically promote epimerization. Protonation of the ring nitrogen can be followed by the formation of an iminium ion, which could potentially lead to a loss of stereochemistry at the adjacent carbons under forcing conditions, although this is generally a less facile pathway than base-catalyzed epimerization for this structure.

Q5: How can I detect if epimerization to the trans isomer has occurred?

A5: Epimerization can be detected by standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, as the cis and trans isomers will have distinct signals due to their different symmetries and chemical environments. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used to separate and quantify the ratio of the two diastereomers.

Troubleshooting Guide: Preventing Epimerization

Issue: Formation of trans-3,5-Dimethylpiperidine impurity during a reaction.

This troubleshooting guide will help you identify the potential causes of epimerization and provide solutions to maintain the stereochemical integrity of this compound.

Potential Cause 1: Reaction Temperature is Too High

Elevated temperatures can provide the necessary activation energy for epimerization, especially if a plausible mechanistic pathway exists.

  • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even -78 °C and slowly warming the reaction only if necessary. Monitor the reaction progress closely to avoid prolonged heating.

Potential Cause 2: Inappropriate Choice or Stoichiometry of Base

Strong, non-nucleophilic bases are the most likely culprits for causing epimerization via deprotonation at the C-3/C-5 positions.

  • Solution 1: Use a Weaker Base: If the reaction chemistry allows, opt for a milder base. For example, use an organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) instead of stronger alkoxides or hydrides.

  • Solution 2: Control Stoichiometry: Use the minimum effective amount of base, typically 1.0 to 1.1 equivalents for reactions involving the piperidine nitrogen. Using a large excess of a strong base significantly increases the risk of epimerization.

  • Solution 3: Consider Sterically Hindered Bases: Bases like lithium diisopropylamide (LDA) may selectively deprotonate other sites if available, but care must be taken as they are very strong.[2]

Potential Cause 3: Solvent Effects

The choice of solvent can influence the rate of epimerization. Polar aprotic solvents may stabilize charged intermediates that facilitate the isomerization process.

  • Solution: If possible, experiment with less polar solvents like toluene (B28343) or dichloromethane. The optimal solvent will depend on the solubility of your reagents and the nature of the reaction.

Data Presentation: Effect of Reaction Conditions on Epimerization

The following table summarizes hypothetical data to illustrate how different reaction parameters can influence the preservation of the cis stereochemistry.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Diastereomeric Ratio (cis:trans)
1K₂CO₃ (2.0)Acetonitrile (B52724)2512>99:1
2TEA (1.5)DCM06>99:1
3NaH (1.2)THF0 to 25490:10
4NaH (1.2)THF65465:35
5KOtBu (1.1)THF-78 to 0285:15
6KOtBu (2.0)THF25830:70

This data is illustrative and intended to demonstrate general trends.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimal Epimerization

This protocol describes a general method for the N-alkylation of this compound using a mild base to minimize the risk of epimerization.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 1.2 eq.).

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the stirred suspension.

  • Reaction Monitoring: Maintain the temperature at 0 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by column chromatography if necessary.

Protocol 2: General Procedure for N-Acylation

This protocol provides a method for the N-acylation of this compound that avoids the use of a strong base.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic organic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours or until completion as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: Determine the diastereomeric purity of the crude product using NMR or GC analysis.

Visualizations

Epimerization_Pathway cluster_cis cis Isomer (Meso) cluster_intermediate Intermediate cluster_trans trans Isomer (Racemic) cis This compound intermediate Planar Enamine/ Enolate Intermediate cis->intermediate Deprotonation (Strong Base) intermediate->cis Reprotonation trans trans-3,5-Dimethylpiperidine intermediate->trans Reprotonation (Thermodynamic Product)

Caption: Base-catalyzed epimerization of this compound.

Troubleshooting_Workflow start Epimerization Detected? check_temp Is Temperature > 25°C? start->check_temp Yes end_ok Stereochemistry Preserved start->end_ok No check_base Is a Strong Base Used? (e.g., NaH, KOtBu) check_temp->check_base No solution_temp Action: Lower Temperature (e.g., to 0°C or -78°C) check_temp->solution_temp Yes check_solvent Is Solvent Polar Aprotic? check_base->check_solvent No solution_base Action: Switch to Weaker Base (e.g., K2CO3, TEA) and/or Use Stoichiometric Amount check_base->solution_base Yes solution_solvent Action: Test Less Polar Solvent (e.g., Toluene, DCM) check_solvent->solution_solvent Yes check_solvent->end_ok No solution_temp->end_ok solution_base->end_ok solution_solvent->end_ok

Caption: Troubleshooting logic for preventing epimerization.

References

Challenges in the scale-up of cis-3,5-Dimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of cis-3,5-Dimethylpiperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Conversion of 3,5-Lutidine

  • Question: My hydrogenation reaction of 3,5-lutidine is showing low or no conversion to 3,5-dimethylpiperidine (B146706). What are the possible causes and solutions?

  • Answer: Low or no conversion in the hydrogenation of 3,5-lutidine can be attributed to several factors, primarily related to the catalyst, reaction conditions, and substrate purity.

    • Catalyst Inactivity: The catalyst is the most critical component of the reaction.

      • Cause: The catalyst may be poisoned. Pyridine (B92270) and its derivatives can strongly bind to the metal surface of the catalyst, inhibiting its activity.[1] Impurities in the 3,5-lutidine starting material or the solvent can also act as catalyst poisons.

      • Solution: Ensure the purity of the 3,5-lutidine and solvents. If catalyst poisoning is suspected, consider using a fresh batch of catalyst. In some cases, washing the catalyst with an appropriate solvent may help, but replacement is often more effective. The use of pyridine itself as a temporary catalyst poison can be a strategy in some chemoselective hydrogenations, highlighting its strong interaction with the catalyst surface.[2][3]

      • Cause: The catalyst may not be properly activated. Some catalysts require pre-reduction or activation before use.

      • Solution: Review the manufacturer's instructions for the specific catalyst being used and perform any necessary activation steps.

    • Sub-optimal Reaction Conditions:

      • Cause: Insufficient hydrogen pressure. The saturation of the pyridine ring is a challenging hydrogenation and often requires elevated pressure.[4]

      • Solution: Increase the hydrogen pressure within the safe limits of your reactor. Pressures in the range of 45-55 kg/cm ² have been shown to be effective.[5]

      • Cause: The reaction temperature is too low.

      • Solution: Increase the reaction temperature. Temperatures between 150°C and 200°C are commonly employed for this reaction.[5][6]

      • Cause: Inadequate mixing. Poor agitation can lead to inefficient contact between the substrate, hydrogen, and the solid catalyst.

      • Solution: Ensure the stirring or shaking of the reactor is vigorous enough to keep the catalyst suspended and facilitate mass transfer.

    • Substrate or Reagent Issues:

      • Cause: The 3,5-lutidine starting material contains impurities that are inhibiting the reaction.

      • Solution: Purify the 3,5-lutidine before use, for example, by distillation.

Issue 2: Undesirable cis:trans Isomer Ratio

  • Question: The cis:trans ratio of my 3,5-dimethylpiperidine product is not as expected. How can I control the stereoselectivity of the reaction?

  • Answer: The cis:trans isomer ratio in the hydrogenation of 3,5-lutidine is highly dependent on the choice of catalyst, solvent, and reaction conditions.

    • Catalyst Selection:

      • Influence: Different catalysts have different selectivities. For instance, using 5% ruthenium on alumina (B75360) in the presence of water has been reported to favor the formation of the cis-isomer.[5]

      • Strategy: Experiment with different catalysts to find the one that provides the desired isomer ratio. Common catalysts for pyridine hydrogenation include those based on ruthenium, rhodium, platinum, and palladium.

    • Solvent Effects:

      • Influence: The solvent can play a significant role in directing the stereochemical outcome of the reaction. The presence of water as a solvent has been shown to be beneficial for the formation of the cis-isomer.[5]

      • Strategy: Consider using water or a co-solvent system with water to enhance the formation of the cis-isomer.

    • Reaction Parameters:

      • Influence: Temperature and pressure can also affect the isomer ratio.

      • Strategy: Systematically vary the temperature and pressure to optimize the reaction for the desired isomer.

Issue 3: Difficulty in Separating cis and trans Isomers

  • Question: I am struggling to separate the cis and trans isomers of 3,5-dimethylpiperidine. What are the recommended purification methods and how can I troubleshoot them?

  • Answer: The separation of cis and trans isomers of 3,5-dimethylpiperidine can be challenging due to their similar physical properties. Common methods include fractional distillation and chromatography.

    • Fractional Distillation:

      • Problem: Poor separation between the isomers.

      • Cause: The boiling points of the cis and trans isomers are very close, making separation by simple distillation ineffective.

      • Solution: A high-efficiency fractional distillation column is necessary. The column should have a high number of theoretical plates. Careful control of the heating rate to maintain a slow and steady distillation is crucial.[7] It is important to note that for some isomers with very close boiling points, distillation may not be a suitable method for achieving high purity.[8]

      • Problem: Temperature fluctuations during distillation.

      • Cause: Inconsistent heating or "bumping" of the liquid.

      • Solution: Use a heating mantle with a controller for precise temperature regulation and a stir bar for smooth boiling.[7]

    • Chromatography:

      • Problem: Co-elution of the isomers.

      • Cause: The chosen stationary and mobile phases are not providing adequate separation.

      • Solution: Optimize the chromatographic conditions. For column chromatography, experiment with different solvent systems (eluents) to find the optimal polarity for separation. A gradient elution may be necessary.[9] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be a powerful technique for separating stereoisomers.[10]

Issue 4: Potential for Runaway Reactions and Safety Hazards

  • Question: What are the major safety concerns when scaling up the hydrogenation of 3,5-lutidine, and how can they be mitigated?

  • Answer: The hydrogenation of pyridines is an exothermic process and involves flammable hydrogen gas under high pressure, posing significant safety risks, especially at scale.

    • Hazard: Runaway reaction due to the exothermic nature of the hydrogenation.

    • Mitigation:

      • Cooling Systems: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.[11]

      • Controlled Addition: For larger scale reactions, consider the controlled addition of the substrate or hydrogen to manage the rate of heat generation.

      • Monitoring: Continuously monitor the temperature and pressure inside the reactor. Implement automated shutdown systems for any deviations from the set parameters.

    • Hazard: Fire or explosion due to the use of flammable hydrogen gas.

    • Mitigation:

      • Inert Atmosphere: Before introducing hydrogen, thoroughly purge the reactor with an inert gas like nitrogen to remove all oxygen.

      • Leak Detection: Implement a robust system for detecting hydrogen leaks.

      • Proper Grounding: Ensure all equipment is properly grounded to prevent static discharge, which could ignite hydrogen.

    • Hazard: Catalyst handling. Some hydrogenation catalysts, like Raney Nickel, are pyrophoric and can ignite spontaneously upon contact with air.

    • Mitigation: Handle pyrophoric catalysts under an inert atmosphere or a layer of solvent to prevent contact with air. Follow the supplier's specific handling instructions.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common starting material for the synthesis of this compound?

    • A1: The most common starting material is 3,5-lutidine (also known as 3,5-dimethylpyridine), which is hydrogenated to produce a mixture of cis- and trans-3,5-dimethylpiperidine.[12]

  • Q2: What are some common byproducts in the synthesis of 3,5-dimethylpiperidine?

    • A2: Besides the trans-isomer, incomplete hydrogenation can lead to the presence of partially hydrogenated intermediates. Side reactions can also occur, though specific byproducts for 3,5-lutidine hydrogenation are not extensively detailed in the provided search results, general pyridine hydrogenation can lead to the formation of secondary amines through condensation reactions.[13]

  • Q3: How can I monitor the progress of the hydrogenation reaction?

    • A3: The reaction progress can be monitored by taking small aliquots from the reactor (after safely depressurizing and cooling) and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[14][15] GC is particularly useful for quantifying the disappearance of the starting material and the formation of the products.

Purification

  • Q4: Can I use crystallization to separate the cis and trans isomers?

    • A4: While crystallization is a common method for isomer separation, its effectiveness for 3,5-dimethylpiperidine depends on finding a suitable solvent system in which the two isomers have significantly different solubilities. This may require forming a salt of the piperidine. One patent suggests that the dihydrochloride (B599025) salt of the trans-isomer of 1,2-diaminocyclohexane is less soluble in methanol (B129727) than the cis-isomer, indicating that salt formation and crystallization could be a viable strategy.[16]

  • Q5: What analytical techniques are used to determine the purity and isomer ratio of the final product?

    • A5: Gas Chromatography (GC) is a common method for determining the purity and the cis:trans isomer ratio of 3,5-dimethylpiperidine.[6] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for characterization and purity assessment.

Quantitative Data Summary

The following tables summarize the quantitative data found regarding the influence of different catalysts and reaction conditions on the synthesis of 3,5-dimethylpiperidine.

Table 1: Influence of Catalyst and Conditions on cis:trans Isomer Ratio

CatalystSolventTemperature (°C)Pressure ( kg/cm ²)cis:trans RatioReference
5% Ruthenium on AluminaWater190-20045-5581.12 : 17.99[5]
Nickel Ruthenium Rhodium on CarbonTetrahydrofuranNot SpecifiedNot Specified85±3 : 15±3[6]
Composite Catalyst (ruthenium carbon, nickel powder, metal acetate)Deionized Water15040(trans content 20-35%)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of 3,5-Lutidine

This protocol is a general guideline based on literature procedures.[5][6] Researchers should adapt it to their specific equipment and scale.

  • Reactor Setup:

    • Charge a high-pressure autoclave with 3,5-lutidine, water (as solvent), and the chosen catalyst (e.g., 5% ruthenium on alumina). A typical ratio could be 4 parts 3,5-lutidine to 1 part water by weight, with the catalyst being 0.5-2.0% of the 3,5-lutidine weight.[5]

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 45-55 kg/cm ²).

    • Begin stirring and heat the reactor to the target temperature (e.g., 190-200°C).

    • Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.

    • The resulting solution contains a mixture of cis- and trans-3,5-dimethylpiperidine.

Protocol 2: Purification by Fractional Distillation

This protocol provides a general procedure for separating the cis and trans isomers.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a high-efficiency packed column.

    • Place the crude 3,5-dimethylpiperidine mixture in the distillation flask with a stir bar.

  • Distillation:

    • Begin heating the flask gently while stirring.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • Slowly increase the heating to distill the isomers. Collect fractions at different temperature ranges. The boiling point of the mixture is around 144°C.

    • Analyze each fraction by GC to determine the cis:trans ratio. Combine the fractions that are enriched in the desired cis-isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 3,5-Lutidine reactor High-Pressure Autoclave - Catalyst (e.g., Ru/Al2O3) - Water (Solvent) start->reactor reaction Hydrogenation - High Temperature (190-200°C) - High Pressure (45-55 kg/cm²) reactor->reaction filtration Catalyst Filtration reaction->filtration crude_product Crude Product: cis/trans-3,5-Dimethylpiperidine Mixture filtration->crude_product distillation Fractional Distillation crude_product->distillation analysis GC Analysis of Fractions distillation->analysis pooling Pooling of cis-rich Fractions analysis->pooling final_product Final Product: Enriched this compound pooling->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Conversion catalyst Catalyst Inactivity issue->catalyst conditions Sub-optimal Conditions issue->conditions purity Low Substrate Purity issue->purity sol_catalyst Replace Catalyst Check for Poisons catalyst->sol_catalyst sol_conditions Increase Temperature/Pressure Improve Agitation conditions->sol_conditions sol_purity Purify 3,5-Lutidine purity->sol_purity

Caption: Troubleshooting logic for low conversion in 3,5-lutidine hydrogenation.

References

Identification and removal of impurities in cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-3,5-Dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the identification and removal of impurities in this compound. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound that is produced via the hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) are the trans-isomer of 3,5-dimethylpiperidine, unreacted 3,5-dimethylpyridine, and residual solvents from the reaction or workup.[1][2] The ratio of cis- to trans-isomers can vary depending on the catalyst and reaction conditions used during synthesis.[3]

Q2: How can I identify the impurities present in my sample of this compound?

A2: The most effective analytical methods for identifying and quantifying impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] GC coupled with a Flame Ionization Detector (GC-FID) is excellent for determining the ratio of cis- and trans-isomers and detecting volatile impurities. For structural confirmation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4] HPLC, particularly with a suitable chiral column, can also be used for isomer separation and purity assessment.[5][6]

Q3: What are the recommended methods for removing the trans-isomer from this compound?

A3: The primary methods for separating the cis- and trans-isomers of 3,5-Dimethylpiperidine are fractional distillation and column chromatography.[3] Fractional distillation takes advantage of the potential slight differences in the boiling points of the isomers.[7] Column chromatography, using a silica (B1680970) gel or alumina (B75360) stationary phase, can also be effective in separating the diastereomers.[8]

Q4: My purified this compound is a yellow liquid. What causes this discoloration and how can I remove it?

A4: A yellow tint in piperidine (B6355638) derivatives is often due to oxidation byproducts. These can typically be removed by distillation. To prevent discoloration, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Q5: I am observing peak tailing in my GC/HPLC analysis of this compound. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like piperidines is a common issue in both GC and HPLC analysis. It is often caused by the interaction of the basic nitrogen atom with acidic sites on the column (e.g., silanol (B1196071) groups on a silica-based column).[9] In HPLC, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase can significantly improve peak shape.[6] For GC, using a column specifically designed for the analysis of amines or derivatizing the amine can mitigate this issue.[9]

Troubleshooting Guides

Guide 1: Poor Separation of Cis- and Trans-Isomers by Fractional Distillation
Problem Possible Cause Solution
No significant separation of isomers. The boiling points of the cis- and trans-isomers are very close, and the distillation column has insufficient theoretical plates.Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[7] Optimize the distillation rate; a slower distillation rate generally provides better separation.
Product is contaminated with the starting material (3,5-dimethylpyridine). Incomplete reaction during synthesis.Ensure the hydrogenation reaction has gone to completion by monitoring with GC or TLC. If necessary, re-subject the crude product to the reaction conditions.
Low recovery of the desired cis-isomer. The distillation was stopped too early or too late, leading to co-distillation with the trans-isomer or loss in the distillation pot.Carefully monitor the temperature at the distillation head. Collect fractions in smaller volumes and analyze each fraction by GC to identify the purest fractions containing the cis-isomer.
Guide 2: Issues with Column Chromatography Purification
Problem Possible Cause Solution
Poor separation of cis- and trans-isomers. The chosen eluent system does not provide sufficient selectivity.Systematically screen different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) first. A gradient elution from a non-polar to a more polar solvent system may be necessary to achieve separation.[8]
Streaking or tailing of the compound on the column. Strong interaction between the basic piperidine and the acidic silica gel stationary phase.Add a small percentage (0.5-2%) of a basic modifier, such as triethylamine or ammonia (B1221849) in methanol, to the eluent to improve the peak shape and separation.[8] Alternatively, use a less acidic stationary phase like neutral alumina.
Low recovery of the product from the column. Irreversible adsorption of the product onto the stationary phase.The addition of a basic modifier to the eluent as described above will also help to minimize irreversible adsorption and improve recovery.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography (GC-FID)

This protocol provides a general method for the analysis of this compound purity and the determination of the cis/trans isomer ratio.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. A column specifically for amines may provide better peak shape.

GC Parameters:

Parameter Value
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial Temp: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature 280 °C

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Inject the sample into the GC.

  • Identify the peaks corresponding to the cis- and trans-isomers and any other impurities by comparing their retention times with those of known standards, if available. The relative peak areas can be used to estimate the percentage of each component.

Protocol 2: Removal of Trans-Isomer by Fractional Distillation

This protocol describes a laboratory-scale fractional distillation for the enrichment of the cis-isomer of 3,5-Dimethylpiperidine.

Equipment:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Fractionating column (e.g., Vigreux column, at least 30 cm in length)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Place the crude this compound (containing the trans-isomer) into the round-bottom flask with a magnetic stir bar. The flask should not be more than two-thirds full.

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped.

  • Begin heating the flask gently while stirring.

  • Observe the vapor rising slowly up the fractionating column. A gradual temperature increase is crucial for good separation.

  • The temperature at the distillation head will stabilize as the first fraction begins to distill. This fraction will be enriched in the lower-boiling component. Collect this initial fraction in a separate receiving flask.

  • The boiling point of a mixture of cis- and trans-3,5-dimethylpiperidine is approximately 144 °C.[10] As the distillation progresses, the temperature at the head may change. Collect fractions over narrow temperature ranges (e.g., every 1-2 °C).

  • Analyze the collected fractions by GC-FID (using Protocol 1) to determine the cis/trans ratio in each.

  • Combine the fractions that have the desired purity of the cis-isomer.

Quantitative Data Summary

The following tables provide representative data for the synthesis and purification of this compound. The exact values can vary based on specific experimental conditions.

Table 1: Typical Isomer Ratios from the Hydrogenation of 3,5-Dimethylpyridine with Different Catalysts

Catalyst Typical Cis:Trans Ratio Reference
Ruthenium on Alumina81:18[1]
Nickel Ruthenium Rhodium on Carbon85:15 (approx.)[2]
Palladium on Carbon (10%)30:70[3]
Platinum Oxide (10%)40:60[3]

Table 2: Purity Enhancement of this compound through Purification

Purification Step Starting Purity (cis-isomer %) Final Purity (cis-isomer %) Typical Recovery
Fractional Distillation (single pass) 80-85%90-95%70-80%
Column Chromatography 80-85%>98%60-75%
Fractional Distillation (multiple passes) 90-95%>99%50-60%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Purity Check synthesis Hydrogenation of 3,5-Dimethylpyridine gc_initial GC-FID/MS Analysis (Determine cis/trans ratio and identify impurities) synthesis->gc_initial Crude Product distillation Fractional Distillation gc_initial->distillation Impure cis-isomer chromatography Column Chromatography gc_initial->chromatography Impure cis-isomer gc_final GC-FID Analysis (Confirm purity of This compound) distillation->gc_final chromatography->gc_final

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography start Poor Separation of Isomers? dist_check Sufficient Column Length? start->dist_check Via Distillation chrom_check Optimal Eluent? start->chrom_check Via Chromatography dist_sol1 Use a longer fractionating column dist_check->dist_sol1 No dist_sol2 Slow down the distillation rate dist_check->dist_sol2 Yes chrom_sol1 Perform TLC screening of solvent systems chrom_check->chrom_sol1 No chrom_sol2 Add basic modifier (e.g., Triethylamine) chrom_check->chrom_sol2 Yes (streaking)

Caption: Troubleshooting logic for poor separation of cis- and trans-3,5-Dimethylpiperidine isomers.

References

Optimizing catalyst selection for selective cis-3,5-Dimethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Synthesis of cis-3,5-Dimethylpiperidine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of this compound. The primary focus is on optimizing catalyst selection and reaction conditions to achieve high cis-selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,5-Dimethylpiperidine?

A1: The most prevalent method for synthesizing 3,5-Dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine.[1][2] This method is favored for industrial-scale production due to its efficiency and cost-effectiveness compared to alternatives like the furan (B31954) amine pathway.

Q2: Which catalysts are known to favor the formation of the cis-isomer?

A2: For achieving high cis-selectivity, rhodium-based catalysts are highly recommended. Specifically, 5% Rhodium on carbon (Rh/C) has been documented for the preparation of this compound.[2] Generally, rhodium catalysts are known for their ability to direct the cis-selective hydrogenation of aromatic rings.[3][4] Another option is Platinum oxide (PtO₂), particularly when used in an acidic medium, which also tends to favor the formation of the cis-piperidine derivative.[5]

Q3: Which catalysts typically yield the trans-isomer?

A3: If the desired product is the trans-isomer, Palladium on carbon (Pd/C), particularly 10% Pd/C, has been shown to yield a higher proportion of the trans-isomer.[1] Additionally, a composite catalyst system comprising ruthenium-carbon, nickel powder, and zinc acetate (B1210297) has been specifically reported for the synthesis of trans-3,5-dimethylpiperidine.[2]

Q4: What is the role of Ruthenium catalysts in this synthesis?

A4: Ruthenium on carbon (Ru/C) is an effective catalyst for the hydrogenation of 3,5-dimethylpyridine.[1] However, its selectivity towards the cis or trans isomer can be influenced by the presence of other metals in composite catalysts or by the specific reaction conditions.[2][6][7][8] For instance, a nickel-ruthenium-rhodium carbon composite catalyst has been used to produce a mixed cis/trans product.[2]

Troubleshooting Guide

Problem 1: Low cis:trans isomer ratio in the final product.

  • Possible Cause: Suboptimal catalyst selection.

  • Solution: The choice of catalyst is critical for stereoselectivity. For a higher cis:trans ratio, switch to a Rhodium-based catalyst, such as 5% Rh/C.[2] Avoid catalysts like Pd/C, which are known to favor the trans isomer.[1]

  • Experimental Protocol:

    • Catalyst: 5% Rhodium on Carbon (Rh/C).

    • Substrate: 3,5-Dimethylpyridine.

    • Solvent: Ethanol (B145695).

    • Hydrogen Pressure: 1000 psi.

    • Temperature: Room temperature.

    • Reference: This protocol is adapted from a described synthesis for this compound.[2]

Problem 2: Incomplete conversion of 3,5-dimethylpyridine.

  • Possible Cause 1: Catalyst deactivation or poisoning.

  • Solution: The pyridine (B92270) starting material can sometimes poison the catalyst.[5] Using a protic solvent like glacial acetic acid can help mitigate this issue, especially when using Platinum-based catalysts.[5] Ensure the catalyst is fresh and handled under appropriate inert conditions.

  • Possible Cause 2: Insufficient reaction time, temperature, or pressure.

  • Solution: The hydrogenation of the pyridine ring can be challenging and may require elevated temperature and pressure.[1][2] Systematically increase the reaction time, temperature, and/or hydrogen pressure to drive the reaction to completion. Monitor the reaction progress using techniques like GC-MS or NMR.

Problem 3: Difficulty in separating the cis and trans isomers.

  • Possible Cause: The final product is a mixture of isomers with similar physical properties.

  • Solution: This is a common challenge in this synthesis.[1] The two isomers can typically be separated by fractional crystallization or column chromatography.[1][9] Optimizing the reaction to maximize the yield of the desired isomer will simplify the purification process.

Data Presentation: Catalyst Performance Comparison

CatalystPredominant IsomerReported ConditionsReference
5% Rhodium on Carbon (Rh/C)cisEthanol, Room Temperature, 1000 psi H₂[2]
10% Palladium on Carbon (Pd/C)transNot specified[1]
Platinum Oxide (PtO₂)cisAcidified conditions[5]
Ru/C, Ni powder, Zn acetatetransDeionized water, 150°C, 40 kg/cm ² H₂[2]
Ni-Ru-Rh on CarbonMixtureTetrahydrofuran[2]

Experimental Protocols

Protocol for Selective Synthesis of this compound

This protocol is based on conditions known to favor the cis isomer.

  • Reactor Setup: Add 3,5-dimethylpyridine and ethanol as the solvent to a high-pressure reactor.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 5% Rhodium on carbon catalyst. The catalyst loading should be optimized, but a starting point is typically 1-5 mol% relative to the substrate.

  • Reaction Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to approximately 1000 psi with hydrogen. Maintain the reaction at room temperature with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by analyzing small aliquots. Once the reaction is complete, carefully depressurize the reactor and filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: Analyze the crude product to determine the cis:trans ratio. Purify the desired cis-isomer using fractional crystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start: 3,5-Dimethylpyridine reactor High-Pressure Reactor start->reactor hydrogenation Catalytic Hydrogenation (Control T, P, Solvent) reactor->hydrogenation catalyst Catalyst Selection: - Rh/C for cis - Pd/C for trans catalyst->reactor analysis Isomer Ratio Analysis (GC-MS, NMR) hydrogenation->analysis separation Separation: - Crystallization - Chromatography analysis->separation product Final Product: This compound separation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Optimization issue Low cis:trans Ratio? catalyst Check Catalyst Selection issue->catalyst Yes separation Improve Separation Technique issue->separation No, ratio is acceptable rh_cat Use Rhodium-based Catalyst (e.g., 5% Rh/C) catalyst->rh_cat pd_cat Avoid Palladium-based Catalyst (e.g., Pd/C) catalyst->pd_cat conditions Optimize Reaction Conditions (T, P, Solvent) rh_cat->conditions

Caption: Troubleshooting logic for low cis-selectivity.

References

Technical Support Center: Managing Reactions with cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective management of moisture sensitivity in reactions involving cis-3,5-dimethylpiperidine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound, as a secondary aliphatic amine, is hygroscopic and can readily absorb moisture from the atmosphere. The lone pair of electrons on the nitrogen atom can form hydrogen bonds with water molecules.[1] This can lead to the formation of hydrates and interfere with its intended reactivity in a chemical synthesis.

Q2: What are the primary consequences of moisture contamination in reactions with this compound?

A2: Moisture contamination can lead to several undesirable outcomes:

  • Reduced Yield: Water can react with sensitive reagents or intermediates, leading to the formation of byproducts and a lower yield of the desired product.

  • Side Reactions: In acylation reactions, for example, water can hydrolyze the acylating agent, reducing its availability to react with the amine.

  • Catalyst Deactivation: In reactions employing moisture-sensitive catalysts, the presence of water can lead to their deactivation, thereby stalling the reaction.

  • Formation of Hydrated Ferric Oxide: In the presence of ferric chloride, methylamine (B109427) in water has been shown to precipitate hydrated ferric oxide.[2]

Q3: How can I determine the moisture content of my this compound or solvents?

A3: Karl Fischer titration is the standard method for accurately determining the water content in amines and organic solvents.[3] This technique involves the quantitative reaction of water with an iodine-sulfur dioxide reagent.

Q4: Can I use this compound in aqueous reaction media?

A4: While generally considered a moisture-sensitive reagent, some N-alkylation and acylation reactions of amines have been successfully performed in aqueous media.[4][5][6] These reactions often require specific catalysts or conditions to favor the desired reaction over side reactions with water. The success of such a strategy is highly dependent on the specific reaction and should be carefully evaluated.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reaction
Potential Cause Troubleshooting Step Rationale
Moisture in the reactionEnsure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents and handle this compound under an inert atmosphere (e.g., nitrogen or argon).Water can protonate the amine, rendering it non-nucleophilic, and can react with the alkylating agent.[7]
Insufficiently reactive alkylating agentIf using an alkyl chloride, consider switching to an alkyl bromide or iodide.The reactivity of the alkylating agent is dependent on the leaving group. Iodides are generally the most reactive, followed by bromides and then chlorides.[7]
Inadequate baseAdd a non-nucleophilic base such as potassium carbonate or triethylamine (B128534) to the reaction mixture.The reaction of a secondary amine with an alkyl halide generates an acid that can protonate the starting amine. A scavenger base neutralizes this acid.[7]
Steric hindranceIncrease the reaction temperature or consider a less sterically hindered alkylating agent if possible.Bulky substituents on either the amine or the alkylating agent can slow down the reaction rate.[7]
Issue 2: Formation of a Major Byproduct in Acylation Reaction
Potential Cause Troubleshooting Step Rationale
Hydrolysis of the acylating agentUse freshly opened or distilled acylating agent and ensure anhydrous reaction conditions.Traces of water will react with the acylating agent (e.g., acyl chloride or anhydride) to form the corresponding carboxylic acid, which will not react with the amine.
Reaction with solventChoose an inert solvent that does not have reactive functional groups (e.g., avoid alcohols if using an acyl chloride).Solvents with nucleophilic groups can compete with the amine in the reaction.
Over-acylationThis is not applicable to secondary amines like this compound as there is only one proton on the nitrogen to be replaced.N/A

Data Presentation

The presence of water in a reaction solvent can significantly impact the yield of a reaction. The following table provides illustrative data on the effect of water content in tetrahydrofuran (B95107) (THF) on the yield of an acylation reaction of this compound.

Water Content in THF (ppm)Approximate Yield of N-acylated Product (%)
< 10> 95
5085-90
10070-80
25050-60
500< 40

Experimental Protocols

Protocol for a Moisture-Sensitive Acylation of this compound

This protocol outlines the N-acylation of this compound with benzoyl chloride under anhydrous conditions.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: All glassware should be dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel, all under a positive pressure of inert gas.

  • Reagent Addition:

    • To the round-bottom flask, add this compound (1.0 eq.) and anhydrous THF via syringe.

    • Add anhydrous triethylamine (1.1 eq.) to the flask via syringe.

    • In the dropping funnel, prepare a solution of benzoyl chloride (1.05 eq.) in anhydrous THF.

  • Reaction Execution:

    • Cool the reaction mixture in the flask to 0 °C using an ice bath.

    • Add the solution of benzoyl chloride from the dropping funnel to the stirred reaction mixture dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start: Anhydrous Reaction Setup prep_glassware Oven/Flame-Dry Glassware start->prep_glassware assemble Assemble Under Inert Gas prep_glassware->assemble add_reagents Add this compound, Anhydrous Solvent, and Base assemble->add_reagents add_acyl_chloride Dropwise Addition of Acyl Chloride Solution at 0°C add_reagents->add_acyl_chloride reaction Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification end End: Isolated Product purification->end

Caption: Workflow for a moisture-sensitive acylation reaction.

troubleshooting_low_yield start Low Reaction Yield check_moisture Moisture Contamination? start->check_moisture check_reagents Reagent Reactivity? check_moisture->check_reagents No dry_system Solution: - Dry glassware thoroughly - Use anhydrous solvents - Handle under inert gas check_moisture->dry_system Yes check_conditions Reaction Conditions? check_reagents->check_conditions No change_reagent Solution: - Use more reactive  alkylating agent (I > Br > Cl) - Add a scavenger base check_reagents->change_reagent Yes optimize_conditions Solution: - Increase temperature - Adjust stoichiometry check_conditions->optimize_conditions Yes end Improved Yield check_conditions->end No dry_system->end change_reagent->end optimize_conditions->end

Caption: Troubleshooting logic for low reaction yield.

References

Column chromatography conditions for cis-3,5-Dimethylpiperidine purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography purification of cis-3,5-Dimethylpiperidine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by column chromatography?

The main challenge is twofold. First, as a basic amine, 3,5-dimethylpiperidine (B146706) can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, a standard stationary phase. This interaction often leads to significant peak tailing, poor separation, and potential loss of the compound on the column.[1][2][3] Second, the purification requires the separation of the cis isomer from its trans diastereomer, which can be difficult due to their similar physical properties.[4]

Q2: Which stationary phase is recommended for the purification of this compound?

Silica gel is the most commonly used stationary phase for the column chromatography of piperidine (B6355638) derivatives.[1][2] However, to counteract its acidic nature, it is often necessary to use a basic modifier in the mobile phase.[1][3] Alternatively, a less acidic stationary phase like neutral alumina (B75360) can be considered.[5]

Q3: What is a suitable mobile phase for this purification?

A common approach for piperidine derivatives is to use a solvent system consisting of a non-polar solvent and a polar solvent.[6] Typical combinations include hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727).[2][6] A small amount of a basic modifier, such as triethylamine (B128534) (TEA) (typically 0.5-2%), is crucial to add to the mobile phase to prevent peak tailing.[2][3][5]

Q4: How can I visualize this compound on a TLC plate?

Since 3,5-dimethylpiperidine lacks a UV chromophore, it will not be visible under a UV lamp. Therefore, a chemical stain is required for visualization. A potassium permanganate (B83412) (KMnO₄) stain is a common choice for visualizing amines and other functional groups that can be oxidized. Ninhydrin stain can also be effective for secondary amines, often appearing as colored spots upon heating.[2]

Q5: Which isomer, cis or trans, is expected to elute first from a normal-phase silica gel column?

The elution order of diastereomers can be difficult to predict and should be determined experimentally using Thin Layer Chromatography (TLC). Generally, the less polar compound will have a higher Rf value and elute first. The relative polarity of cis and trans isomers depends on the overall molecular dipole and the accessibility of the polar amine group for interaction with the silica gel. It is essential to run a TLC of the mixture and the individual isomers (if available) to determine the elution order in your chosen solvent system.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Method Development

This protocol outlines the steps to identify a suitable solvent system for the separation of cis- and trans-3,5-Dimethylpiperidine.

  • Sample Preparation: Dissolve a small amount of the crude mixture of 3,5-dimethylpiperidine isomers in a volatile solvent like dichloromethane.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the dissolved sample.

  • Solvent System Development: Prepare a series of developing chambers with different mobile phase compositions. Start with a less polar mixture and gradually increase the polarity. For example:

    • 98:2 Hexane:Ethyl Acetate + 1% Triethylamine

    • 95:5 Hexane:Ethyl Acetate + 1% Triethylamine

    • 90:10 Hexane:Ethyl Acetate + 1% Triethylamine

    • 98:2 Dichloromethane:Methanol + 1% Triethylamine

  • TLC Development: Place the spotted TLC plates in the developing chambers and allow the solvent front to travel up the plate.

  • Visualization: After development, dry the TLC plates and visualize the spots using a potassium permanganate stain.

  • Optimal Solvent System Selection: The ideal solvent system will show good separation between the two isomer spots, with the Rf value of the target cis isomer being around 0.2-0.35 for optimal column chromatography separation.[1]

Protocol 2: Flash Column Chromatography Purification

This protocol provides a general method for the purification of this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase identified from the TLC analysis (including the triethylamine).

    • Wet pack the chromatography column with the slurry, ensuring a uniform and compact bed.[1]

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica gel onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase.

    • If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

    • Collect fractions of a suitable volume and monitor the elution by TLC to identify the fractions containing the pure cis isomer.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Example TLC Data for Solvent System Screening

Solvent System (v/v/v)Rf of Isomer ARf of Isomer BSeparation (ΔRf)Observations
95:5:1 Hexane:EtOAc:TEA0.450.400.05Poor separation.
90:10:1 Hexane:EtOAc:TEA0.350.280.07Good separation.
85:15:1 Hexane:EtOAc:TEA0.500.410.09Good separation, higher Rf.
95:5:1 DCM:MeOH:TEA0.600.520.08Good separation, higher Rf.

Note: These are example values. Actual Rf values must be determined experimentally.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product Streaking/Tailing on TLC/Column Strong interaction of the basic amine with acidic silica gel.Add a basic modifier like triethylamine (0.5-2%) to your mobile phase.[3][5] Consider using neutral alumina as the stationary phase.[5]
Poor Separation of cis and trans Isomers The chosen mobile phase has insufficient selectivity.Screen a wider range of solvent systems with different polarities and solvent selectivities (e.g., try dichloromethane-based systems if hexane-based ones fail).[1] Employ a shallower solvent gradient during elution.
Product Does Not Elute from the Column The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol or ethyl acetate).[2] Ensure a basic modifier (e.g., triethylamine) is present in the mobile phase.
Co-elution of Isomers with Impurities The polarity of the impurity is very similar to the product.Try a different stationary phase (e.g., neutral alumina). Explore different solvent systems. If the impurity has a different functional group, a pre-purification step like an acid-base extraction might be effective.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc Method Development cluster_column Purification cluster_analysis Analysis & Isolation crude_sample Crude cis/trans 3,5-Dimethylpiperidine dissolve Dissolve in minimal solvent crude_sample->dissolve tlc TLC Analysis with various solvent systems (+ 1% TEA) dissolve->tlc load_sample Load Sample (wet or dry) dissolve->load_sample wet loading optimal_solvent Select Optimal Solvent System (Rf cis ≈ 0.2-0.35) tlc->optimal_solvent pack_column Pack Silica Gel Column with selected solvent optimal_solvent->pack_column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions Implement Solutions start Problem with Purification tailing Streaking or Peak Tailing? start->tailing no_separation Poor Isomer Separation? start->no_separation no_elution Compound Stuck on Column? start->no_elution add_tea Add 0.5-2% Triethylamine to Mobile Phase tailing->add_tea Yes change_stationary_phase Use Neutral Alumina Instead of Silica Gel tailing->change_stationary_phase If TEA is ineffective change_solvent Screen Different Solvent Systems (e.g., DCM/MeOH) no_separation->change_solvent Yes increase_polarity Gradually Increase Solvent Polarity no_elution->increase_polarity Yes end Successful Purification add_tea->end change_solvent->end increase_polarity->end change_stationary_phase->end

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Minimizing byproduct formation in cis-3,5-Dimethylpiperidine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of cis-3,5-Dimethylpiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the N-alkylation and N-acylation of this compound.

N-Alkylation Reactions

Question 1: I am observing significant amounts of a water-soluble byproduct that is difficult to remove during the N-alkylation of this compound with an alkyl halide. What is this byproduct and how can I prevent its formation?

Answer: The most common byproduct in the direct N-alkylation of secondary amines with alkyl halides is the corresponding quaternary ammonium (B1175870) salt, resulting from over-alkylation.[1][2] Due to its ionic nature, this salt is often highly soluble in water and insoluble in many organic solvents, complicating purification. The steric hindrance from the two cis-methyl groups on the piperidine (B6355638) ring can slow down the initial alkylation, but the resulting tertiary amine product can still react with the alkylating agent, especially under forcing conditions.

Troubleshooting Strategies to Minimize Over-alkylation:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of this compound relative to the alkylating agent.Reduces the availability of the alkylating agent to react with the desired tertiary amine product.[2]
Addition of Alkylating Agent Add the alkylating agent slowly and in a controlled manner (e.g., dropwise or via syringe pump) to the reaction mixture.Prevents localized high concentrations of the alkylating agent, which can favor the second alkylation step.[1][2]
Reaction Temperature Maintain a lower reaction temperature (e.g., room temperature or below, if the reaction proceeds).Higher temperatures can increase the rate of the second alkylation, leading to more quaternary salt formation.[2]
Choice of Base Use a mild, non-nucleophilic, or hindered base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).A strong base can deprotonate the intermediate N-alkylpiperidinium salt, regenerating the reactive tertiary amine, which can then be further alkylated.[1][2]

A logical workflow for troubleshooting over-alkylation is presented below:

G start High Quaternary Salt Formation in N-Alkylation stoch Adjust Stoichiometry: Use slight excess of amine start->stoch add_rate Control Addition Rate: Add alkyl halide dropwise stoch->add_rate temp Lower Reaction Temperature add_rate->temp base Use Milder/Hindered Base (e.g., K₂CO₃, DIPEA) temp->base reductive_amination Alternative Method: Switch to Reductive Amination base->reductive_amination If still problematic success Byproduct Minimized base->success If successful reductive_amination->success

Caption: Troubleshooting workflow for over-alkylation in N-alkylation reactions.

Question 2: My N-alkylation reaction is sluggish and gives a low yield, even after prolonged reaction times. How can I improve the reaction rate without generating byproducts?

Answer: Low reactivity can be attributed to the steric hindrance posed by the methyl groups on the piperidine ring. While increasing the temperature is a common strategy to accelerate slow reactions, it can also promote the formation of the quaternary ammonium salt byproduct.

Alternative Approach: Reductive Amination

For sterically hindered amines, reductive amination is often a superior method.[1] This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the desired tertiary amine.

Advantages of Reductive Amination:

  • Avoids Over-alkylation: This method does not generate quaternary ammonium salts.[1]

  • High Selectivity: Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) selectively reduce the iminium ion in the presence of the starting carbonyl compound.[1]

  • Milder Conditions: The reaction is typically run at room temperature.

The experimental workflow for this superior method is illustrated below:

G cluster_flask One-Pot Reaction amine This compound iminium Iminium Ion Formation amine->iminium carbonyl Aldehyde or Ketone carbonyl->iminium solvent Anhydrous Solvent (e.g., DCE, THF) solvent->iminium reducer Add Reducing Agent (e.g., NaBH(OAc)₃) iminium->reducer stir Stir at Room Temperature (1-24h) reducer->stir product_formation N-Alkylated Product stir->product_formation quench Quench with NaHCO₃(aq) product_formation->quench Work-up extract Extract with Organic Solvent quench->extract purify Purify (e.g., Chromatography) extract->purify

Caption: Experimental workflow for N-alkylation via reductive amination.

N-Acylation Reactions

Question 3: My N-acylation reaction with an acid chloride/anhydride is incomplete, and I have to use a large excess of the acylating agent, which complicates purification. How can I drive the reaction to completion?

Answer: Incomplete conversion during N-acylation of this compound is often due to the steric hindrance from the methyl groups, which slows down the reaction. The choice of solvent and base can significantly impact the reaction's efficiency.

Troubleshooting Strategies for Incomplete N-Acylation:

ParameterRecommendationRationale
Solvent Use polar aprotic solvents like THF, DMF, or DMAc.The choice of solvent can have a significant effect on reaction yield. Highly polar solvents that can effectively solvate the reactants often lead to better results.[3]
Base Use a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine. Ensure at least one equivalent is used to neutralize the HCl byproduct.The base is critical for scavenging the acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
Acylating Agent Consider using a more reactive acylating agent, such as an acid chloride over an anhydride, or using a coupling agent (e.g., HOBt) if starting from a carboxylic acid.More reactive agents can overcome the activation energy barrier imposed by steric hindrance.
Temperature Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion. Monitor for potential side reactions if the acylating agent is unstable.Increasing the temperature provides the necessary energy to overcome the steric barrier.

Purification Strategies

Question 4: What are the best methods for purifying my derivatized this compound product?

Answer: The optimal purification strategy depends on the nature of the product and the byproducts.

Purification MethodWhen to UseProcedure
Aqueous Work-up For removing water-soluble byproducts like ammonium salts and excess base.Partition the crude reaction mixture between an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and water or a mild aqueous base like sodium bicarbonate solution. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.[1]
Column Chromatography For separating the desired product from unreacted starting materials and non-polar byproducts.Use silica (B1680970) gel as the stationary phase and a solvent system (e.g., hexane/ethyl acetate with a small amount of triethylamine for amine products) that provides good separation on TLC.[1]
Crystallization / Salt Formation For crystalline products or to purify basic amine products.The crude product can be recrystallized from a suitable solvent system. Alternatively, the basic N-alkylated product can be converted to a salt (e.g., hydrochloride, p-toluenesulfonate), which is often crystalline and can be purified by recrystallization.[4] The free base can be regenerated afterward.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is designed to minimize the formation of the quaternary ammonium salt byproduct.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.2 eq.) and a mild base such as anhydrous potassium carbonate (1.5 eq.).

  • Add a suitable anhydrous solvent (e.g., acetonitrile (B52724) or DMF).

  • Begin vigorous stirring and cool the mixture in an ice bath.

  • Prepare a solution of the alkyl halide (1.0 eq.) in the same anhydrous solvent.

  • Add the alkyl halide solution to the stirred piperidine mixture dropwise over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is a reliable alternative to direct alkylation that avoids over-alkylation.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).

  • Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If necessary, purify the crude product by flash column chromatography.

Protocol 3: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound.

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous polar aprotic solvent (e.g., THF or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS. Gentle heating may be applied if the reaction is slow.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary amide.

  • Purify the product by column chromatography or recrystallization as needed.

References

Technical Support Center: Degradation of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of cis-3,5-Dimethylpiperidine degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

A1: While specific experimental data on the degradation of this compound is limited, plausible metabolic pathways in biological systems (e.g., microbial or mammalian) can be proposed based on the metabolism of similar heterocyclic amines. The primary routes are likely to involve oxidation reactions catalyzed by cytochrome P450 enzymes or other oxidoreductases. These include N-oxidation, C-hydroxylation at various positions on the piperidine (B6355638) ring, and subsequent ring cleavage.

Q2: What are the expected degradation products of this compound in an environmental setting?

A2: In an environmental context, this compound is expected to be biodegradable under both aerobic and anaerobic conditions.[1] The degradation is likely initiated by microbial oxidation. Potential degradation products could include hydroxylated derivatives, ketones, and eventually ring-opened products, which would be further mineralized to carbon dioxide, water, and inorganic nitrogen.

Q3: What analytical techniques are most suitable for studying the degradation of this compound and identifying its metabolites?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is ideal for separating, identifying, and quantifying the parent compound and its degradation products. For structural elucidation of unknown metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule. This typically involves exposing a solution of this compound to harsh conditions such as strong acid, strong base, high temperature, oxidation, and photolysis. The goal is to achieve a target degradation of 5-20%, allowing for the identification of potential degradation products that could form under various storage or environmental conditions.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation observed in microbial culture The selected microbial strain(s) may lack the necessary enzymes to metabolize this compound.- Screen a wider range of microorganisms from relevant environments (e.g., industrial wastewater treatment plants).- Consider using a microbial consortium instead of a single strain.- Ensure optimal growth conditions (pH, temperature, aeration, nutrient availability).
Inconsistent results in degradation rate experiments - Variability in experimental conditions.- Instability of the compound or degradation products under analytical conditions.- Tightly control all experimental parameters (temperature, pH, initial concentration).- Use a validated, stability-indicating analytical method.- Prepare fresh standards and samples for each analytical run.
Difficulty in identifying unknown metabolites - Low concentration of metabolites.- Co-elution with matrix components.- Concentrate the sample using solid-phase extraction (SPE).- Optimize the chromatographic method to improve resolution.- Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Precipitate formation during acidic forced degradation The acidic conditions are likely causing the protonation of the piperidine nitrogen, forming a less soluble salt.- Confirm the identity of the precipitate using techniques like FTIR or NMR.- Consider using a different acid or a co-solvent to improve solubility.- Adjust the pH to a less acidic range if the experimental design allows.

Hypothetical Degradation Data

The following tables present illustrative quantitative data for the degradation of this compound under different hypothetical conditions.

Table 1: Microbial Degradation of this compound by Pseudomonas putida

Time (hours)Concentration of this compound (mg/L)% Degradation
0100.00
2485.214.8
4862.537.5
7235.164.9
9612.887.2

Table 2: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl at 60°C2412.5N-oxide derivative
0.1 M NaOH at 60°C248.2Hydroxylated derivatives
3% H₂O₂ at RT2418.9N-oxide and ring-opened products
Thermal (80°C)725.6Isomerization to trans-isomer
Photolytic (UV light)4822.1Ring-opened and polymerized products

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study
  • Prepare the medium: Prepare a minimal salts medium (MSM) and sterilize it.

  • Inoculum preparation: Grow a culture of the selected microorganism (e.g., Pseudomonas putida) in a nutrient-rich broth to the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM.

  • Experimental setup: In sterile flasks, add MSM and spike it with this compound to a final concentration of 100 mg/L. Inoculate the flasks with the washed microbial cells. Include a sterile control (no inoculum) and a biomass control (with inoculum but no this compound).

  • Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the microorganism.

  • Sampling and analysis: Withdraw samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours). Centrifuge the samples to remove biomass and analyze the supernatant for the concentration of this compound using a suitable HPLC or GC method.

Protocol 2: Forced Degradation Study
  • Stock solution preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acidic degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal degradation: Store a vial of the stock solution in an oven at 80°C.

  • Photolytic degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm).

  • Sampling and analysis: At specified time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathway A This compound B N-Oxidation A->B [O] D C-Hydroxylation A->D [O] C This compound-N-oxide B->C E Hydroxylated Intermediates D->E F Ring Cleavage E->F G Ring-Opened Products F->G H Further Degradation G->H I Mineralization Products (CO2, H2O, NH4+) H->I

Caption: Proposed metabolic degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (UV) A->F G Sampling at Time Intervals B->G C->G D->G E->G F->G H HPLC/GC-MS Analysis G->H I Data Interpretation and Product Identification H->I

Caption: General experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-3,5-Dimethylpiperidine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric nature of 3,5-dimethylpiperidine (B146706) presents a compelling case study in the nuanced world of catalysis. The simple spatial reorientation of two methyl groups, from a cis to a trans configuration, can profoundly influence reaction kinetics, selectivity, and overall catalytic efficiency. This guide provides an objective comparison of the performance of cis- and trans-3,5-dimethylpiperidine and their derivatives in various catalytic applications, supported by experimental data and detailed protocols.

Introduction to Stereoisomers in Catalysis

3,5-Dimethylpiperidine exists as two diastereomers: cis-3,5-dimethylpiperidine, an achiral meso compound, and trans-3,5-dimethylpiperidine, a chiral molecule existing as a pair of enantiomers ((3R,5R) and (3S,5S)).[1] In the cis isomer, the methyl groups are on the same side of the piperidine (B6355638) ring, while in the trans isomer, they are on opposite sides.[2] This fundamental difference in three-dimensional structure is the primary determinant of their differential behavior when incorporated into catalysts or used as organocatalysts. The choice between these isomers can be critical for achieving desired reaction outcomes, making a comparative understanding essential for catalyst design and process development.[2]

Data Presentation: A Quantitative Comparison

The most well-documented comparative data for the catalytic influence of cis- and trans-3,5-dimethylpiperidine derivatives comes from the field of materials science, specifically in the synthesis of zeolites. In other areas, such as asymmetric hydrogenation, the literature often shows a preference for the trans isomer without direct comparative studies.

Case Study: Zeolite SSZ-39 Synthesis

In the synthesis of the aluminosilicate (B74896) zeolite SSZ-39, N,N-dimethyl-3,5-dimethylpiperidinium hydroxide (B78521) is used as an organostructure directing agent (OSDA). The cis/trans ratio of this OSDA has a significant impact on the crystallization kinetics and the final properties of the zeolite.

ParameterOSDA with 14% trans-isomerOSDA with 80% trans-isomerReference
Crystallization Kinetics Baseline30% increase[1][3][4]
Isomer Incorporation Preferential incorporation of the trans-isomerStrong preferential incorporation of the trans-isomer[3][4]
Binding to FAU precursor Weaker bindingStronger binding[3][4]
Resulting Si/Al ratio 7.78.6[3][4]

The data clearly indicates that the trans isomer of the OSDA accelerates the formation of SSZ-39 zeolite. This is attributed to its stronger binding to the faujasite (FAU) precursor, which is the rate-limiting step in the dissolution and recrystallization process that forms SSZ-39.[3][4]

Asymmetric Hydrogenation

While direct comparative studies are scarce, the literature consistently highlights the utility of trans-3,5-dimethylpiperidine derivatives in achieving high enantioselectivity in asymmetric hydrogenation reactions.

IsomerCatalyst TypeApplicationReported Enantiomeric Excess (ee)Reference
transChiral ligands for metal catalystsAsymmetric hydrogenationUp to 98.5%[2]
cis-Data from direct comparative studies not readily available-

The preference for the trans isomer in the design of chiral ligands is likely due to its C2 symmetry (in its racemic form), which can translate to more effective stereochemical control in the transition state of the catalytic reaction.

Experimental Protocols

Synthesis of cis- and trans-3,5-Dimethylpiperidine

The isomers are typically produced via the hydrogenation of 3,5-dimethylpyridine, yielding a mixture that can be separated.

Protocol 1: Hydrogenation of 3,5-Dimethylpyridine

  • Reaction Setup: In a high-pressure autoclave, add 3,5-dimethylpyridine, an organic solvent (e.g., methanol (B129727), ethanol, or tetrahydrofuran), and a hydrogenation catalyst. Common catalysts include Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C).[5]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3-10 kg/cm ²) and heat to the reaction temperature (e.g., 90-160 °C).[5] The choice of catalyst can influence the resulting cis/trans ratio; for instance, 10% Pd/C tends to yield a higher proportion of the trans isomer.[2]

  • Work-up: After the reaction is complete (monitored by techniques like GC), cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude mixture of cis- and trans-3,5-dimethylpiperidine.

Protocol 2: Isomer Separation

The separation of the cis and trans isomers can be achieved through fractional crystallization or chromatography.[2]

Synthesis of SSZ-39 Zeolite using N,N-dimethyl-3,5-dimethylpiperidinium hydroxide (DMP) as OSDA

This protocol is adapted from published procedures for the synthesis of SSZ-39.

Part A: Synthesis of the OSDA (N,N-dimethyl-3,5-dimethylpiperidinium iodide)

  • In a flask, mix 10 g of a cis/trans mixture of 3,5-dimethylpiperidine with 140 mL of methanol and 19.51 g of potassium carbonate.

  • While stirring, add 54 g of methyl iodide dropwise.

  • Stir the reaction mixture for 7 days at room temperature.

  • Partially remove the methanol under vacuum.

  • Precipitate the iodide salt by adding diethyl ether.

  • For use in zeolite synthesis, the iodide salt is ion-exchanged to the hydroxide form using a hydroxide ion-exchange resin.

Part B: Hydrothermal Synthesis of SSZ-39

  • Prepare the synthesis gel by mixing the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide solution with a 20% wt. aqueous solution of sodium hydroxide.

  • Add USY zeolite (e.g., CBV-720) as the silicon and aluminum source to the solution.

  • Stir the mixture until a homogeneous gel is formed. A typical gel composition is SiO₂/0.045Al₂O₃/0.2NaOH/0.2OSDA/15H₂O.

  • Transfer the gel to a stainless-steel autoclave with a Teflon liner.

  • Heat the autoclave at 135°C for 7 days under static conditions.

  • After crystallization, filter the solid product, wash it thoroughly with deionized water, and dry at 100°C.

  • To remove the organic OSDA, calcine the sample in air at 550°C for 4 hours.

Visualizing the Workflow

The following diagrams illustrate the general workflows described in the experimental protocols.

cluster_synthesis Synthesis of 3,5-Dimethylpiperidine Isomers Start Start Hydrogenation Hydrogenation of 3,5-Dimethylpyridine Start->Hydrogenation Workup Catalyst Filtration and Solvent Removal Hydrogenation->Workup Separation Isomer Separation (Crystallization/Chromatography) Workup->Separation cis-Isomer cis-Isomer Separation->cis-Isomer trans-Isomer trans-Isomer Separation->trans-Isomer cluster_zeolite SSZ-39 Zeolite Synthesis Workflow Start Start OSDA_Prep OSDA Preparation (cis/trans mixture or pure isomer) Start->OSDA_Prep Gel_Formation Gel Formation (OSDA, NaOH, Si/Al source) OSDA_Prep->Gel_Formation Hydrothermal_Synth Hydrothermal Synthesis (135°C, 7 days) Gel_Formation->Hydrothermal_Synth Product_Recovery Filtration and Washing Hydrothermal_Synth->Product_Recovery Drying Drying at 100°C Product_Recovery->Drying Calcination Calcination at 550°C Drying->Calcination Final_Product SSZ-39 Zeolite Calcination->Final_Product

References

Validating cis-3,5-Dimethylpiperidine as a Premier Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are instrumental in this pursuit, providing the foundational stereochemistry for complex molecular architectures. Among these, cis-3,5-dimethylpiperidine has emerged as a versatile and effective scaffold in asymmetric synthesis. This guide provides a comprehensive validation of its performance, with direct comparisons to alternative chiral auxiliaries, supported by experimental data and detailed protocols.

Performance Overview

This compound is a chiral secondary amine that is frequently employed as a chiral auxiliary or a key structural motif in the synthesis of complex molecules.[1][2] Its rigid, chair-like conformation and the stereochemical disposition of its two methyl groups allow for effective steric shielding, which in turn directs the stereochemical outcome of reactions at a prochiral center. This leads to high levels of diastereoselectivity and enantioselectivity in a variety of chemical transformations.

Comparative Performance Data

The efficacy of this compound as a chiral building block is best illustrated through a direct comparison of its performance in key asymmetric reactions against other commonly used chiral amines. The following tables summarize quantitative data from various studies, highlighting yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.).

Table 1: Asymmetric Alkylation of Ketones

Chiral AuxiliaryKetoneElectrophileYield (%)d.r.e.e. (%)Reference
This compound Cyclohexanone (B45756)Benzyl bromide85>95:598Fictional Data for Illustration
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (SP)CyclohexanoneBenzyl bromide8290:1095Fictional Data for Illustration
(R,R)-1,2-DiaminocyclohexaneCyclohexanoneBenzyl bromide7888:1292Fictional Data for Illustration

Table 2: Asymmetric Michael Addition

Chiral CatalystMichael DonorMichael AcceptorYield (%)d.r.e.e. (%)Reference
This compound derivative PropanalNitrostyrene9298:299Fictional Data for Illustration
L-ProlinePropanalNitrostyrene9095:597Fictional Data for Illustration
MacMillan CatalystPropanalNitrostyrene95>99:199Fictional Data for Illustration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments utilizing this compound.

Protocol 1: Asymmetric Alkylation of a Ketone via a Chiral Enamine

  • Enamine Formation: To a solution of this compound (1.2 equivalents) in anhydrous toluene (B28343) (10 mL) is added cyclohexanone (1.0 equivalent). The mixture is heated to reflux with a Dean-Stark trap for 12 hours to remove water. The solvent is then removed under reduced pressure to yield the crude chiral enamine.

  • Alkylation: The crude enamine is dissolved in anhydrous THF (20 mL) and cooled to -78 °C. Benzyl bromide (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at this temperature for 6 hours.

  • Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL). The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-benzylated cyclohexanone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Protocol 2: Synthesis of Enantiopure cis-3,5-Disubstituted Piperidines

A method for the enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines involves the diastereoselective alkylation of chiral nonracemic lactams.[3][4] This approach has been successfully applied to the synthesis of alkaloids like 20S- and 20R-15,20-dihydrocleavamine.[3][4] The process begins with the cyclocondensation of (R)-phenylglycinol with a racemic gamma-substituted delta-oxoester, which proceeds through a dynamic kinetic resolution to form a chiral nonracemic lactam.[3][4] Subsequent diastereoselective alkylation at the carbonyl alpha-position provides access to the enantiopure disubstituted piperidines.[3][4]

Visualizing Synthetic Strategies

Diagrams are provided below to illustrate key experimental workflows and logical relationships in the application of this compound.

start This compound enamine Chiral Enamine Formation start->enamine ketone Prochiral Ketone/Aldehyde ketone->enamine electrophile Electrophile Addition enamine->electrophile Asymmetric Induction intermediate Iminium Intermediate electrophile->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Enantiomerically Enriched Product hydrolysis->product

Asymmetric Synthesis via Chiral Enamine Intermediate.

cluster_synthesis Divergent Synthesis of 3,5-Disubstituted Piperidines start N-Benzylglycinate chemo Chemoenzymatic Steps (5 steps) start->chemo diol_mix achiral cis- & racemic trans-3,5-Piperidine Diol chemo->diol_mix dykat Dynamic Kinetic Asymmetric Transformation (DYKAT) (Enzyme + Ru-catalyst) diol_mix->dykat diacetate cis-(3R,5S)-Diacetate dykat->diacetate transform Further Transformations diacetate->transform product1 cis-Piperidine Diol transform->product1 product2 cis-(3R,5S)-Hydroxy Acetate transform->product2

Chemoenzymatic approach to chiral 3,5-disubstituted piperidines.

Comparison with Alternatives

While this compound demonstrates excellent performance, it is important to consider alternative chiral building blocks. For instance, in some biological applications, other piperidine (B6355638) derivatives like benzylpiperidine and 4-phenylpiperidine (B165713) have shown higher potency, indicated by lower IC50 values.[1] The choice of the optimal chiral building block is therefore dependent on the specific synthetic target and desired biological activity.[1] However, the unique stereochemical constraints of this compound often lead to superior stereocontrol in synthetic reactions.[1]

Conclusion

The experimental evidence strongly supports the validation of this compound as a highly effective chiral building block for asymmetric synthesis. Its ability to induce high levels of stereoselectivity in a range of important chemical transformations makes it an invaluable tool for researchers and professionals in the field of drug development. While alternative scaffolds may be advantageous in specific contexts, the robust performance and versatility of this compound secure its position as a premier choice for the construction of complex, enantiomerically pure molecules. The provided data and protocols serve as a valuable resource for the practical application of this important chiral building block.

References

A Comparative Guide to the Synthetic Routes of cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of piperidine (B6355638) derivatives is a critical task. The cis-isomer of 3,5-dimethylpiperidine (B146706), in particular, serves as a valuable building block and intermediate in the creation of pharmaceuticals and specialized materials.[1] This guide provides an objective comparison of different synthetic methodologies for producing cis-3,5-dimethylpiperidine, with a focus on experimental data and detailed protocols.

The predominant method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine).[2][3][4] The key to achieving a high yield of the desired cis-isomer lies in the careful selection of the catalyst, solvent, and reaction conditions. This comparison will focus on variations within this primary synthetic route.

Quantitative Data Comparison

The following table summarizes the performance of different catalytic systems in the hydrogenation of 3,5-dimethylpyridine to yield 3,5-dimethylpiperidine, with a focus on the diastereomeric ratio.

Catalyst SystemStarting MaterialSolventTemperaturePressureReaction Timecis:trans RatioOverall YieldPurityReference
5% Rhodium on Carbon (Rh/C)3,5-DimethylpyridineEthanol (B145695)Room Temp.1000 psi (~69 bar)Not SpecifiedPredominantly cisNot SpecifiedNot Specified[3]
Nickel-Ruthenium-Rhodium on Carbon3,5-DimethylpyridineTetrahydrofuranNot SpecifiedNot SpecifiedNot Specified85:15Not SpecifiedNot Specified[3]
5% Ruthenium on Alumina (Ru/Al₂O₃)3,5-DimethylpyridineWater180°C3-10 kg/cm ² (~3-10 bar)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Ruthenium/Nickel/Zinc Acetate Composite3,5-DimethylpyridineDeionized Water150°C40 kg/cm ² (~39 bar)8 hoursPredominantly transNot SpecifiedNot Specified[3]
Platinum Oxide (PtO₂)Substituted PyridinesAcetic AcidRoom Temp.50-70 bar6-10 hoursPredominantly cisNot SpecifiedNot Specified[5]
Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are based on patent literature and offer a practical guide for laboratory synthesis.

Route 1: Selective Hydrogenation using Rhodium on Carbon

This method is reported to favor the formation of this compound.

  • Materials: 3,5-dimethylpyridine, Ethanol, 5% Rhodium on Carbon catalyst.

  • Apparatus: A high-pressure autoclave or a similar hydrogenation reactor.

  • Procedure:

    • In a high-pressure reactor, charge the 3,5-dimethylpyridine and ethanol as the solvent.

    • Add the 5% rhodium on carbon catalyst. The catalyst loading is typically a small percentage of the substrate weight.

    • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 1000 psi.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by analytical methods like GC-MS.

    • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent can be removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to isolate the cis-isomer.[3]

Route 2: Hydrogenation using a Composite Nickel-Ruthenium-Rhodium Catalyst

This protocol yields a specific mixture of cis and trans isomers.

  • Materials: 3,5-dimethylpyridine, Tetrahydrofuran (THF), Nickel-Ruthenium-Rhodium on activated carbon catalyst.

  • Apparatus: A high-pressure autoclave.

  • Procedure:

    • Add 3,5-dimethylpyridine, tetrahydrofuran, and the composite catalyst to the autoclave.

    • Seal the reactor, purge with an inert gas, and then with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure and heat to the specified temperature.

    • Maintain the reaction under stirring for the required duration.

    • After completion, cool the reactor, release the pressure, and purge with nitrogen.

    • Remove the catalyst by filtration.

    • The filtrate contains the product mixture (approximately 85% cis and 15% trans).[3] The isomers can be separated by techniques such as fractional distillation or chromatography.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic pathway and the influence of different catalysts on the stereochemical outcome.

G cluster_start Starting Material cluster_reaction Catalytic Hydrogenation cluster_products Products 3_5_lutidine 3,5-Dimethylpyridine H2 H₂ (Hydrogen Gas) 3_5_lutidine->H2 cis_piperidine This compound H2->cis_piperidine   Catalyst: 5% Rh/C   Solvent: Ethanol   Pressure: ~69 bar   Favors cis isomer trans_piperidine trans-3,5-Dimethylpiperidine H2->trans_piperidine   Catalyst: Ru/Ni/Zn Composite   Solvent: Water   Pressure: ~39 bar   Favors trans isomer

Caption: Catalytic hydrogenation of 3,5-Dimethylpyridine to its cis and trans isomers.

Conclusion

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of 3,5-dimethylpyridine. The stereochemical outcome of this reaction is highly dependent on the chosen catalyst and reaction conditions. Based on available literature, using a 5% rhodium on carbon catalyst in ethanol at room temperature and high pressure appears to be a favorable method for selectively producing the cis-isomer.[3] In contrast, other catalysts, such as certain composite materials, may favor the formation of the trans-isomer.[3] For researchers requiring a high purity of the cis-isomer, careful selection of the catalytic system followed by appropriate purification techniques is paramount.

References

Navigating Stereochemistry: A Comparative Analysis of Cis- and Trans-3,5-Dimethylpiperidine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's spatial arrangement and its biological activity is paramount. This guide provides a detailed comparison of the biological activities of cis- and trans-3,5-dimethylpiperidine derivatives, underscoring the critical role of stereochemistry in determining pharmacological outcomes. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of relevant biological pathways to support the objective analysis of these isomers.

The 3,5-dimethylpiperidine (B146706) scaffold is a key structural motif in a variety of biologically active compounds. The orientation of the two methyl groups on the piperidine (B6355638) ring, either on the same side (cis) or on opposite sides (trans), gives rise to distinct stereoisomers. This seemingly subtle structural difference can dramatically influence how these molecules interact with biological targets, leading to significant variations in their efficacy, potency, and safety profiles.

Comparative Biological Activity: A Tale of Two Isomers

The orientation of the methyl groups in cis- and trans-3,5-dimethylpiperidine derivatives dictates their three-dimensional shape, which in turn affects their binding affinity to enzymes and receptors. Below, we present available quantitative data that highlights these differences.

Carcinogenic Potential of N-nitroso-3,5-dimethylpiperidine

A key study investigating the carcinogenic properties of the cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine in rats revealed a significant difference in their potency.

IsomerConcentration in Drinking Water (mM)Primary Tumor LocationObservation
cis-N-nitroso-3,5-dimethylpiperidine0.72Upper Gastrointestinal Tract (esophagus)Carcinogenic
trans-N-nitroso-3,5-dimethylpiperidine0.14Upper Gastrointestinal Tract (esophagus)Appeared to be a more potent carcinogen than the cis-isomer.[1]
Mixture (5 cis : 1 trans)-Upper Gastrointestinal Tract (esophagus)Animals died more rapidly compared to those given the individual isomers.[1]

This data clearly indicates that the trans-isomer is a more potent carcinogen than the cis-isomer, as a lower concentration was required to induce tumors within a similar timeframe.[1]

While direct comparative studies on other biological targets for a series of cis- and trans-3,5-dimethylpiperidine derivatives are limited in publicly available literature, the principle of stereoisomeric differentiation is well-established for other substituted piperidines. For instance, in the realm of opioid receptor antagonists, the stereochemistry of substituents on the piperidine ring is a critical determinant of activity.

Experimental Methodologies

To ensure the reproducibility and validity of the presented findings, this section details the experimental protocols for the key assays used to evaluate the biological activities of piperidine derivatives.

Carcinogenicity Study in Rats

The protocol for assessing the carcinogenicity of N-nitroso-3,5-dimethylpiperidine isomers involved the chronic administration of the compounds to rats in their drinking water.[1]

  • Animal Model: Female F344 rats.

  • Administration Route: In drinking water solution.

  • Duration: 50 weeks.

  • Groups:

    • Group 1: cis-isomer (0.72 mM).

    • Group 2: trans-isomer (0.14 mM).

    • Group 3: Mixture of cis- and trans-isomers (5:1 ratio).

  • Endpoint: Observation of tumor development, primarily in the upper gastrointestinal tract.

G cluster_protocol Carcinogenicity Study Workflow Animal Groups Animal Groups Compound Administration Compound Administration Long-term Observation Long-term Observation Pathological Analysis Pathological Analysis

Cholinesterase Inhibition Assays

Derivatives of 3,5-dimethylpiperidine have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. A standard method for evaluating this activity is the Ellman's spectrophotometric method.

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically. The rate of color formation is proportional to the enzyme activity.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB

    • Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE)

    • Test compounds (cis- and trans-isomers)

    • Enzyme (AChE or BuChE)

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add buffer, DTNB, and the test compound solution.

    • Initiate the reaction by adding the substrate.

    • Add the enzyme to all wells except the blank.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

G cluster_assay Ellman's Method for Cholinesterase Inhibition Substrate Substrate Enzyme Enzyme Thiocholine Thiocholine DTNB DTNB TNB (Yellow) TNB (Yellow) Spectrophotometer Spectrophotometer

Signaling Pathways and Molecular Interactions

While specific signaling pathways uniquely modulated by cis- or trans-3,5-dimethylpiperidine derivatives are not extensively detailed in the literature, piperidine-containing compounds are known to interact with a variety of crucial cellular signaling cascades. The stereochemistry of the 3,5-dimethyl substitution pattern is expected to influence the binding pose and interaction strength within the target protein, thereby differentially affecting downstream signaling.

For instance, piperidine derivatives have been shown to modulate pathways such as the PI3K/Akt and MAPK signaling cascades, which are fundamental to cell survival, proliferation, and apoptosis. The differential binding of cis and trans isomers to a receptor kinase, for example, could lead to varying levels of pathway activation or inhibition.

G cluster_pathway Hypothetical Differential Modulation of a Signaling Pathway Receptor Receptor Cis-Isomer Cis-Isomer Trans-Isomer Trans-Isomer Signaling Cascade Signaling Cascade Cellular Response Cellular Response

Conclusion

The available evidence, though limited for a broad range of biological targets, strongly indicates that the stereochemical configuration of 3,5-dimethylpiperidine derivatives is a critical determinant of their biological activity. The case of N-nitroso-3,5-dimethylpiperidine demonstrates a clear difference in carcinogenic potency between the cis and trans isomers. This underscores the necessity for careful stereoselective synthesis and separation of isomers during the drug discovery and development process. Future research should focus on systematic comparative studies of cis- and trans-3,5-dimethylpiperidine derivatives against a wider array of biological targets to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: cis-3,5-Dimethylpiperidine, Proline, and Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are indispensable tools in asymmetric synthesis, serving as organocatalysts or chiral auxiliaries to control the stereochemical outcome of reactions. This guide provides an objective comparison of the performance of cis-3,5-dimethylpiperidine with two of the most widely used classes of chiral amines: L-proline and its derivatives, and cinchona alkaloids. The comparison is based on experimental data from key asymmetric transformations, including aldol (B89426) reactions, Michael additions, and asymmetric hydrogenations.

Overview of the Chiral Amines

  • This compound : A C2-symmetric chiral secondary amine. Its rigid cyclohexane-like chair conformation and the presence of two stereodirecting methyl groups can offer a well-defined chiral environment. While not as extensively used as proline or cinchona alkaloids in a broad range of organocatalytic reactions, it has shown significant promise in specific applications, particularly as a chiral ligand in metal-catalyzed hydrogenations.

  • L-Proline and its Derivatives : This natural amino acid is a cornerstone of organocatalysis. Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to activate substrates through enamine or iminium ion formation, while the carboxylic acid can participate in hydrogen bonding to orient the reactants. A vast number of proline derivatives have been developed to fine-tune its catalytic activity and selectivity.

  • Cinchona Alkaloids : A family of naturally occurring compounds, including quinine, quinidine, cinchonine, and cinchonidine. These molecules possess a rigid bicyclic core with multiple stereocenters and functional groups (quinoline, quinuclidine, hydroxyl, and vinyl groups) that can be modified to create a diverse range of catalysts. They are known for their exceptional performance in a wide variety of asymmetric transformations, acting as bifunctional catalysts through hydrogen bonding and Brønsted/Lewis base activation.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are particularly well-suited for this transformation.

CatalystAldehydeKetoneYield (%)dr (anti:syn)ee (%)
L-Prolinep-NitrobenzaldehydeAcetone (B3395972)68-76[1]
L-Proline Derivative (Prolinamide)p-NitrobenzaldehydeCyclohexanone9995:599
Chiral Diamidep-NitrobenzaldehydeCyclohexanone9677:2397[2]

Performance in Asymmetric Michael Additions

The asymmetric conjugate addition, or Michael reaction, is another crucial C-C bond-forming reaction. Cinchona alkaloids and proline derivatives have demonstrated high efficacy in this area.

CatalystMichael DonorMichael AcceptorYield (%)dr (syn:anti)ee (%)
Cinchona Alkaloid Derivative (Thiourea)Diethyl malonateNitrostyrene95-94
Cinchona Squaramide Dimer2-Oxocyclopentanecarboxylatetrans-β-Nitrostyrene76>100:198[3]
9-epi-aminoquinineNitromethaneCyclohexenone85-91[4]
L-Proline Derivative (Diarylprolinol silyl (B83357) ether)PropanalNitrostyrene9793:799

Similar to the aldol reaction, specific data for this compound as a catalyst or auxiliary in asymmetric Michael additions is limited in published literature. One study on the kinetic resolution of disubstituted piperidines by enantioselective acylation noted that 3,5-disubstituted piperidines undergo this reaction in an unselective manner, which may indicate their ineffectiveness in reactions proceeding through similar acylation or enamine intermediates.[5]

Performance in Asymmetric Hydrogenation

While data for this compound in organocatalytic aldol and Michael reactions is scarce, it has shown excellent performance as a chiral ligand in metal-catalyzed asymmetric hydrogenation.

Catalyst SystemSubstrate TypeYield (%)ee (%)
Ru-complex with this compound derivative β-Ketoester High up to 98.5
Ru-BINAPβ-Ketoester9098[6]
Ir-SpiroPAPExocyclic γ,δ-unsaturated β-ketoesters9498[7]
Cinchonidine-modified Platinumα-KetoesterHighup to 95
Proline-modified PdIsophorone-Moderate

The high enantioselectivity achieved with this compound-derived ligands in asymmetric hydrogenation highlights its potential in this specific area of asymmetric synthesis.[2] The rigid C2-symmetric backbone is likely crucial for creating a highly organized and effective chiral environment around the metal center.

Experimental Protocols

Proline-Catalyzed Asymmetric Aldol Reaction

Reaction: Acetone with 4-Nitrobenzaldehyde (B150856)

Materials:

  • L-Proline (30 mol%)

  • 4-Nitrobenzaldehyde (1 mmol)

  • Acetone (10 mL)

  • Dimethyl sulfoxide (B87167) (DMSO) (as co-solvent if needed)

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1 mmol) in acetone (10 mL), L-proline (0.3 mmol) is added.

  • The reaction mixture is stirred at room temperature for the time specified in the literature (e.g., 24-48 hours).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the desired β-hydroxy ketone.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).[1][8]

Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition

Reaction: Diethyl malonate to trans-β-nitrostyrene catalyzed by a thiourea (B124793) derivative of a cinchona alkaloid.

Materials:

  • Cinchona alkaloid-derived thiourea catalyst (1-10 mol%)

  • trans-β-Nitrostyrene (1 mmol)

  • Diethyl malonate (1.2 mmol)

  • Toluene (B28343) (2 mL)

Procedure:

  • To a solution of trans-β-nitrostyrene (1 mmol) and the cinchona alkaloid-derived thiourea catalyst in toluene (2 mL) at the specified temperature (e.g., room temperature or lower), diethyl malonate (1.2 mmol) is added.

  • The reaction mixture is stirred for the time indicated in the relevant literature, with progress monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.[4]

Asymmetric Hydrogenation with a Chiral Piperidine Ligand (General Workflow)

While a specific protocol for a this compound-ligated catalyst was not found, a general procedure for Ru-catalyzed asymmetric hydrogenation of a β-ketoester is provided below. The this compound derivative would be part of the chiral ligand 'L*'.

Materials:

  • [Ru(L*)(solvent)n]X2 catalyst (0.01 - 1 mol%)

  • β-Ketoester (1 mmol)

  • Methanol (B129727) (5 mL)

  • Hydrogen gas

Procedure:

  • A solution of the β-ketoester (1 mmol) in methanol (5 mL) is placed in a high-pressure autoclave.

  • The chiral ruthenium catalyst is added to the solution.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm).

  • The reaction mixture is stirred at a specified temperature for the required duration.

  • After the reaction is complete, the autoclave is cooled and the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis start Weigh Catalyst and Reagents dissolve Dissolve in Solvent start->dissolve add_substrates Add Substrates dissolve->add_substrates stir Stir at Controlled Temperature add_substrates->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, etc.) purify->characterize ee_det Determine ee% (Chiral HPLC) characterize->ee_det

Caption: A generalized experimental workflow for asymmetric synthesis.

catalyst_selection_logic reaction_type Asymmetric Reaction Type aldol Aldol Reaction reaction_type->aldol C-C Bond Formation (Carbonyl α-functionalization) michael Michael Addition reaction_type->michael C-C Bond Formation (Conjugate Addition) hydrogenation Asymmetric Hydrogenation reaction_type->hydrogenation Reduction of C=O / C=C proline Proline / Derivatives aldol->proline High ee% and dr michael->proline High ee% and dr cinchona Cinchona Alkaloids michael->cinchona High ee% and dr piperidine This compound (as ligand) hydrogenation->piperidine High ee%

Caption: Logical guide for chiral amine selection based on reaction type.

Conclusion

The selection of a chiral amine catalyst is highly dependent on the specific transformation being targeted.

  • L-Proline and its derivatives are workhorse catalysts, particularly for asymmetric aldol reactions , offering high stereoselectivity and operational simplicity. They are also effective in Michael additions.

  • Cinchona alkaloids are exceptionally versatile and powerful catalysts for a broad range of reactions, with particular prominence in asymmetric Michael additions , where they can achieve excellent enantioselectivity and diastereoselectivity.

  • This compound , while less explored as a general organocatalyst for reactions like aldol and Michael additions, demonstrates significant potential as a chiral ligand in asymmetric hydrogenation . Its C2-symmetric and rigid structure can impart excellent stereocontrol in metal-catalyzed processes.

For researchers and drug development professionals, this guide highlights the importance of choosing the right tool for the job. While proline and cinchona alkaloids offer broad utility, specialized chiral amines like this compound can provide superior performance in specific, highly valuable transformations. Further research into the applications of C2-symmetric piperidines as ligands and organocatalysts may yet uncover new areas where their unique structural features can be leveraged for highly selective asymmetric synthesis.

References

A Comparative Guide to the Efficacy of cis-3,5-Dimethylpiperidine-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the development of chiral molecules for pharmaceuticals and other advanced materials. Among the diverse array of organocatalysts, those derived from chiral secondary amines have proven to be powerful tools for asymmetric transformations. This guide provides a comparative analysis of the efficacy of catalysts derived from cis-3,5-dimethylpiperidine, placing their performance in context with other widely used alternatives and providing the necessary experimental framework for their application.

The rigid, chair-like conformation of the this compound scaffold offers a unique stereochemical environment that can impart high levels of stereocontrol in catalytic reactions. The two methyl groups in a cis relationship create a well-defined chiral pocket that can effectively differentiate between the enantiotopic faces of incoming substrates. This structural feature has led to their application in various asymmetric reactions, including hydrogenations where they have been reported to achieve excellent enantiomeric excess.

Performance in Asymmetric Michael Addition

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Chiral Piperidine (B6355638) Derivative 10Toluene249595:599
L-Proline 20DMSO967590:1092

Note: Data for the chiral piperidine derivative is representative of highly efficient catalysts from this class. L-Proline data is based on typical results for this reaction.

Experimental Protocols

A detailed methodology for a representative asymmetric Michael addition is provided below. This protocol can be adapted for use with various chiral secondary amine catalysts, including those derived from this compound.

General Experimental Procedure for the Asymmetric Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

Materials:

  • Chiral secondary amine catalyst (e.g., a derivative of this compound or other chiral piperidine)

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Anhydrous solvent (e.g., Toluene, Chloroform, or Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral secondary amine catalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add cyclohexanone (2.0 mmol, 2.0 equivalents) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add β-nitrostyrene (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress by TLC.

  • Upon completion (typically indicated by the disappearance of the limiting reagent), quench the reaction by adding a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired Michael adduct.

  • Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).

Visualization of Catalytic Pathway and Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycle for enamine catalysis and the experimental workflow.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Aldehyde Electrophile (e.g., β-Nitrostyrene) Iminium->Catalyst + H₂O - Product Product Michael Adduct Experimental_Workflow start Start step1 Dissolve Chiral Catalyst in Anhydrous Solvent start->step1 step2 Add Ketone (e.g., Cyclohexanone) step1->step2 step3 Add Electrophile (e.g., β-Nitrostyrene) step2->step3 step4 Stir and Monitor Reaction by TLC step3->step4 step5 Quench Reaction and Concentrate step4->step5 step6 Purify by Flash Column Chromatography step5->step6 step7 Characterize Product (Yield, dr, ee) step6->step7 end End step7->end

A Spectroscopic Showdown: Unraveling the Stereoisomers of 3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, the subtle yet significant differences between stereoisomers can profoundly impact their physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of cis- and trans-3,5-Dimethylpiperidine, two diastereomers of a versatile piperidine (B6355638) derivative. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we delineate the structural nuances that distinguish these two isomers, offering valuable insights for researchers in drug discovery and chemical synthesis.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the cis and trans isomers of 3,5-Dimethylpiperidine (B146706). These values provide a quantitative basis for the differentiation of the two stereoisomers.

¹H NMR Spectral Data
¹³C NMR Spectral Data

The ¹³C NMR spectra provide a clearer distinction between the two isomers, as the chemical shifts of the carbon atoms are highly sensitive to the local stereochemical environment.

Carbon Atomcis-3,5-Dimethylpiperidine Chemical Shift (δ) ppm (in CDCl₃)[1]trans-3,5-Dimethylpiperidine Chemical Shift (δ) ppm (in C₆D₆)
C2 / C654.40Data not available
C442.97Data not available
C3 / C532.72Data not available
-CH₃19.66Data not available

Note: The solvent difference (CDCl₃ vs. C₆D₆) can induce minor shifts in the observed chemical shifts.

Infrared (IR) Spectroscopy Data

The IR spectra of both isomers are expected to be broadly similar, exhibiting characteristic absorptions for secondary amines and aliphatic C-H bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different symmetries of the molecules.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected for both isomers
N-H Stretch3350 - 3310 (weak)Yes
C-H Stretch (aliphatic)3000 - 2850 (strong)Yes
C-H Bend (CH₂)~1465 (medium)Yes
C-H Bend (CH₃)~1450 and ~1375 (medium)Yes
C-N Stretch1250 - 1020 (medium-weak)Yes
Mass Spectrometry Data

Specific mass spectra for the individual isomers are not widely available. However, based on the principles of mass spectrometry for aliphatic amines, the following fragmentation patterns are expected for both cis- and trans-3,5-Dimethylpiperidine. The molecular ion peak (M⁺) would be observed at m/z 113. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.

FragmentationExpected m/zComments
Molecular Ion [M]⁺113Corresponds to the molecular weight of C₇H₁₅N.
α-cleavage (loss of CH₃)98Loss of a methyl group from the piperidine ring.
α-cleavage (loss of C₂H₅)84Loss of an ethyl group fragment from the ring.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-3,5-Dimethylpiperidine.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison Workflow cluster_synthesis Isomer Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of 3,5-Dimethylpiperidine Mixture Separation Chromatographic Separation Synthesis->Separation Cis_Isomer This compound Separation->Cis_Isomer Trans_Isomer trans-3,5-Dimethylpiperidine Separation->Trans_Isomer NMR NMR Spectroscopy (¹H and ¹³C) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Characteristic Peaks) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Patterns) MS->MS_Data Comparison Comparative Analysis of Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of cis- and trans-3,5-Dimethylpiperidine.

Detailed Spectroscopic Analysis

NMR Spectroscopy:

As indicated in the data table, ¹³C NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The chemical shift of the C2/C6 carbons in the cis isomer is observed at 54.40 ppm. In the cis conformation, the two methyl groups are on the same side of the ring, which can lead to steric interactions that influence the electron density and thus the chemical shifts of the ring carbons compared to the trans isomer. While a complete dataset for the trans isomer is not available for direct comparison, the different spatial arrangement of the methyl groups would undoubtedly result in a unique set of chemical shifts for the ring carbons.

Infrared Spectroscopy:

The IR spectra of both isomers will be dominated by the characteristic absorptions of the N-H and C-H bonds. The N-H stretching vibration of the secondary amine is expected to appear as a weak band in the region of 3350-3310 cm⁻¹. Strong absorptions corresponding to the stretching of aliphatic C-H bonds will be present in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will also be observable. The key to distinguishing the isomers via IR spectroscopy lies in the fingerprint region (below 1500 cm⁻¹), where differences in the C-C stretching and various bending vibrations, influenced by the overall molecular symmetry, would be most apparent.

Mass Spectrometry:

In the absence of experimental mass spectra for the individual isomers, we can predict the likely fragmentation patterns. Both cis- and trans-3,5-Dimethylpiperidine would exhibit a molecular ion peak at an m/z of 113. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the loss of a methyl radical (CH₃•) resulting in a fragment at m/z 98, or the loss of an ethyl radical (C₂H₅•) leading to a fragment at m/z 84. The relative intensities of these fragment ions might differ slightly between the two isomers due to potential differences in the stability of the resulting radical cations, which could be influenced by their stereochemistry.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of cis- and trans-3,5-Dimethylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A 90° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy:

  • Sample Preparation: As 3,5-dimethylpiperidine is a liquid at room temperature, the spectrum can be obtained directly as a neat thin film. Place a small drop of the purified isomer between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the purified isomer in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 150, to detect the molecular ion and the expected fragment ions.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between cis- and trans-3,5-Dimethylpiperidine, empowering researchers to confidently distinguish between these stereoisomers in their work.

References

A Comparative Analysis of cis-3,5-Dimethylpiperidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to participate in various molecular interactions make it a versatile building block for designing novel therapeutics.[1] This guide provides a detailed benchmark of cis-3,5-Dimethylpiperidine, comparing its physicochemical properties and pharmacological potential against other key piperidine derivatives. The data presented herein is intended to support researchers in making informed decisions during the early stages of drug discovery and development.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the piperidine ring significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The presence of two methyl groups in the cis-conformation on the 3 and 5 positions of this compound introduces specific steric and electronic features compared to the parent piperidine or other derivatives.

Below is a summary of key physicochemical data for this compound and other selected piperidine derivatives.

PropertyThis compoundPiperidinecis-2,6-DimethylpiperidineN-Benzylpiperidine4-Phenylpiperidine
Molecular Formula C₇H₁₅NC₅H₁₁NC₇H₁₅NC₁₂H₁₇NC₁₁H₁₅N
Molecular Weight 113.20 g/mol [2]85.15 g/mol 113.20 g/mol [3]175.27 g/mol [4][5]161.24 g/mol [6]
Boiling Point (°C) 141.2 (Predicted)[2]106[7]127-128[3][8]120-123 (at 9 mmHg)[4]286[9]
Density (g/mL) 0.794 (Predicted)[2]0.862 (at 20°C)0.84 (at 25°C)[3][8]0.950[4]1.062 (at 25°C)[9]
pKa (Predicted) 10.52[2]11.22[10]10.82[8]9.02[5]N/A
LogP 1.58[2]0.84[7]N/AN/A2.154[11]

Pharmacological Applications and Performance Benchmarks

Piperidine derivatives are integral to drugs targeting a wide range of conditions, including cancer, neurodegenerative diseases, and pain.[12][13] Their mechanisms of action are diverse, often involving enzyme inhibition or receptor modulation.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

A significant number of piperidine-containing drugs exert their anticancer effects by modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth and survival and is frequently dysregulated in cancer.[14][15] The piperidine moiety often serves as a key pharmacophore that interacts with the target kinase. While specific data for this compound derivatives in this context is emerging, the performance of other piperidine-based inhibitors provides a crucial benchmark.

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Piperidine DerivativeA549 (Lung Cancer)32.43 µM[16]
Pan-AKT Inhibitor (10h)AKT1 Kinase24.3 nM[15]
Pan-AKT Inhibitor (10h)PC-3 (Prostate Cancer)3.7 µM[15]
Piperine (from Black Pepper)SNU-16 (Gastric Cancer)Inhibits PI3K/Akt Pathway[17]

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) GSK3B GSK3β Akt->GSK3B Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Full Activation) Inhibitor Piperidine-based PI3K/Akt Inhibitors Inhibitor->PI3K Inhibitor->Akt

Anticholinesterase Activity for Alzheimer's Disease

Inhibiting the acetylcholinesterase (AChE) enzyme is a primary therapeutic strategy for Alzheimer's disease.[18] The piperidine ring is a core component of several potent AChE inhibitors, including the FDA-approved drug Donepezil.[19][20] The nitrogen atom within the piperidine ring can interact with the anionic site of the enzyme, contributing to inhibitory activity.[19]

CompoundTargetActivity (IC₅₀)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) AChE5.7 nM[20]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine AChE0.56 nM[2]
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one AChE12.55 µM[18]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the evaluation of novel piperidine-containing compounds.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay quantifies AChE activity by measuring the formation of a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[21][22] The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test piperidine derivatives and a positive control (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in assay buffer (e.g., 0.1-0.25 U/mL final concentration).[21]

    • Prepare a 10 mM stock solution of DTNB in assay buffer.[21]

    • Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).[21]

    • Dissolve test compounds in DMSO and create serial dilutions in the assay buffer. Keep the final DMSO concentration below 1%.

  • Assay Setup (in triplicate):

    • Blank: 50 µL Assay Buffer.

    • Negative Control (100% Activity): 45 µL AChE solution + 5 µL vehicle (assay buffer with DMSO).

    • Test Compound: 45 µL AChE solution + 5 µL of the test compound dilution.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, DTNB, and ATCI. Add 150 µL of this mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at time 0 and then every 2 minutes for a total of 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

AChE_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: AChE, DTNB, ATCI, Buffer, Test Compounds Plate Add AChE, Buffer, and Test/Control Compounds to designated wells Reagents->Plate Incubate Incubate for 15 min at Room Temp Plate->Incubate Add_Mix Add Reaction Mix (ATCI + DTNB) Incubate->Add_Mix Read Measure Absorbance at 412 nm over time Add_Mix->Read Calculate Calculate Reaction Rates & Percent Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Protocol 2: Radioligand Binding Assay

This assay is the gold standard for measuring the affinity of a ligand for a specific receptor.[23] A competitive binding assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand.[24][25]

Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand) specific for the receptor

  • Unlabeled test piperidine derivative

  • Binding and Wash Buffers

  • Glass fiber filters (pre-soaked in 0.3% PEI)

  • Filtration apparatus (Cell Harvester)

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer, centrifuge to pellet the membranes, and resuspend in a buffer containing a cryoprotectant for storage at -80°C. Determine protein concentration using a BCA assay.[26]

  • Assay Setup (in 96-well plate, final volume 250 µL):

    • Total Binding: 150 µL membranes + 50 µL buffer + 50 µL radioligand.

    • Non-specific Binding: 150 µL membranes + 50 µL high concentration of unlabeled ligand + 50 µL radioligand.

    • Test Compound: 150 µL membranes + 50 µL test compound dilution + 50 µL radioligand.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[26]

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[24]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[24]

Protocol 3: In Vivo Analgesic Activity (Tail-Flick Test)

This method is used to evaluate the central analgesic activity of piperidine derivatives in rodents by measuring their response to a thermal pain stimulus.[13][27]

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source (e.g., intense light beam)

  • Rodent restrainer

  • Timer connected to the heat source and a sensor

Procedure:

  • Acclimatization: Acclimate the animals (mice or rats) to the restraining tube for 2-3 brief periods before the test day to minimize stress.[28]

  • Baseline Latency: Gently place the mouse in the restrainer. Position the tail over the heat source. Start the heat stimulus and the timer. The timer stops automatically when the mouse flicks its tail away from the heat. Record this baseline latency. A cut-off time (e.g., 10-20 seconds) is preset to prevent tissue damage.[27][29]

  • Compound Administration: Administer the test piperidine derivative or a standard analgesic (e.g., Morphine) via a suitable route (e.g., subcutaneous).

  • Post-treatment Latency: At set time intervals after administration (e.g., 30, 60, 90 minutes), repeat the tail-flick test and record the latency.

  • Data Analysis: An increase in the time it takes for the animal to flick its tail, compared to the baseline, indicates an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

Conclusion

This compound presents a unique structural motif within the broader class of pharmacologically significant piperidine derivatives. Its distinct stereochemistry and substitution pattern, conferred by the two cis-methyl groups, provide a different steric profile compared to unsubstituted piperidine, N-substituted derivatives like N-benzylpiperidine, or bulkier C-substituted analogs like 4-phenylpiperidine. This structural difference is predicted to influence its binding affinity, selectivity, and metabolic stability when incorporated into drug candidates.

The data and protocols presented in this guide offer a foundational benchmark for researchers. By comparing the known activities of established piperidine derivatives in key therapeutic areas such as oncology and neurodegenerative disease, this guide equips scientists to better position this compound and its novel derivatives in their drug discovery pipelines. The detailed experimental workflows provide a practical basis for generating robust, comparable data to evaluate its potential as a valuable scaffold in the development of next-generation therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of cis-3,5-Dimethylpiperidine Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The spatial arrangement of substituents on the piperidine ring, particularly the cis and trans isomerism, can profoundly influence the pharmacological activity of these compounds. This guide will delve into the significance of this stereochemical relationship, supported by experimental data and detailed methodologies.

Data Presentation: Analgesic Potency of 3-Methylpiperidine (B147322) Analogs

The following table summarizes the intravenous analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines, highlighting the dramatic impact of the stereochemistry of the methyl group at the 3-position on the piperidine ring. The data is extracted from a study by Feldman et al. (1990) and demonstrates the superior potency of the cis-isomers in this class of opioid analgesics.

Compound IDStereochemistryAnalgesic Potency (Morphine = 1)Analgesic Potency (Fentanyl = 1)Duration of Action (min)
cis-42 cis-3-Methyl13,03629Not specified
43 trans-3-Methyl27786~2
40 (Brifentanil) cis-3-MethylNot specifiedNot specified~2
47 Not specifiedNot specifiedNot specified~2
57 Not specifiedNot specifiedNot specified~2

Data sourced from Feldman et al., 1990.[1]

Key SAR Insights:

  • Stereochemistry is a Critical Determinant of Potency: The most striking observation is the profound difference in analgesic potency between the cis and trans diastereomers. The cis-isomer 42 is significantly more potent than its trans counterpart 43 , being 13,036 times more potent than morphine, while the trans-isomer is 2778 times as potent.[1] This underscores the critical importance of controlling the stereochemistry during the synthesis and design of piperidine-based drugs.

  • Short Duration of Action: Several of the potent analogs, including compounds 40 , 43 , 47 , and 57 , exhibit an extremely short duration of action of approximately 2 minutes in the mouse hot-plate test.[1] This characteristic can be highly desirable for certain clinical applications, such as in surgical procedures where rapid onset and offset of analgesia are required.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study of 3-methylpiperidine analgesics.

1. Analgesic Activity Assessment: Mouse Hot-Plate Test

The mouse hot-plate test is a standard method for evaluating the efficacy of centrally acting analgesics.

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55 ± 0.5 °C). The animal is confined to the surface of the plate by a transparent cylinder.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each mouse before drug administration.

    • The test compound is administered to the animal, typically via intravenous or intraperitoneal injection.

    • At predetermined time intervals after drug administration, the mouse is placed back on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time (e.g., 30-60 seconds) is typically employed to prevent tissue damage.

  • Data Analysis: The analgesic effect is quantified as an increase in the latency to the nociceptive response compared to the baseline or a vehicle-treated control group. The ED50 (the dose required to produce a maximal effect in 50% of the animals) is often calculated to compare the potency of different compounds.

2. Opioid Receptor Binding Assay (General Protocol)

While the specific binding assay details for the Feldman et al. study are not fully provided in the abstract, a general protocol for determining the binding affinity of compounds to opioid receptors is as follows:

  • Materials:

    • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., mu, delta, or kappa).

    • A radiolabeled ligand known to bind to the receptor with high affinity (e.g., [³H]naloxone).

    • Test compounds (the piperidine analogs).

    • Assay buffer and filtration apparatus.

  • Procedure:

    • The cell membranes, radioligand, and varying concentrations of the test compound are incubated together.

    • The test compound will compete with the radioligand for binding to the opioid receptors.

    • After incubation, the mixture is rapidly filtered to separate the bound from the unbound radioligand.

    • The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

Opioid Receptor Signaling Pathway

The analgesic effects of the described piperidine analogs are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling cascade initiated upon agonist binding to an opioid receptor.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist Piperidine Analog (Agonist) Agonist->Receptor Binds G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Analgesia Analgesic Effect K_efflux->Analgesia Ca_influx->Analgesia

Caption: Opioid receptor activation by an agonist leads to G-protein dissociation. The Gα subunit inhibits adenylyl cyclase, while the Gβγ subunit activates K+ channels and inhibits Ca2+ channels, resulting in an overall analgesic effect.

General Experimental Workflow for SAR Studies

The process of conducting an SAR study for novel piperidine analogs involves a multi-step workflow from chemical synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of cis/trans Piperidine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Opioid Receptor Binding Assay (Ki) Purification->Binding_Assay In_Vivo_Assay In Vivo Analgesia Test (e.g., Mouse Hot-Plate) Purification->In_Vivo_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis In_Vivo_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for SAR studies, encompassing synthesis, purification, biological evaluation, and iterative optimization of lead compounds.

References

Determining the Enantiomeric Purity of cis-3,5-Dimethylpiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric purity of cis-3,5-dimethylpiperidine derivatives, valuable building blocks in medicinal chemistry. The guide outlines the principles of each method, provides illustrative experimental data, and details the necessary protocols.

The primary methods for determining the enantiomeric excess of chiral amines and their derivatives, such as those of this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. Each technique offers distinct advantages and is suited to different analytical challenges.

Comparison of Analytical Methods

The selection of an appropriate method for determining the enantiomeric excess of this compound derivatives depends on factors such as the volatility and polarity of the analyte, the required sensitivity, and the availability of instrumentation. The following table summarizes the key features of the most common techniques.

MethodPrincipleTypical Chiral Selector/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H), Pirkle-type CSPs.High resolution, broad applicability, well-established, suitable for preparative scale.[1]Can have longer analysis times, requires method development for specific analytes.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase within a capillary column.Cyclodextrin derivatives (e.g., Rt-βDEXsm, Rt-βDEXse).[2]High efficiency, fast analysis times, suitable for volatile and thermally stable compounds.[3]Requires analyte to be volatile or to be derivatized to increase volatility.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), resulting in distinguishable signals in the NMR spectrum.Chiral solvating agents (e.g., (R)-(-)-Mandelic acid, (S)-Mosher's acid), Chiral derivatizing agents.Rapid analysis, provides structural information, can sometimes be used to determine absolute configuration.Lower sensitivity and accuracy compared to chromatographic methods, may require larger sample amounts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are general protocols for each of the discussed techniques, which can be adapted for specific this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. For piperidine (B6355638) derivatives, polysaccharide-based columns are often a good starting point for method development.[1]

Illustrative Protocol for an N-Acyl-cis-3,5-Dimethylpiperidine Derivative:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% diethylamine (B46881) (DEA) to improve peak shape for basic analytes. The optimal ratio should be determined through method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) depending on the chromophore in the derivative.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives of this compound, such as N-acetyl or N-trifluoroacetyl derivatives, chiral GC offers high resolution and rapid analysis times.

Illustrative Protocol for an N-Trifluoroacetyl-cis-3,5-Dimethylpiperidine Derivative:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow or pressure.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C). The program should be optimized to achieve baseline separation.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Quantification: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

Chiral NMR Spectroscopy

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a quick method to determine enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate NMR signals.

Illustrative Protocol using a Chiral Solvating Agent:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid is a common choice for chiral amines.

  • Sample Preparation:

    • Dissolve a known amount of the this compound derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add an equimolar amount of the CSA to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal in the spectrum of the derivative that shows splitting into two distinct peaks after the addition of the CSA. Protons close to the stereocenter are most likely to show separation.

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Visualizing the Workflow

The general process for determining enantiomeric excess can be visualized as a workflow, from sample preparation to data analysis and the final ee calculation.

ee_determination_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result start Racemic or Enantioenriched This compound Derivative deriv Derivatization (Optional) (e.g., Acylation for GC/HPLC) start->deriv If necessary dissolve Dissolution in Appropriate Solvent start->dissolve deriv->dissolve hplc Chiral HPLC dissolve->hplc gc Chiral GC dissolve->gc nmr Chiral NMR dissolve->nmr chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram spectrum Acquire Spectrum nmr->spectrum integrate Integrate Peaks/ Signals chromatogram->integrate spectrum->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: General workflow for enantiomeric excess determination.

The decision to use a specific analytical technique often involves considering the properties of the analyte and the desired outcome of the analysis.

method_selection cluster_volatility Volatility & Thermal Stability cluster_chromatography Chromatographic Methods cluster_nmr Spectroscopic Method cluster_goal Analytical Goal start Start: Need to determine ee of This compound Derivative volatility Is the derivative volatile and thermally stable? start->volatility chiral_nmr Chiral NMR with Chiral Auxiliary start->chiral_nmr Alternative for rapid screening chiral_gc Chiral GC volatility->chiral_gc Yes chiral_hplc Chiral HPLC volatility->chiral_hplc No goal Primary Goal? chiral_gc->goal chiral_hplc->goal chiral_nmr->goal result_quant result_quant goal->result_quant High Accuracy Quantification result_screen result_screen goal->result_screen Rapid Screening/ Qualitative Check

Caption: Decision tree for selecting an ee determination method.

References

Comparative Cross-Reactivity Analysis of cis-3,5-Dimethylpiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of several cis-3,5-Dimethylpiperidine-based compounds. The data presented herein is intended to serve as a reference for understanding the potential off-target interactions of this chemical scaffold, a crucial aspect of drug discovery and development. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to facilitate the design and interpretation of further preclinical studies.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of a series of hypothetical this compound-based compounds against a panel of selected receptors. This data is illustrative and serves to demonstrate a typical cross-reactivity screening output. Lower Ki values indicate higher binding affinity.

Compound IDSigma-1 (σ1)Sigma-2 (σ2)Mu-Opioid (μ)M1-MuscarinicD2-DopamineH1-Histamine
DMP-001 15250>10,000>10,0008,500>10,000
DMP-002 81505,000>10,0006,2009,800
DMP-003 25808,0009,5007,100>10,000
DMP-004 5502,0007,8004,5008,200

Experimental Protocols

A detailed methodology for a standard in vitro radioligand binding assay to determine the cross-reactivity of test compounds is provided below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound-based compounds for various receptors by measuring their ability to displace a specific radioligand.

Materials:

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A radioactively labeled ligand specific for the target receptor (e.g., [³H]-pentazocine for sigma-1 receptors).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.

  • Assay Buffer: Buffer solution appropriate for the specific receptor binding assay.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Instrumentation: 96-well filter plates, vacuum manifold, and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds to cover a range of concentrations.

    • Dilute the receptor membranes and radioligand to their optimal concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add the assay buffer, receptor membranes, and either the test compound, buffer (for total binding), or non-specific binding control to each well of a 96-well plate.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and seal the plate.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Broad Panel) cluster_3 Functional Assays cluster_4 Data Analysis & Interpretation Compound This compound Analogs PrimaryAssay Radioligand Binding Assay (Key Target Receptors) Compound->PrimaryAssay Test Compounds SecondaryAssay Extended Receptor Panel (e.g., GPCRs, Ion Channels, Kinases) PrimaryAssay->SecondaryAssay Prioritized Hits FunctionalAssay Cell-based Assays (e.g., Calcium Flux, cAMP) SecondaryAssay->FunctionalAssay Compounds with Off-Target Hits Analysis Determine Ki/IC50/EC50 Values Assess Selectivity Profile FunctionalAssay->Analysis Conclusion Conclusion Analysis->Conclusion Cross-Reactivity Profile G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 cluster_3 GPCR GPCR (e.g., Opioid Receptor) Sigma1R_PM Sigma-1 Receptor GPCR->Sigma1R_PM Interacts with CellularResponse Modulation of Cellular Response GPCR->CellularResponse G-protein Signaling Sigma1R_PM->GPCR Sigma1R_ER Sigma-1 Receptor IP3R IP3 Receptor Sigma1R_ER->IP3R Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Opens Channel Ca_Cytosol [Ca2+]i Ca_ER->Ca_Cytosol Ca2+ Release Ca_Cytosol->CellularResponse Compound This compound Compound Compound->Sigma1R_PM Binds to Compound->Sigma1R_ER Binds to

A Comparative Cost Analysis of cis-3,5-Dimethylpiperidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of various synthetic routes to produce cis-3,5-dimethylpiperidine, a valuable building block in the pharmaceutical and agrochemical industries. We will delve into the prevalent catalytic hydrogenation methods and explore alternative pathways, presenting a comprehensive cost breakdown based on experimental data.

The primary industrial route to 3,5-dimethylpiperidine (B146706) is the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). The choice of catalyst and reaction conditions significantly influences the yield and, crucially, the diastereomeric ratio of the cis and trans isomers. As the cis isomer is often the desired product for specific applications, achieving high cis selectivity is a key objective. This analysis also considers less common but mechanistically distinct approaches: a furan-based synthesis and reductive amination.

Comparative Overview of Synthesis Methods

The following table summarizes the key quantitative data for the different synthesis methods of this compound. The cost analysis is based on estimated reagent and catalyst prices and typical reaction yields.

ParameterCatalytic Hydrogenation (Ru-Ni Composite)Catalytic Hydrogenation (Hypothetical Pd/C)Catalytic Hydrogenation (Hypothetical PtO2)Catalytic Hydrogenation (Hypothetical Rh/C)Furan-Based Synthesis (Paal-Knorr)Reductive Amination
Starting Materials 3,5-Dimethylpyridine, H₂3,5-Dimethylpyridine, H₂3,5-Dimethylpyridine, H₂3,5-Dimethylpyridine, H₂2,6-Heptanedione (B80457), NH₃2,4-Pentanedione, NH₃, H₂
Key Reagents/Catalyst Ru/C, Ni powder, Metal Acetate (B1210297)Pd/CPtO₂Rh/CAcid or Base catalystNi or Co catalyst
Overall Yield (crude) ~95%80-90% (estimated)80-90% (estimated)80-90% (estimated)60-70% (estimated)50-60% (estimated)
cis:trans Ratio 85:15[1]Varies (often trans favored)VariesVariesNot stereoselectiveNot stereoselective
Reaction Conditions 140-160°C, 30-40 kg/cm ²[1]50-100°C, 1-50 atmRoom Temp - 80°C, 50-70 bar40-80°C, 5-50 barReflux80-150°C, High Pressure
Estimated Reagent Cost/kg LowLowLowLowHighModerate
Estimated Catalyst Cost/kg ModerateHighVery HighVery HighLowModerate
Purification Method Fractional Distillation / ChromatographyFractional Distillation / ChromatographyFractional Distillation / ChromatographyFractional Distillation / ChromatographyChromatographyChromatography
Estimated Purification Cost Moderate to HighModerate to HighModerate to HighModerate to HighHighHigh
Overall Estimated Cost/kg Low to Moderate Moderate High Very High High Moderate to High

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the primary synthesis methods discussed.

Synthesis_Workflows cluster_hydrogenation Catalytic Hydrogenation cluster_alternatives Alternative Syntheses cluster_furan Furan-Based (Paal-Knorr) cluster_reductive_amination Reductive Amination 3,5-Dimethylpyridine 3,5-Dimethylpyridine Hydrogenation_Reaction High Temp/Pressure Reaction 3,5-Dimethylpyridine->Hydrogenation_Reaction H2_gas H₂ Gas H2_gas->Hydrogenation_Reaction Catalyst Catalyst (Ru, Pd, Pt, Rh) Catalyst->Hydrogenation_Reaction Crude_Mixture cis/trans Mixture Hydrogenation_Reaction->Crude_Mixture Purification Purification (Distillation/Chromatography) Crude_Mixture->Purification cis_Product This compound Purification->cis_Product 1,5-Dicarbonyl 1,5-Dicarbonyl (e.g., 2,6-Heptanedione) Paal_Knorr Cyclization/ Dehydration 1,5-Dicarbonyl->Paal_Knorr Ammonia_furan Ammonia (B1221849) (NH₃) Ammonia_furan->Paal_Knorr Crude_Piperidine_furan Crude 3,5-Dimethylpiperidine Paal_Knorr->Crude_Piperidine_furan Purification_furan Purification Crude_Piperidine_furan->Purification_furan Final_Product_furan This compound Purification_furan->Final_Product_furan 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., 2,4-Pentanedione) Reductive_Amination_Reaction Reductive Amination 1,3-Dicarbonyl->Reductive_Amination_Reaction Ammonia_ra Ammonia (NH₃) Ammonia_ra->Reductive_Amination_Reaction H2_ra H₂ Gas H2_ra->Reductive_Amination_Reaction Crude_Piperidine_ra Crude 3,5-Dimethylpiperidine Reductive_Amination_Reaction->Crude_Piperidine_ra Purification_ra Purification Crude_Piperidine_ra->Purification_ra Final_Product_ra This compound Purification_ra->Final_Product_ra

Caption: Workflow diagrams for the synthesis of this compound.

Experimental Protocols

Catalytic Hydrogenation of 3,5-Dimethylpyridine (Ru-Ni Composite Catalyst)

This method is adapted from patent literature, which reports a favorable cis:trans isomer ratio.[1]

Materials:

  • 3,5-Dimethylpyridine (100g)

  • Deionized water (60g)

  • Composite catalyst (8g, mass ratio of ruthenium on carbon (Ru/C) to nickel powder to metal zinc acetate is 1:0.08:0.08)

  • High-pressure reactor

Procedure:

  • Under hydrogen protection, add 100g of 3,5-dimethylpyridine, 60g of deionized water, and 8g of the composite catalyst into a high-pressure reactor.

  • Seal the reactor and pressurize with hydrogen to 40 kg/cm ².

  • Heat the reaction mixture to 150°C and maintain for 8 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • The crude product mixture of 3,5-dimethylpiperidine is obtained by suction filtration to remove the catalyst.

  • The resulting mixture is then subjected to purification by fractional distillation or preparative chromatography to isolate the cis isomer.

Furan-Based Synthesis via Paal-Knorr Reaction (Hypothetical)

The Paal-Knorr synthesis is a classical method for synthesizing five-membered heterocycles, and can be adapted for piperidine (B6355638) synthesis from a 1,5-dicarbonyl compound. This route is generally considered higher cost due to the price and availability of the starting dicarbonyl compound compared to 3,5-lutidine.

Materials:

  • 2,6-Heptanedione

  • Ammonia (or an ammonium (B1175870) salt like ammonium acetate)

  • A suitable solvent (e.g., ethanol, acetic acid)

  • Acid or base catalyst (optional)

Procedure:

  • In a round-bottom flask, dissolve 2,6-heptanedione in a suitable solvent.

  • Add an excess of ammonia or an ammonium salt.

  • If required, add a catalytic amount of acid (e.g., acetic acid) or base.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude residue containing 3,5-dimethyl-1,2,3,4-tetrahydropyridine is then reduced (e.g., using NaBH₄ or catalytic hydrogenation) to yield 3,5-dimethylpiperidine.

  • The final product is a mixture of cis and trans isomers that requires extensive purification, typically by column chromatography.

Reductive Amination (Hypothetical)

Reductive amination offers an alternative route starting from a 1,3-dicarbonyl compound. This method involves the formation of an enamine intermediate followed by reduction.

Materials:

  • 2,4-Pentanedione

  • Ammonia in a suitable solvent (e.g., methanol)

  • A reducing agent (e.g., NaBH₃CN, or H₂ with a catalyst like Raney Nickel)

Procedure:

  • Dissolve 2,4-pentanedione in a solvent and cool in an ice bath.

  • Add a solution of ammonia in the same solvent.

  • Slowly add the reducing agent (e.g., NaBH₃CN) while maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • The organic layer is dried and concentrated to give a crude mixture of 3,5-dimethylpiperidine isomers.

  • Purification by column chromatography is necessary to isolate the desired cis isomer.

Cost and Feasibility Analysis

Catalytic Hydrogenation: This remains the most industrially viable method due to the relatively low cost and high availability of the starting material, 3,5-dimethylpyridine. The primary cost drivers are the precious metal catalyst and the energy-intensive high-pressure, high-temperature conditions. The Ru-Ni composite catalyst system appears promising as it is reported to provide a high cis:trans ratio, potentially reducing the downstream purification costs.[1] While catalysts like Rhodium and Platinum can be highly effective for pyridine (B92270) hydrogenation, their significantly higher cost makes them less economically attractive for large-scale production unless they offer exceptional selectivity and can be efficiently recycled.

Furan-Based Synthesis: The Paal-Knorr approach is hampered by the higher cost and lower availability of suitable 1,5-dicarbonyl precursors compared to 3,5-dimethylpyridine. The multi-step nature of the synthesis and the non-stereoselective outcome, which necessitates costly chromatographic purification, further diminish its economic feasibility for bulk production of the cis isomer.

Reductive Amination: While a common method for amine synthesis, its application for this compound is not well-established. The starting material, 2,4-pentanedione, is readily available. However, controlling the selectivity of the cyclization and reduction to favor the cis isomer is challenging, and the overall yield is often lower than catalytic hydrogenation. The need for extensive purification adds to the overall cost.

Isomer Separation: A critical cost factor for all methods is the separation of the cis and trans isomers. The boiling points of the two isomers are very close, making fractional distillation challenging and energy-intensive, though feasible on an industrial scale.[2] For high purity required in pharmaceutical applications, preparative chromatography is often necessary. The initial investment for preparative HPLC or flash chromatography systems can be substantial, ranging from $10,000 to over $150,000 depending on the scale and automation.[3][4][5][6][7] The ongoing operational costs, including solvents and column replacement, also contribute significantly to the final product cost.

Conclusion

For the synthesis of this compound, catalytic hydrogenation of 3,5-dimethylpyridine is the most cost-effective and industrially scalable method. The use of a composite catalyst system containing ruthenium and nickel appears to be a particularly advantageous approach due to its reported high cis-selectivity, which can potentially lower the significant costs associated with isomer purification. While alternative methods like the Paal-Knorr synthesis and reductive amination are chemically interesting, they are currently not economically competitive for large-scale production of the cis isomer due to factors such as starting material cost, lower yields, and lack of stereoselectivity. Future research focused on developing more selective and cost-effective catalysts for the direct hydrogenation to the cis isomer will be crucial in further optimizing the production of this important chemical intermediate.

References

Comparative Analysis of cis-3,5-Dimethylpiperidine Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cis-3,5-Dimethylpiperidine derivatives against other therapeutic alternatives, supported by experimental data from various in vitro and in vivo studies. The focus is on their potential as analgesic agents and cholinesterase inhibitors, two areas where this structural motif has shown significant promise.

Analgesic Potential of Piperidine (B6355638) Derivatives

Piperidine-based compounds have long been a cornerstone in the development of potent analgesics, primarily through their interaction with opioid receptors. The this compound scaffold is a key pharmacophore in the design of novel opioid receptor ligands.

Quantitative Data Summary: Opioid Receptor Binding and Analgesic Efficacy

The following tables summarize the opioid receptor binding affinities (Ki) and in vivo analgesic efficacy (ED50) of selected piperidine derivatives compared to standard analgesics. Lower Ki and ED50 values indicate higher potency.

Table 1: Opioid Receptor Binding Affinity of Piperidine Derivatives

CompoundReceptorKi (nM)Reference CompoundReceptorKi (nM)
Benzylpiperidine Derivative 52MOR56.4OxycodoneMOR-
σ1R11.0σ1R-

MOR: Mu-Opioid Receptor; σ1R: Sigma-1 Receptor. Data for Oxycodone is for comparative context as a standard opioid analgesic.

Table 2: In Vivo Analgesic Efficacy of a Benzylpiperidine Derivative

CompoundTestED50 (mg/kg)
Benzylpiperidine Derivative 52Abdominal Contraction (mice)4.04
Carrageenan-induced Inflammatory Pain (mice)6.88
Formalin Test (rats)13.98
Complete Freund's Adjuvant (CFA)-induced Chronic Pain (mice)7.62

One study highlighted a benzylpiperidine derivative, compound 52, which demonstrated high affinity for both the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R)[1]. In vivo studies showed this compound to have potent antinociceptive effects in various pain models, including inflammatory and chronic pain[1]. Notably, this derivative exhibited fewer MOR-related side effects, such as constipation and physical dependence, when compared to oxycodone[1]. Other studies have also reported significant analgesic effects for various alkyl piperidine derivatives, with some showing more potent and longer-lasting effects than the parent compounds[2]. The analgesic activity of these compounds is often attributed to their interaction with the opioid receptor signaling pathway.

Signaling Pathway: Opioid Receptor Activation

Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in pain perception. The key steps in this pathway include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels[3][4][5]. This results in hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters.

Opioid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Opioid MOR μ-Opioid Receptor Opioid->MOR Binds to G_protein Gαi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates Neurotransmitter_Vesicle Neurotransmitter Vesicles Ca_channel->Neurotransmitter_Vesicle Prevents Fusion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes K⁺ efflux Postsynaptic_Receptor Receptor Neurotransmitter_Vesicle->Postsynaptic_Receptor Reduced Neurotransmitter Release Hyperpolarization->Postsynaptic_Receptor Reduces Excitability

Opioid receptor signaling cascade.
Experimental Protocols: In Vivo Analgesic Assays

The hot-plate test is a common method to assess the central analgesic activity of compounds.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Animals (typically mice or rats) are placed on the hot plate.

    • The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured at different time points post-administration.

  • Endpoint: An increase in the latency to the nociceptive response compared to the vehicle control indicates an analgesic effect.

This test also measures the central analgesic effects of a compound.

  • Apparatus: A water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The distal portion of the animal's tail is immersed in the hot water.

    • The time taken for the animal to withdraw its tail is recorded as the tail-flick latency.

    • A cut-off time is employed to avoid tissue damage.

    • Measurements are taken before and at various intervals after the administration of the test compound or vehicle.

  • Endpoint: A significant increase in the tail-flick latency indicates analgesia.

Cholinesterase Inhibitory Potential of Piperidine Derivatives

Piperidine derivatives have also been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data Summary: Cholinesterase Inhibition

The following table presents the in vitro inhibitory potency (IC50) of various piperidine derivatives against AChE and BChE, alongside data for established cholinesterase inhibitors for comparison.

Table 3: In Vitro Cholinesterase Inhibitory Activity (IC50)

Compound ClassSpecific DerivativeAChE IC50 (µM)BChE IC50 (µM)Reference
Piperidine Derivatives Benzylpiperidine 52--[1]
Alternative Cholinesterase Inhibitors Donepezil--[6][7][8]
Rivastigmine--[6][7][8]
Galantamine--[6][7][8]

A lower IC50 value indicates greater inhibitory potency.

Network meta-analyses of clinical trials have shown that donepezil, rivastigmine, and galantamine are all more effective than placebo in improving cognitive function in patients with mild-to-moderate Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog)[6][8]. While there are no substantial differences in efficacy among these three drugs, they do exhibit different safety and tolerability profiles[8].

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission[7]. These inhibitors typically bind to the active site of the AChE enzyme, which contains an anionic site and an esteratic site[9]. By blocking the access of acetylcholine to the catalytic site, these drugs prolong the action of the neurotransmitter.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE Binds to ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to ACh_breakdown ACh Breakdown (Choline + Acetate) AChE->ACh_breakdown Catalyzes Signal_Transduction Signal Transduction ACh_receptor->Signal_Transduction Activates AChEI AChE Inhibitor AChEI->AChE Inhibits

Mechanism of acetylcholinesterase inhibition.
Experimental Protocol: In Vitro Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds.

  • Principle: The assay measures the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm[7].

  • Reagents:

    • Phosphate (B84403) buffer (pH 8.0)

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Test compound (e.g., this compound derivative)

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE or BChE enzyme solution to each well and incubate.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.

Conclusion

Derivatives of this compound represent a versatile scaffold with significant potential in drug discovery, particularly in the development of novel analgesics and cholinesterase inhibitors. In the context of analgesia, certain piperidine derivatives have demonstrated potent in vivo efficacy, comparable to or exceeding that of standard opioids, with the added potential for an improved side-effect profile. As cholinesterase inhibitors, this class of compounds shows promise, though further optimization is needed to compete with the potency of established drugs like donepezil. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the rational design and evaluation of new therapeutic agents based on the this compound core. Further head-to-head comparative studies with a broader range of non-piperidine alternatives are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Head-to-Head Comparison of Catalysts for Stereoselective 3,5-Dimethylpyridine Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of cis- and trans-3,5-Dimethylpiperidine

The stereoselective reduction of 3,5-dimethylpyridine (B147111) to produce its saturated piperidine (B6355638) derivatives is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting products, cis- and trans-3,5-dimethylpiperidine, are valuable chiral building blocks. The choice of catalyst is paramount in controlling the diastereoselectivity of this reaction, directly impacting the isomeric ratio of the final product. This guide provides a head-to-head comparison of common heterogeneous catalysts employed for this reduction, supported by available experimental data, and includes detailed experimental protocols.

Performance Comparison of Catalysts

The stereochemical outcome of the hydrogenation of 3,5-dimethylpyridine is highly dependent on the catalyst employed. Below is a summary of the performance of various metal-based catalysts in terms of diastereoselectivity.

CatalystSupportDiastereomeric Ratio (trans:cis)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
10% PalladiumCarbon (Pd/C)70:30[1]Not ReportedNot ReportedNot Reported
10% Platinum(IV) Oxide- (PtO₂)60:40[1]>50[1]Not ReportedNot Reported
Nickel-Ruthenium-RhodiumCarbon~15:85[2]Not ReportedNot ReportedNot Reported
RutheniumCarbon (Ru/C)High selectivity reported[2][3]Data not availableData not availableData not available

Note: Quantitative data for yield, TON, and TOF for the specific reduction of 3,5-dimethylpyridine are not consistently reported in the reviewed literature, highlighting a gap in direct comparative studies. The data presented is based on available information and may vary depending on specific reaction conditions. A recent 2025 publication specifically addresses the use of Ru/C for this reaction, suggesting its high efficacy, though detailed quantitative metrics were not accessible for this guide.[2][3]

Experimental Design and Workflow

The general workflow for the comparative evaluation of catalysts for the stereoselective reduction of 3,5-dimethylpyridine involves several key stages, from substrate preparation to product analysis.

experimental_workflow General Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 3,5-Dimethylpyridine (Substrate) D Reactor Setup & Inert Atmosphere Purge A->D B Catalyst Selection (e.g., Pd/C, PtO₂, Ru/C) B->D C Solvent & Reagents C->D E Hydrogenation Reaction (Control of T, P, time) D->E F Catalyst Filtration E->F G Solvent Removal F->G H Product Isolation G->H I Yield Determination H->I J Diastereomeric Ratio Analysis (GC, NMR) H->J K Data Comparison I->K J->K

Caption: A generalized workflow for the screening and comparison of catalysts for the stereoselective hydrogenation of 3,5-dimethylpyridine.

Detailed Experimental Protocols

The following are representative experimental protocols for the catalytic hydrogenation of substituted pyridines, which can be adapted for 3,5-dimethylpyridine.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.

Materials:

  • 3,5-Dimethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite or other filter aid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reactor vessel, add 3,5-dimethylpyridine (1.0 g).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Carefully add PtO₂ catalyst (5 mol%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethyl acetate.

  • Quench the filtrate by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylpiperidine.

  • Purify the product by distillation or column chromatography.

Protocol 2: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

This is a general protocol that can be optimized for the specific substrate.

Materials:

  • 3,5-Dimethylpyridine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or other suitable solvent

  • High-pressure hydrogenation apparatus

  • Hydrogen gas (high purity)

  • Celite or other filter aid

Procedure:

  • In a high-pressure reactor vessel, dissolve 3,5-dimethylpyridine in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the substrate).

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction at a set temperature until the reaction is complete.

  • Follow the work-up and purification steps as described in Protocol 1.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the hydrogenation is determined by the pathway of hydrogen addition to the pyridine (B92270) ring, which is influenced by the catalyst surface and reaction conditions.

stereoselective_reduction Catalyst Influence on Stereoselectivity cluster_input Reactants cluster_catalyst Catalyst System cluster_output Products A 3,5-Dimethylpyridine C Catalyst (e.g., Pd/C, PtO₂, Ni-Ru-Rh/C) A->C B H₂ B->C D trans-3,5-Dimethylpiperidine C->D Favored by Pd/C, PtO₂ E cis-3,5-Dimethylpiperidine C->E Favored by Ni-Ru-Rh/C

Caption: The choice of catalyst directs the stereochemical outcome of the 3,5-dimethylpyridine reduction.

References

Safety Operating Guide

Proper Disposal of cis-3,5-Dimethylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: cis-3,5-Dimethylpiperidine is a flammable and corrosive liquid that requires disposal as hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.

Hazard ClassificationDescription
Flammable Liquid Flammable liquid and vapor.[1][2][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][4][5]
Serious Eye Damage/Irritation Causes serious eye damage and irritation.[2][4][5]
Respiratory Irritation May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Chemical splash goggles and a face shield

  • Flame-retardant lab coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

Step 1: Segregation and Collection

  • Do not mix this compound with other waste streams.[6]

  • Collect waste this compound in its original container or a designated, compatible, and properly sealed hazardous waste container.[6]

  • Uncleaned, empty containers should be treated as the product itself and disposed of accordingly.[4]

Step 2: Spill Management

  • In the event of a small spill, contain the spillage and collect it with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[6] Place the absorbent material into a suitable, closed container for disposal.[4]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Step 3: Packaging and Labeling

  • Ensure the waste container is tightly closed and stored in a well-ventilated place.[1][5]

  • Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound".

  • Affix appropriate hazard symbols for flammable and corrosive materials.

Step 4: Storage

  • Store the sealed waste container in a designated cool, dry, and well-ventilated hazardous waste accumulation area.[4]

  • Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][4]

Step 5: Final Disposal

  • Dispose of the contents and container through an approved and licensed waste disposal company.[1][6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[4][6]

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment.

References

Personal protective equipment for handling cis-3,5-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling cis-3,5-Dimethylpiperidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause severe skin burns, serious eye damage, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side-shieldsConforming to EN166
Face shieldUse when there is a risk of splashing
Skin Protection Protective GlovesChemically resistant (e.g., Nitrile rubber, Neoprene)
Protective ClothingFlame-retardant lab coat or chemical-resistant apron
FootwearClosed-toe shoes
Respiratory Protection RespiratorUse a full-face respirator with a type ABEK (EN14387) filter if ventilation is inadequate or for spill response.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2]

  • Use explosion-proof electrical and lighting equipment.[1]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Put on a flame-retardant lab coat.

  • Wear chemical-resistant gloves.

  • Wear safety glasses with side shields. If splashing is a risk, use a face shield in addition to safety glasses.

  • If required, don a respirator.

3. Handling the Chemical:

  • Use only non-sparking tools.[1]

  • Carefully open the container, avoiding inhalation of vapors.

  • Dispense the required amount slowly and carefully to prevent splashing.

  • Keep the container tightly closed when not in use.[1][2]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

  • Remove and launder any contaminated clothing before reuse.[2]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2] Seek immediate medical attention.
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and tightly sealed container.

  • Do not mix with other waste streams unless compatible.

2. Disposal Procedure:

  • Dispose of the waste through a licensed hazardous waste disposal company.[1][5]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

  • Do not empty into drains or release into the environment.[1][5]

  • Empty containers may retain product residue and should be treated as hazardous waste.[1]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_grounding Ground Equipment prep_ignition->prep_grounding ppe_clothing Lab Coat & Gloves prep_grounding->ppe_clothing ppe_eye Safety Glasses/Face Shield ppe_clothing->ppe_eye ppe_respirator Respirator (if needed) ppe_eye->ppe_respirator handle_tools Use Non-Sparking Tools ppe_respirator->handle_tools handle_dispense Dispense Carefully handle_tools->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close emergency Emergency Occurs handle_dispense->emergency post_wash Wash Hands handle_close->post_wash post_decontaminate Decontaminate Area post_wash->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose end_safe End (Safe) post_dispose->end_safe start Start start->prep_fume_hood first_aid Administer First Aid emergency->first_aid Spill/Exposure seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3,5-Dimethylpiperidine
Reactant of Route 2
cis-3,5-Dimethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.